4-Hydroxy-4'-iodobiphenyl
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Propiedades
IUPAC Name |
4-(4-iodophenyl)phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9IO/c13-11-5-1-9(2-6-11)10-3-7-12(14)8-4-10/h1-8,14H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJXIAMCDWSUSEI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC=C(C=C2)I)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9IO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80366398 | |
| Record name | 4-Hydroxy-4'-iodobiphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80366398 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
296.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
29558-78-9 | |
| Record name | 4-Hydroxy-4′-iodobiphenyl | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=29558-78-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Hydroxy-4'-iodobiphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80366398 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 4-Hydroxy-4'-iodobiphenyl: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, structure, and potential applications of 4-Hydroxy-4'-iodobiphenyl. The information is curated for professionals in research and development, with a focus on data presentation, experimental methodologies, and structural understanding.
Chemical Identity and Physical Properties
This compound is a biphenyl derivative characterized by a hydroxyl group and an iodine atom at the para positions of the two phenyl rings.[1] This bifunctional nature makes it a valuable intermediate in organic synthesis.[1]
Table 1: Chemical Identifiers for this compound
| Identifier | Value |
| CAS Number | 29558-78-9[1] |
| IUPAC Name | 4'-Iodo-[1,1'-biphenyl]-4-ol |
| Molecular Formula | C₁₂H₉IO[1][2] |
| Synonyms | 4'-Iodobiphenyl-4-ol, 4-(4-iodophenyl)phenol, 4-Iodo-4'-hydroxybiphenyl[3] |
| InChI | InChI=1S/C12H9IO/c13-11-5-1-9(2-6-11)10-3-7-12(14)8-4-10/h1-8,14H[1] |
| InChI Key | WJXIAMCDWSUSEI-UHFFFAOYSA-N |
| SMILES | Oc1ccc(cc1)c1ccc(I)cc1 |
Table 2: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Weight | 296.11 g/mol | [2] |
| Appearance | White to off-white crystalline powder | [4] |
| Melting Point | 196-202 °C | [4] |
| Boiling Point (Predicted) | 367.06 °C at 760 mmHg | [5] |
| pKa (Predicted) | 9.55 | [5] |
| Solubility | Soluble in methanol, ethanol, and other polar organic solvents. |
Chemical Structure and Reactivity
The structure of this compound, featuring two aromatic rings linked by a single bond, allows for free rotation, influencing its conformational properties. The hydroxyl group imparts acidic properties and can act as a hydrogen bond donor and acceptor. The iodine substituent is a key functional group for various organic transformations. The carbon-iodine bond is relatively weak, making it a good leaving group in nucleophilic substitution reactions and a reactive site for cross-coupling reactions.[1]
Spectroscopic Data (Predicted)
Due to the lack of publicly available experimental spectra, the following data is predicted based on the chemical structure and known spectroscopic trends.
¹H NMR (Predicted): The proton NMR spectrum is expected to show distinct signals for the aromatic protons. The protons on the hydroxyl-substituted ring will appear as two doublets, as will the protons on the iodine-substituted ring, due to symmetry. The chemical shifts would likely be in the range of δ 6.8-7.8 ppm. The phenolic proton will appear as a broad singlet, and its chemical shift will be dependent on the solvent and concentration.
¹³C NMR (Predicted): The carbon NMR spectrum will display 12 distinct signals for the carbon atoms. The carbon attached to the hydroxyl group will be shifted downfield (around 155-160 ppm), while the carbon bonded to the iodine will be shifted upfield (around 90-95 ppm) due to the heavy atom effect. The other aromatic carbons will resonate in the typical range of δ 115-140 ppm.
FT-IR: The FT-IR spectrum of this compound is expected to exhibit the following characteristic absorption bands:
-
O-H stretch: A broad band in the region of 3200-3600 cm⁻¹, characteristic of the phenolic hydroxyl group.[6][7]
-
C-H stretch (aromatic): Peaks in the region of 3000-3100 cm⁻¹.[8]
-
C=C stretch (aromatic): Absorptions in the 1400-1600 cm⁻¹ range.[8]
-
C-O stretch (phenol): A strong band around 1200-1260 cm⁻¹.[8]
-
C-I stretch: A weak band in the fingerprint region, typically below 600 cm⁻¹.
Experimental Protocols
Synthesis of this compound
A plausible synthetic route to this compound is via a Suzuki coupling reaction between 4-iodophenol and 4-hydroxyphenylboronic acid.
Reaction Scheme: I-C₆H₄-OH + HO-C₆H₄-B(OH)₂ --[Pd Catalyst, Base]--> HO-C₆H₄-C₆H₄-I + H₂O + Boronic acid byproducts
Detailed Protocol (Adapted from a general Suzuki coupling protocol): [9]
-
Reaction Setup: To a round-bottom flask, add 4-iodophenol (1.0 eq), 4-hydroxyphenylboronic acid (1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and a base such as K₂CO₃ (2.0 eq).
-
Solvent Addition: Add a suitable solvent system, for example, a mixture of toluene, ethanol, and water (e.g., 4:1:1 ratio).
-
Inert Atmosphere: Purge the flask with an inert gas (e.g., argon or nitrogen) and maintain it under a positive pressure of the inert gas.
-
Reaction Conditions: Heat the reaction mixture to reflux (typically 80-100 °C) and stir vigorously for 12-24 hours.
-
Work-up: After cooling to room temperature, add water and extract the product with an organic solvent such as ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Another potential synthetic route is the Ullmann condensation, which involves the copper-catalyzed coupling of an aryl halide.[10][11]
Caption: Workflow for the synthesis of this compound via Suzuki coupling.
Applications in Research and Drug Development
This compound serves as a crucial building block in the synthesis of more complex molecules due to its two reactive sites.[1] The iodine atom is particularly useful for introducing further structural diversity through various cross-coupling reactions like Suzuki, Sonogashira, and Heck couplings.[1] The hydroxyl group can be readily functionalized, for instance, through etherification or esterification, to modulate the physicochemical properties of the resulting compounds.
Potential Biological Activity
While specific biological activities for this compound are not extensively documented, it has been mentioned as a useful antifouling agent.[2] The mechanism of its antifouling activity is not well-elucidated but may involve the disruption of biological processes in marine organisms.
Given its structural similarity to other biphenyl compounds with biological activities, it is a candidate for investigation in various therapeutic areas. For instance, many biphenyl-containing molecules exhibit activities such as anti-inflammatory, anti-cancer, and anti-microbial effects.
Hypothetical Signaling Pathway Involvement
Due to the lack of specific literature on the signaling pathways modulated by this compound, a hypothetical pathway is presented below for illustrative purposes, based on the activities of structurally related compounds. Biphenyl structures are known to interact with various receptors and enzymes.
Caption: A hypothetical signaling pathway for this compound.
Safety and Handling
Standard laboratory safety precautions should be observed when handling this compound. This includes wearing personal protective equipment such as safety glasses, gloves, and a lab coat. It should be handled in a well-ventilated area or a fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
This compound is a versatile chemical compound with significant potential in organic synthesis and as a scaffold for the development of new materials and therapeutic agents. Its well-defined chemical properties and reactive functional groups make it a valuable tool for researchers and drug development professionals. Further investigation into its biological activities and potential signaling pathway interactions is warranted to fully explore its therapeutic potential.
References
- 1. This compound (29558-78-9) for sale [vulcanchem.com]
- 2. This compound | 29558-78-9 [chemicalbook.com]
- 3. 4-Hydroxy-4′-iodobiphenyl; 4-HYDROXY-4''-IODOBIPHENYL; 4-(4-Jod-phenyl)-phenol; 4''-iodo-biphenyl-4-ol; 4''-iodo-[1,1''-biphenyl]-4-ol; 4''-Jod-4-hydroxy-biphenyl; 4-iodo-4''-hydroxybiphenyl; 4-Hydroxy-4''-iodobiphenyl; 4-(4''-iodophenyl)phenol | Chemrio [chemrio.com]
- 4. This compound, 98+% 100 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.fi]
- 5. 4-Hydroxy-4′-iodobiphenyl | 29558-78-9 [sigmaaldrich.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. 6.3 IR Spectrum and Characteristic Absorption Bands – Organic Chemistry I [kpu.pressbooks.pub]
- 8. uanlch.vscht.cz [uanlch.vscht.cz]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Ullmann condensation - Wikipedia [en.wikipedia.org]
In-Depth Technical Guide: 4-Hydroxy-4'-iodobiphenyl (CAS: 29558-78-9)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 4-Hydroxy-4'-iodobiphenyl, a halogenated biphenyl derivative with emerging applications in the field of marine biotechnology. This document consolidates available data on its chemical and physical properties, synthesis, and biological activities, with a particular focus on its potential as an antifouling agent.
Chemical and Physical Properties
This compound is a solid organic compound characterized by a biphenyl scaffold, with a hydroxyl group on one phenyl ring and an iodine atom on the other, both at the para position. This structure imparts specific reactivity and physical characteristics that are crucial for its utility in chemical synthesis and its biological function.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 29558-78-9 | N/A |
| Molecular Formula | C₁₂H₉IO | N/A |
| Molar Mass | 296.10 g/mol | N/A |
| Melting Point | 196-202 °C | [1] |
| Appearance | White to pale cream crystals or powder | [1] |
| Solubility | Soluble in organic solvents such as ethanol, acetone, and methylene chloride; insoluble in water. | N/A |
| Purity | Commercially available up to ≥98.0% | [1] |
Synthesis and Chemical Reactivity
This compound is a valuable intermediate in organic synthesis. The presence of both a hydroxyl group and an iodine atom allows for a range of chemical modifications. The hydroxyl group can undergo etherification and esterification reactions, while the carbon-iodine bond is susceptible to various cross-coupling reactions, such as Suzuki and Sonogashira couplings, enabling the construction of more complex molecules.
Conceptual Synthesis Workflow
Caption: Conceptual synthetic routes to this compound.
Biological Activity: Antifouling Properties
The primary reported biological activity of this compound is its function as an antifouling agent.[2] Biofouling, the accumulation of microorganisms, plants, algae, or small animals on wetted surfaces, is a significant issue in marine industries. Antifouling agents are crucial for preventing this accumulation on ship hulls, underwater structures, and aquaculture equipment.
Mechanism of Action (Hypothesized)
While specific mechanistic studies on this compound are not currently available, the antifouling activity of halogenated biphenyls and related phenolic compounds may involve several mechanisms:
-
Disruption of Cell Signaling: The compound may interfere with quorum sensing pathways in bacteria, which are essential for biofilm formation, the initial stage of biofouling.
-
Enzyme Inhibition: It could inhibit key enzymes in marine organisms that are necessary for settlement and adhesion.
-
Toxicity to Fouling Organisms: At higher concentrations, the compound may be toxic to the larvae of fouling organisms.
Further research is required to elucidate the precise mechanism of action.
Quantitative Biological Data
A thorough search of publicly available scientific literature and databases did not yield specific quantitative data for the antifouling activity of this compound, such as EC₅₀ (half maximal effective concentration) or MIC (minimum inhibitory concentration) values against specific marine fouling organisms. The statement of it being a "useful antifouling agent" is noted, but the supporting quantitative evidence is not detailed in the available resources.[2]
Experimental Protocols
Detailed experimental protocols for the synthesis of this compound and for the evaluation of its antifouling activity are not explicitly described in the available literature. However, based on standard methodologies in the field, the following general protocols can be proposed.
General Protocol for Antifouling Bioassay
This protocol outlines a general workflow for assessing the antifouling efficacy of a compound against marine bacteria, which are primary colonizers in the biofouling process.
References
Molecular weight and formula of 4-Hydroxy-4'-iodobiphenyl
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 4-Hydroxy-4'-iodobiphenyl, a biphenyl derivative of significant interest in various scientific domains. This document outlines its chemical properties, synthesis, and applications, with a focus on experimental protocols and relevant data for researchers in drug development and materials science.
Core Chemical Properties and Data
This compound is a substituted biphenyl compound featuring a hydroxyl group and an iodine atom at the 4 and 4' positions, respectively. This structure imparts specific chemical and physical properties that are leveraged in organic synthesis and medicinal chemistry.
Table 1: Physicochemical Properties of this compound
| Property | Value | References |
| Molecular Formula | C₁₂H₉IO | [1][2][3][4][5] |
| Molecular Weight | 296.10 g/mol | [2][3] |
| Alternate Names | 4-(4-Iodophenyl)phenol, 4'-Iodobiphenyl-4-ol | [1][3] |
| CAS Number | 29558-78-9 | [1][2] |
| Appearance | White to off-white powder or crystals | |
| Melting Point | 118.0 °C | [4] |
| Purity | ≥98% | [3][6] |
| Storage Temperature | Refrigerated | [6] |
Table 2: Spectroscopic Data for this compound
| Spectroscopic Technique | Key Data Points |
| ¹H NMR | Characteristic peaks for aromatic protons. |
| ¹³C NMR | Signals corresponding to the twelve carbon atoms of the biphenyl structure. |
| Mass Spectrometry | Molecular ion peak confirming the molecular weight. |
| Infrared (IR) Spectroscopy | Absorption bands for the hydroxyl (-OH) group and aromatic C-H bonds. |
Synthesis and Experimental Protocols
The synthesis of this compound is a key process for its application in further chemical reactions. A common and effective method for its preparation is the Suzuki coupling reaction.
Experimental Protocol: Suzuki Coupling for the Synthesis of this compound
This protocol outlines a standard procedure for the synthesis of this compound.
Materials:
-
4-Iodophenylboronic acid
-
4-Bromophenol
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Water
-
Ethanol
Procedure:
-
In a round-bottom flask, dissolve 4-iodophenylboronic acid (1.2 equivalents) and 4-bromophenol (1 equivalent) in a mixture of toluene and water (4:1 ratio).
-
Add potassium carbonate (3 equivalents) to the mixture.
-
De-gas the solution by bubbling nitrogen through it for 15-20 minutes.
-
Add palladium(II) acetate (0.02 equivalents) and triphenylphosphine (0.08 equivalents) to the reaction mixture.
-
Heat the mixture to 80-90°C and stir vigorously for 12-24 hours under a nitrogen atmosphere.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield pure this compound.
Workflow for Suzuki Coupling Synthesis
Caption: Workflow for the synthesis of this compound via Suzuki coupling.
Applications in Research and Development
The bifunctional nature of this compound, with its nucleophilic hydroxyl group and the carbon-iodine bond amenable to cross-coupling reactions, makes it a valuable intermediate in organic synthesis.[1]
3.1. Intermediate in Organic Synthesis
The presence of the iodine atom allows for its use in various coupling reactions such as Suzuki, Sonogashira, and Heck reactions, enabling the construction of more complex molecular architectures.[1] The hydroxyl group provides a site for further functionalization, including etherification and esterification.[1]
3.2. Potential Biological Activity
While specific signaling pathways involving this compound are not extensively documented in publicly available literature, its structural motif is present in molecules with biological activity. Biphenyl structures are common in pharmacologically active compounds, and the hydroxyl and iodo substituents can influence properties like receptor binding and metabolic stability. It has been noted as a useful antifouling agent.[2]
Logical Relationship of Functional Groups to Reactivity
Caption: Reactivity of this compound based on its functional groups.
References
Spectroscopic Profile of 4-Hydroxy-4'-iodobiphenyl: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for 4-Hydroxy-4'-iodobiphenyl (CAS No. 29558-78-9), a biphenyl derivative of interest in various fields of chemical research and development. The document presents available Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with detailed experimental protocols.
Core Spectroscopic Data
The structural integrity and purity of this compound can be ascertained through a combination of spectroscopic techniques. The following tables summarize the key quantitative data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
While specific experimental spectra for this compound are not widely available in public spectral databases, the expected chemical shifts for ¹H and ¹³C NMR can be predicted based on the analysis of structurally similar compounds, such as 4-hydroxybiphenyl and 4-iodobiphenyl.
Table 1: Predicted ¹H NMR Chemical Shifts (ppm) in CDCl₃
| Protons | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-2, H-6 | ~ 7.45 | d | ~ 8.5 |
| H-3, H-5 | ~ 6.90 | d | ~ 8.5 |
| H-2', H-6' | ~ 7.30 | d | ~ 8.5 |
| H-3', H-5' | ~ 7.75 | d | ~ 8.5 |
| -OH | Variable | s | - |
Table 2: Predicted ¹³C NMR Chemical Shifts (ppm) in CDCl₃
| Carbon | Chemical Shift (ppm) |
| C-1 | ~ 133 |
| C-2, C-6 | ~ 128 |
| C-3, C-5 | ~ 116 |
| C-4 | ~ 155 |
| C-1' | ~ 140 |
| C-2', C-6' | ~ 129 |
| C-3', C-5' | ~ 138 |
| C-4' | ~ 92 |
Infrared (IR) Spectroscopy
The IR spectrum of this compound is characterized by the vibrational frequencies of its functional groups. A product specification sheet from a commercial supplier confirms the identity of the compound by FTIR.[1]
Table 3: Key IR Absorption Bands
| Functional Group | Wavenumber (cm⁻¹) | Intensity |
| O-H stretch (phenol) | 3200 - 3600 | Broad |
| C-H stretch (aromatic) | 3000 - 3100 | Medium |
| C=C stretch (aromatic) | 1500 - 1600 | Strong |
| C-O stretch (phenol) | 1150 - 1250 | Strong |
| C-I stretch | 500 - 600 | Medium |
Mass Spectrometry (MS)
The mass spectrum of this compound provides information about its molecular weight and fragmentation pattern. The compound has a molecular formula of C₁₂H₉IO.[2][3][4]
Table 4: Mass Spectrometry Data
| Parameter | Value |
| Molecular Formula | C₁₂H₉IO |
| Molecular Weight | 296.11 g/mol |
| [M]⁺ (m/z) | ~ 296 |
| [M-I]⁺ (m/z) | ~ 169 |
| [M-OH]⁺ (m/z) | ~ 279 |
Experimental Protocols
The following are detailed methodologies for the key spectroscopic experiments.
NMR Spectroscopy
Objective: To determine the chemical environment of the hydrogen and carbon atoms in the molecule.
Methodology:
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a 5 mm NMR tube.
-
Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR Acquisition:
-
Acquire the spectrum at room temperature.
-
Use a standard single-pulse experiment.
-
Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-12 ppm).
-
Apply a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire the spectrum using a proton-decoupled pulse sequence.
-
Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0-160 ppm).
-
A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.
-
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Methodology (Attenuated Total Reflectance - ATR):
-
Sample Preparation: Place a small amount of the solid this compound sample directly onto the ATR crystal.
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.
-
Data Acquisition:
-
Record a background spectrum of the empty ATR crystal.
-
Apply pressure to ensure good contact between the sample and the crystal.
-
Record the sample spectrum over the mid-IR range (e.g., 4000-400 cm⁻¹).
-
Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
-
Data Processing: The final spectrum is presented in terms of transmittance or absorbance as a function of wavenumber (cm⁻¹).
Mass Spectrometry
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Methodology (Electron Ionization - EI):
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).
-
Ionization: Bombard the sample with a high-energy electron beam (typically 70 eV) to induce ionization and fragmentation.
-
Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: Detect the ions and generate a mass spectrum, which is a plot of ion intensity versus m/z.
Visualizations
The following diagrams illustrate the workflow of spectroscopic analysis and the interrelation of the different techniques for structural elucidation.
References
Biological activity of 4-Hydroxy-4'-iodobiphenyl derivatives
An In-depth Technical Guide on the Biological Activity of 4-Hydroxy-4'-iodobiphenyl Derivatives
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the biological activity of this compound and its derivatives, with a primary focus on their application as antifouling agents. Due to the limited publicly available research on a broader spectrum of biological activities, this document concentrates on the marine applications of these compounds.
Introduction to this compound
This compound, a member of the halogenated biphenyl class, is a synthetic compound with the chemical formula C₁₂H₉IO. Its structure features a biphenyl core with a hydroxyl group (-OH) on one phenyl ring and an iodine atom (-I) on the other, both at the para position. This substitution pattern is crucial for its chemical reactivity and biological activity. The presence of the iodine atom, in particular, has been linked to its utility in various chemical syntheses and its effectiveness as an active agent in preventing marine biofouling.[1]
Biofouling, the accumulation of microorganisms, plants, algae, or small animals on wetted surfaces, poses a significant challenge to maritime industries, leading to increased fuel consumption, corrosion, and the transfer of invasive species. The development of effective and environmentally benign antifouling agents is a critical area of research. This compound has emerged as a promising candidate in this field.
Antifouling Activity of this compound and its Derivatives
While this compound is cited as a useful antifouling agent, specific quantitative data on its efficacy and the biological activities of its derivatives are not extensively documented in publicly accessible literature.[1] The primary mechanism of many antifouling compounds involves the inhibition of settlement or growth of marine organisms, such as barnacles, algae, and bacteria that form biofilms.
General Antifouling Mechanisms
The antifouling action of chemical agents can be broadly categorized into two types:
-
Biocidal Mechanism: The compound is toxic to fouling organisms, leading to their mortality.
-
Non-biocidal Mechanism: The compound deters the settlement of organisms without killing them, often by interfering with their attachment mechanisms or signaling pathways.
The specific mechanism of action for this compound is not well-elucidated in the available literature. However, the activity of related halogenated compounds in antifouling applications suggests potential interference with key biological processes in fouling organisms.
Structure-Activity Relationship (SAR) Considerations
For halogenated biphenyls and related structures, the nature and position of the halogen substituents can significantly influence their biological activity. In the case of this compound, the iodine atom is a key feature. Generally, in structure-activity relationship studies of antifouling compounds, factors such as hydrophobicity, electronic effects, and steric properties play a crucial role. The lipophilicity imparted by the biphenyl structure combined with the electrophilic nature of the carbon-iodine bond may contribute to its interaction with biological targets in marine organisms.
Quantitative Data
A comprehensive search of scientific literature did not yield specific quantitative data (e.g., EC₅₀, IC₅₀, MIC) for the antifouling activity of this compound or its derivatives. This represents a significant knowledge gap and highlights the need for further research to quantify the efficacy of these compounds against various fouling species.
Table 1: Summary of Quantitative Antifouling Data for this compound Derivatives
| Compound/Derivative | Target Organism | Activity Metric (e.g., EC₅₀, IC₅₀) | Value | Reference |
| Data Not Available | Data Not Available | Data Not Available | Data Not Available |
This table is included as a template for future research findings. Currently, no specific data is available in the public domain.
Experimental Protocols
Detailed experimental protocols for evaluating the antifouling activity of this compound are not explicitly described in the available literature. However, standard methodologies for assessing antifouling efficacy can be adapted for these compounds.
General Workflow for Antifouling Bioassays
A typical workflow for testing the antifouling properties of a compound like this compound would involve several stages, from laboratory-based bioassays to field testing.
Caption: General workflow for evaluating antifouling compounds.
Example Protocol: Anti-larval Settlement Assay
This protocol is a generalized example based on standard methods used for other antifouling agents.
Objective: To determine the concentration at which this compound inhibits the settlement of barnacle cyprid larvae.
Materials:
-
This compound stock solution (in a suitable solvent, e.g., DMSO).
-
Barnacle cyprid larvae (e.g., Amphibalanus amphitrite).
-
Filtered seawater.
-
Multi-well plates (e.g., 24-well).
Procedure:
-
Prepare a series of dilutions of the this compound stock solution in filtered seawater to achieve the desired final test concentrations.
-
Add a constant volume of each test solution to the wells of the multi-well plate. Include a solvent control (seawater with DMSO) and a negative control (seawater only).
-
Introduce a known number of competent cyprid larvae (typically 15-20) into each well.
-
Incubate the plates under controlled conditions (e.g., 25°C, dark) for a specified period (e.g., 24-48 hours).
-
At the end of the incubation period, count the number of settled (metamorphosed) and unsettled larvae in each well under a stereomicroscope.
-
Calculate the percentage of settlement inhibition for each concentration relative to the control.
-
Determine the EC₅₀ value (the concentration that causes 50% inhibition of settlement) using appropriate statistical software.
Signaling Pathways and Mechanism of Action
The molecular mechanism of action and any associated signaling pathways for this compound as an antifouling agent are not currently described in the scientific literature. Research into the specific cellular targets is necessary to understand how this compound exerts its biological effect.
For many antifouling compounds, potential mechanisms involve the disruption of key physiological processes in fouling organisms, such as:
-
Enzyme Inhibition: Targeting enzymes crucial for adhesion, metabolism, or development.
-
Receptor Antagonism: Blocking receptors involved in settlement cues.
-
Disruption of Cell Signaling: Interfering with intracellular signaling cascades, such as calcium signaling, which is vital for many cellular processes in marine invertebrates.
The following diagram illustrates a hypothetical signaling pathway that could be a target for antifouling compounds.
Caption: A hypothetical signaling pathway for larval settlement.
Conclusion and Future Directions
This compound shows promise as an antifouling agent. However, the current body of public knowledge lacks the detailed quantitative and mechanistic data necessary for a complete understanding of its biological activity. Future research should focus on:
-
Quantitative Efficacy Studies: Determining the EC₅₀ and IC₅₀ values of this compound and a range of its derivatives against a panel of relevant marine fouling organisms.
-
Mechanism of Action Studies: Investigating the specific molecular targets and signaling pathways affected by these compounds.
-
Ecotoxicology Assessment: Evaluating the environmental impact and toxicity of these compounds to non-target marine life to ensure their suitability as environmentally benign antifouling solutions.
-
Structure-Activity Relationship (SAR) Elucidation: Synthesizing and testing a library of derivatives to identify the key structural features required for potent and selective antifouling activity.
Addressing these research gaps will be crucial for the potential development and commercialization of this compound derivatives as next-generation antifouling agents.
References
4-Hydroxy-4'-iodobiphenyl: A Versatile Building Block in Modern Organic Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: 4-Hydroxy-4'-iodobiphenyl is a bifunctional organic compound that has emerged as a crucial building block in the synthesis of a wide array of complex molecules. Its unique structure, featuring a hydroxyl group amenable to etherification and esterification, and a reactive iodine atom ideal for carbon-carbon bond formation, makes it a valuable precursor in the fields of medicinal chemistry, materials science, and fine chemical synthesis. This guide provides a comprehensive overview of its properties, key synthetic applications, detailed experimental protocols, and its role in the development of bioactive compounds.
Physicochemical Properties and Spectroscopic Data
This compound, with the CAS number 29558-78-9, is a white to pale cream crystalline solid.[1] Its bifunctional nature, possessing both a nucleophilic hydroxyl group and an electrophilic iodinated aryl ring, dictates its reactivity and utility in organic synthesis.[2] The carbon-iodine bond is notably weaker than other carbon-halogen bonds, rendering it more susceptible to oxidative addition in cross-coupling reactions.[2]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 29558-78-9 | [2] |
| Molecular Formula | C₁₂H₉IO | [2] |
| Molecular Weight | 296.11 g/mol | [3] |
| Appearance | White to pale cream crystals or powder | [1] |
| Melting Point | 196-203 °C | [4] |
| IUPAC Name | 4'-Iodo-[1,1'-biphenyl]-4-ol | [4] |
| Synonyms | 4-(4-Iodophenyl)phenol, 4'-Iodobiphenyl-4-ol | [2][3] |
Spectroscopic Data: While specific spectra are not provided here, identification is typically confirmed using techniques such as Fourier-Transform Infrared (FTIR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS).[1]
Key Synthetic Reactions and Applications
The dual functionality of this compound allows for a diverse range of chemical transformations, making it a staple in the synthetic chemist's toolbox. Its primary applications lie in palladium-catalyzed cross-coupling reactions and as a precursor for liquid crystals and pharmaceuticals.
Palladium-Catalyzed Cross-Coupling Reactions
The presence of the iodine atom makes this compound an excellent substrate for various palladium-catalyzed cross-coupling reactions, enabling the construction of complex biaryl and aryl-alkynyl structures.
-
Suzuki-Miyaura Coupling: This reaction is one of the most powerful methods for forming C-C bonds between aryl halides and organoboron compounds. This compound can be coupled with a variety of arylboronic acids to generate more complex polyphenyl structures, which are common motifs in pharmaceuticals and liquid crystals.[2]
-
Sonogashira Coupling: This reaction couples terminal alkynes with aryl halides. The reaction of this compound with various alkynes provides a straightforward route to substituted alkynylbiphenyls, which are valuable intermediates in materials science and medicinal chemistry.[2][5]
-
Heck Reaction: This reaction involves the coupling of an aryl halide with an alkene. Utilizing this compound in Heck reactions allows for the synthesis of stilbene derivatives and other vinylated biphenyls.[2][6]
Etherification and Esterification Reactions
The hydroxyl group of this compound can be readily functionalized through etherification or esterification reactions. The Williamson ether synthesis, for example, allows for the introduction of various alkyl or aryl groups, leading to the synthesis of liquid crystal precursors and other functional materials.[7][8]
Table 2: Summary of Key Reactions with this compound (Analogous Reactions)
| Reaction Type | Coupling Partner | Catalyst/Reagents | Solvent | Temperature (°C) | Yield (%) | Reference(s) |
| Suzuki-Miyaura Coupling | Phenylboronic acid | Pd/C, K₂CO₃ | DMF | Reflux | 41-92 | [9] |
| Sonogashira Coupling | Phenylacetylene | Pd(PPh₃)₄, CuI, Et₃N | Not specified | Not specified | 94-98 | [10] |
| Heck Reaction | Styrene | Pd(OAc)₂, PPh₃, Et₃N | DMF | 100 | High | [11] |
| Williamson Ether Synthesis | Methyl Iodide | NaOH, Tetrabutylammonium bromide | Dichloromethane | Reflux | Not specified | [12] |
Note: The yields reported are for analogous reactions with similar substrates and may vary for this compound.
Detailed Experimental Protocols
The following protocols are generalized procedures based on established methods for the key reactions involving this compound and its analogues. Researchers should optimize these conditions for their specific substrates and scale.
Suzuki-Miyaura Coupling of this compound with an Arylboronic Acid
Materials:
-
This compound
-
Arylboronic acid (1.2 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, 2 equivalents)
-
Degassed solvent (e.g., 1,4-Dioxane/Water mixture)
Procedure:
-
To a flame-dried round-bottom flask, add this compound, the arylboronic acid, and the base.
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add the palladium catalyst to the flask under a positive flow of the inert gas.
-
Add the degassed solvent mixture via syringe.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate) and water.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Williamson Ether Synthesis with this compound
Materials:
-
This compound
-
Alkyl halide (e.g., methyl iodide, 1.1 equivalents)
-
Base (e.g., NaH or K₂CO₃, 1.2-2 equivalents)
-
Anhydrous solvent (e.g., THF or DMF)
Procedure:
-
To a flame-dried flask under an inert atmosphere, add this compound and the anhydrous solvent.
-
Cool the mixture to 0 °C and add the base portion-wise.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.
-
Cool the reaction mixture back to 0 °C and add the alkyl halide dropwise.
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).
-
Quench the reaction by the slow addition of water.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography.[13]
Application in Drug Development: The Synthesis of Telmisartan
This compound serves as a potential precursor for the synthesis of various pharmaceuticals. A notable example of a drug containing a biphenyl moiety is Telmisartan , an angiotensin II receptor blocker (ARB) used to treat high blood pressure.[14] While various synthetic routes to Telmisartan exist, many rely on the formation of a key biphenyl intermediate.[5] The general strategy often involves the Suzuki coupling of a functionalized phenylboronic acid with a substituted bromobenzene derivative to construct the central biphenyl core.[5][15] this compound represents a readily available starting material that could be elaborated into such key intermediates.
Telmisartan functions by blocking the angiotensin II receptor type 1 (AT₁), thereby inhibiting the vasoconstrictive and aldosterone-secreting effects of angiotensin II.[12][16] This leads to vasodilation and a reduction in blood pressure.
Visualizations
The following diagrams illustrate key concepts related to the synthesis and application of this compound.
Conclusion
This compound is a highly valuable and versatile building block in organic synthesis. Its ability to undergo a variety of transformations, including palladium-catalyzed cross-coupling reactions and etherifications, makes it an indispensable tool for the construction of complex organic molecules. Its utility is demonstrated in the synthesis of advanced materials such as liquid crystals and in the development of pharmaceuticals like Telmisartan. The experimental protocols and synthetic pathways outlined in this guide highlight the broad applicability of this compound and provide a solid foundation for its use in further research and development.
References
- 1. Angiotensin II Signal Transduction: An Update on Mechanisms of Physiology and Pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.physiology.org [journals.physiology.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. rjpbcs.com [rjpbcs.com]
- 6. EP1871764A1 - A synthesis of 4-bromomethyl-2'-formylbiphenyl and 4-bromomethyl-2'- hydroxymethylbiphenyl and its use in preparation of angiotensin ii antagonists - Google Patents [patents.google.com]
- 7. Angiotensin II receptor blockers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. "Green" Suzuki-Miyaura cross-coupling: An exciting mini-project for chemistry undergraduate students [scielo.org.mx]
- 10. researchgate.net [researchgate.net]
- 11. The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Angiotensin II receptor blocker - Wikipedia [en.wikipedia.org]
- 13. journals.physiology.org [journals.physiology.org]
- 14. benchchem.com [benchchem.com]
- 15. echemi.com [echemi.com]
- 16. Angiotensin II Receptor Blockers (ARB) - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
The Versatile Scaffold: An In-Depth Technical Guide to the Medicinal Chemistry Applications of 4-Hydroxy-4'-iodobiphenyl
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Hydroxy-4'-iodobiphenyl is a versatile bifunctional molecule that has emerged as a valuable building block in medicinal chemistry. Its unique structure, featuring a hydroxyl group amenable to substitution and an iodo-substituent ideal for cross-coupling reactions, provides a robust platform for the synthesis of diverse and complex molecular architectures. This technical guide explores the core applications of this compound in drug discovery, detailing its utility in the generation of novel therapeutic agents, including kinase inhibitors, selective nuclear receptor modulators, and anti-cancer compounds. This document provides a comprehensive overview of its synthetic utility, quantitative biological data of its derivatives, detailed experimental protocols, and visualizations of relevant biological pathways to facilitate further research and development.
Introduction: Physicochemical Properties and Synthetic Utility
This compound, with the CAS Registry Number 29558-78-9 and molecular formula C₁₂H₉IO, is a biphenyl derivative featuring a hydroxyl group on one phenyl ring and an iodine atom on the other, both at the para position.[1] This arrangement of functional groups is key to its role in medicinal chemistry. The hydroxyl group serves as a handle for introducing various functionalities through etherification or esterification, while the carbon-iodine bond is a prime site for carbon-carbon and carbon-heteroatom bond formation via transition metal-catalyzed cross-coupling reactions.[2]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 29558-78-9 | [1] |
| Molecular Formula | C₁₂H₉IO | [1] |
| Molecular Weight | 296.11 g/mol | [3] |
| Melting Point | 196-203 °C | [4] |
| Appearance | White to pale cream crystals or powder | [4] |
| Solubility | Soluble in organic solvents such as DMF and DMSO. |
The synthetic versatility of this compound is primarily exploited through two main reaction types:
-
O-Alkylation/Arylation: The phenolic hydroxyl group can be readily derivatized to form ethers, providing a straightforward method to introduce a wide range of substituents.
-
Suzuki-Miyaura Cross-Coupling: The iodo-substituent is an excellent leaving group for palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, enabling the facile synthesis of more complex biaryl and heteroaryl structures.[2][5]
Potential Applications in Medicinal Chemistry
The biphenyl moiety is a privileged scaffold in drug discovery, appearing in numerous biologically active compounds. This compound serves as an ideal starting material for accessing a variety of these important molecular frameworks.
Kinase Inhibitors
Kinases are a critical class of enzymes involved in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer. The biphenyl scaffold has been successfully employed in the design of potent and selective kinase inhibitors. This compound can be utilized to synthesize complex heterocyclic systems that can effectively target the ATP-binding site of kinases.
dot
Caption: Synthetic routes to kinase inhibitors from this compound.
Selective Nuclear Receptor Modulators
Nuclear receptors are a family of ligand-activated transcription factors that regulate a host of physiological processes. Selective nuclear receptor modulators, such as Selective Estrogen Receptor Modulators (SERMs), are crucial in treating hormone-dependent cancers and other endocrine disorders. The 4-hydroxybiphenyl core is a key pharmacophore in many of these modulators.[6][7] this compound provides a synthetic entry point to novel SERMs and other nuclear receptor ligands.
Table 2: Biological Activity of Representative Biphenyl-based Nuclear Receptor Modulators
| Compound | Target | Activity | IC₅₀/EC₅₀ (nM) | Cell Line | Reference |
| 4-Hydroxytamoxifen | Estrogen Receptor | Antagonist | - | Breast Cancer Cells | [8] |
| Raloxifene Analog (4c) | Estrogen Receptor | Antagonist | 0.05 | MCF-7 | [6] |
dot
Caption: Mechanism of action for Selective Estrogen Receptor Modulators (SERMs).
Anti-Cancer Agents
Beyond kinase and nuclear receptor modulation, the 4-hydroxybiphenyl scaffold is present in a variety of other anti-cancer agents. Its structural rigidity and capacity for functionalization allow for the design of molecules that can interact with a wide array of oncogenic targets. For instance, derivatives of 4-hydroxybiphenyl have been investigated as inhibitors of tubulin polymerization and as agents that induce apoptosis in cancer cells.
Table 3: Anti-proliferative Activity of a Representative 4-Anilinoquinazoline (derived from a related scaffold)
| Compound | Target | IC₅₀ (µM) | Cell Line | Reference |
| 10b | Not specified | 2.8 | HCT-116 (Colon) | [9] |
| 10b | Not specified | 2.0 | T98G (Glioblastoma) | [9] |
Experimental Protocols
The following are representative, generalized protocols for the key synthetic transformations involving this compound. Researchers should optimize these conditions for their specific substrates.
General Procedure for Suzuki-Miyaura Cross-Coupling
This protocol describes a typical Suzuki-Miyaura coupling of this compound with a generic arylboronic acid.
Materials:
-
This compound
-
Arylboronic acid (1.2 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)
-
Base (e.g., K₂CO₃, Na₂CO₃, 2-3 equivalents)
-
Solvent (e.g., Toluene/Ethanol/Water mixture, Dioxane/Water)
Procedure:
-
To a flame-dried round-bottom flask, add this compound, the arylboronic acid, and the base.
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add the palladium catalyst to the flask under the inert atmosphere.
-
Add the degassed solvent system to the flask.
-
Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir for the required time (monitored by TLC or LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired coupled product.
dot
Caption: Experimental workflow for a Suzuki-Miyaura cross-coupling reaction.
General Procedure for O-Alkylation (Ether Synthesis)
This protocol outlines a typical Williamson ether synthesis using this compound.
Materials:
-
This compound
-
Alkyl halide (e.g., alkyl bromide or iodide, 1.1-1.5 equivalents)
-
Base (e.g., K₂CO₃, Cs₂CO₃, 1.5-2 equivalents)
-
Solvent (e.g., Acetone, DMF, Acetonitrile)
Procedure:
-
To a round-bottom flask, add this compound and the base.
-
Add the solvent and stir the mixture at room temperature for 15-30 minutes.
-
Add the alkyl halide to the reaction mixture.
-
Heat the reaction to the appropriate temperature (can range from room temperature to reflux, depending on the reactivity of the alkyl halide) and stir until completion (monitored by TLC or LC-MS).
-
Cool the reaction to room temperature and filter off any inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography or recrystallization to yield the desired ether derivative.
Conclusion and Future Perspectives
This compound has proven to be a highly valuable and versatile scaffold in the field of medicinal chemistry. Its synthetic tractability allows for the efficient generation of libraries of complex molecules for biological screening. The demonstrated success of the 4-hydroxybiphenyl core in targeting key biological pathways, such as those involving kinases and nuclear receptors, underscores the potential for discovering novel therapeutics derived from this starting material. Future research will likely focus on expanding the diversity of heterocyclic and other functionalities coupled to the this compound core, as well as exploring its application in the development of probes for chemical biology and diagnostic agents. The continued exploration of the chemical space accessible from this precursor promises to yield new and improved therapeutic agents for a range of human diseases.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound (29558-78-9) for sale [vulcanchem.com]
- 3. This compound | 29558-78-9 [chemicalbook.com]
- 4. B22115.06 [thermofisher.com]
- 5. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery and synthesis of [6-hydroxy-3-[4-[2-(1-piperidinyl)ethoxy]phenoxy]-2-(4-hydroxyphenyl)]b enzo[b]thiophene: a novel, highly potent, selective estrogen receptor modulator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Nuclear Receptor Modulation - Role of Coregulators in Selective Estrogen Receptor Modulator (SERM) Actions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 4-Hydroxytamoxifen is an isoform-specific inhibitor of orphan estrogen-receptor-related (ERR) nuclear receptors beta and gamma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
Synthesis of Novel Compounds from 4-Hydroxy-4'-iodobiphenyl: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of novel compounds derived from the versatile building block, 4-Hydroxy-4'-iodobiphenyl. This bifunctional molecule, featuring a reactive hydroxyl group and an iodine substituent, serves as a valuable scaffold for the development of new chemical entities with potential applications in medicinal chemistry and materials science. This document details key synthetic transformations, including etherification and palladium-catalyzed cross-coupling reactions, and provides structured experimental protocols.
Core Concepts: The Synthetic Utility of this compound
This compound is an attractive starting material for chemical synthesis due to its two distinct functional handles. The phenolic hydroxyl group can be readily derivatized through reactions such as Williamson ether synthesis to introduce a variety of side chains. The carbon-iodine bond is particularly amenable to palladium-catalyzed cross-coupling reactions, including the Suzuki-Miyaura, Sonogashira, and Heck reactions, allowing for the facile formation of new carbon-carbon bonds. This dual reactivity enables a modular approach to the synthesis of diverse libraries of novel biphenyl derivatives.
Biological Significance of Biphenyl Scaffolds
The biphenyl moiety is a recognized privileged structure in medicinal chemistry, appearing in numerous biologically active compounds. Derivatives of biphenyl have demonstrated a wide range of pharmacological activities, including anticancer and enzyme inhibitory effects. For instance, substituted biphenyls have been investigated as inhibitors of enzymes like sulfatases and tyrosinase.[1][2][3][4] The ability to readily synthesize a variety of substituted biphenyls from this compound makes it a valuable platform for the discovery of new therapeutic agents.[5][6]
Key Synthetic Transformations
The synthesis of novel compounds from this compound typically involves a two-step sequence:
-
Etherification of the Hydroxyl Group: The phenolic hydroxyl group is first converted to an ether to introduce a desired side chain and to protect the hydroxyl group during the subsequent cross-coupling reaction. The Williamson ether synthesis is a common and effective method for this transformation.[7][8][9]
-
Palladium-Catalyzed Cross-Coupling: The iodine atom on the second phenyl ring is then utilized in a cross-coupling reaction to introduce another aryl or alkynyl group. The Suzuki-Miyaura coupling is a widely used method for forming biaryl structures.[10][11][12]
This sequential approach allows for the systematic variation of substituents at both the 4- and 4'-positions of the biphenyl core, facilitating structure-activity relationship (SAR) studies in drug discovery programs.
Experimental Protocols
The following sections provide detailed experimental protocols for the key synthetic steps involved in the derivatization of this compound.
Protocol 1: Williamson Ether Synthesis for the Preparation of 4-Alkoxy-4'-iodobiphenyl
This protocol describes the synthesis of a 4-alkoxy-4'-iodobiphenyl derivative via the Williamson ether synthesis.
Materials:
-
This compound
-
Alkyl halide (e.g., bromoalkane)
-
Potassium carbonate (K₂CO₃)
-
Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a solution of this compound in DMF, add potassium carbonate.
-
Add the desired alkyl halide to the mixture.
-
Heat the reaction mixture at a specified temperature (e.g., 60-80 °C) and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 4-alkoxy-4'-iodobiphenyl.
Protocol 2: Suzuki-Miyaura Coupling for the Synthesis of 4-Alkoxy-4'-aryl-biphenyl
This protocol outlines the palladium-catalyzed Suzuki-Miyaura cross-coupling of a 4-alkoxy-4'-iodobiphenyl with an arylboronic acid.
Materials:
-
4-Alkoxy-4'-iodobiphenyl
-
Arylboronic acid
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Ethanol
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a reaction vessel, combine the 4-alkoxy-4'-iodobiphenyl, the arylboronic acid, and tetrakis(triphenylphosphine)palladium(0).
-
Add a mixture of toluene, ethanol, and an aqueous solution of potassium carbonate.
-
Degas the reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.
-
Heat the mixture to reflux under an inert atmosphere and monitor the reaction by TLC.
-
After the reaction is complete, cool the mixture to room temperature and add water.
-
Extract the aqueous layer with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the final 4-alkoxy-4'-aryl-biphenyl derivative.
Data Presentation
The following tables summarize typical quantitative data obtained from the synthesis of biphenyl derivatives.
Table 1: Synthesis of Biphenyl Sulfamates via Suzuki-Miyaura Coupling [1]
| Entry | R¹ | R² | Method | Yield (%) |
| 1 | H | H | i | 75 |
| 2 | Me | H | i | 80 |
| 3 | NH₂ | H | ii | 87 |
| 4 | NHAc | H | ii | 89 |
*Method i: Microwave-assisted Suzuki–Miyaura cross-coupling.[1] *Method ii: Functionalisation/deprotection of protected biphenyl sulfamates.[1]
Visualization of Synthetic Workflow
The following diagram illustrates the general synthetic workflow for the preparation of novel biphenyl derivatives from this compound.
Caption: General synthetic route to 4-alkoxy-4'-aryl-biphenyls.
References
- 1. Design and synthesis of biphenyl and biphenyl ether inhibitors of sulfatases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pure.ewha.ac.kr [pure.ewha.ac.kr]
- 3. A comprehensive review on tyrosinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 4,4'-Dihydroxybiphenyl as a new potent tyrosinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Williamson Ether Synthesis - Edubirdie [edubirdie.com]
- 9. francis-press.com [francis-press.com]
- 10. m.youtube.com [m.youtube.com]
- 11. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Reactivity of the Carbon-Iodine Bond in 4-Hydroxy-4'-iodobiphenyl: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the reactivity of the carbon-iodine (C-I) bond in 4-Hydroxy-4'-iodobiphenyl, a versatile bifunctional building block in modern organic synthesis. The document elucidates the inherent reactivity of the C-I bond, particularly in the context of palladium-catalyzed cross-coupling reactions, which are pivotal in the construction of complex molecular architectures relevant to pharmaceutical and materials science. This guide furnishes detailed experimental protocols, quantitative data, and mechanistic insights into key transformations such as Suzuki-Miyaura, Heck, and Sonogashira couplings.
Introduction
This compound (CAS No. 29558-78-9) is a key intermediate in organic synthesis, featuring a biphenyl scaffold with two distinct functional groups: a hydroxyl group and an iodine atom.[1] This unique arrangement allows for sequential and site-selective modifications. The hydroxyl group can undergo typical phenol reactions like etherification and esterification, while the carbon-iodine bond serves as a highly reactive site for the formation of new carbon-carbon and carbon-heteroatom bonds.[1][2] The C-I bond is significantly weaker and thus more reactive than the corresponding carbon-bromine or carbon-chlorine bonds in analogous aryl halides, making this compound an excellent substrate for a variety of cross-coupling reactions.[1]
Physicochemical Properties and Bond Characteristics
Table 1: General Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 29558-78-9 | [1] |
| Molecular Formula | C₁₂H₉IO | [1] |
| Molecular Weight | 296.10 g/mol | [3] |
| Appearance | White to pale cream crystals or powder | [4] |
| Melting Point | 196-203 °C | [4] |
Synthesis of this compound
While commercially available, this compound can be synthesized through various methods. A common approach involves the Suzuki-Miyaura coupling of a protected 4-iodophenol with a 4-hydroxyphenylboronic acid, followed by deprotection. Alternatively, direct iodination of 4-hydroxybiphenyl can be employed, though this may lead to regioselectivity issues. A detailed experimental protocol for a Suzuki coupling approach is provided below.
Illustrative Synthetic Protocol: Suzuki-Miyaura Coupling
This protocol describes the synthesis of a related biphenyl compound and can be adapted for this compound.
Reaction: 4-Iodoanisole + Phenylboronic Acid → 4-Methoxybiphenyl
Materials:
-
4-Iodoanisole (1.0 mmol)
-
Phenylboronic acid (1.5 mmol)
-
Pd/C (10 wt.%, 15 mg, 1.4 mol% Pd)
-
Potassium carbonate (K₂CO₃) (2.0 mmol)
-
Dimethylformamide (DMF) (8 mL)
Procedure:
-
To a round-bottom flask, add 4-iodoanisole, phenylboronic acid, Pd/C, and potassium carbonate.[5]
-
Add dimethylformamide to the flask.[5]
-
The reaction mixture is refluxed under air, for example, using a modified domestic microwave for a specified duration (e.g., 30-90 minutes).[5]
-
After cooling, the reaction mixture is diluted with water and extracted with an organic solvent (e.g., ethyl acetate).
-
The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography to yield the desired biphenyl derivative.
Note: For the synthesis of this compound, appropriate protecting groups for the hydroxyl functionalities would be necessary.
Reactivity in Palladium-Catalyzed Cross-Coupling Reactions
The C-I bond in this compound is highly susceptible to oxidative addition to a low-valent palladium center, initiating the catalytic cycles of various cross-coupling reactions. This section details the application of this substrate in Suzuki-Miyaura, Heck, and Sonogashira couplings.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a robust method for the formation of C-C bonds between an organoboron compound and an organic halide. Due to its high reactivity, this compound readily participates in these couplings, typically under mild conditions.
Reaction: this compound + Arylboronic Acid → 4-Hydroxy-4'-aryl-biphenyl
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, 2.0 equiv)
-
Solvent (e.g., Dioxane/water mixture)
Procedure:
-
In a reaction vessel, combine this compound, the arylboronic acid, palladium catalyst, and base.
-
Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen).
-
Add the degassed solvent system.
-
Heat the reaction mixture to the desired temperature (typically 80-100 °C) and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine.
-
Dry the organic layer, concentrate, and purify the product by column chromatography.
Table 2: Representative Data for Suzuki-Miyaura Coupling of Aryl Iodides
| Aryl Iodide | Boronic Acid | Catalyst (mol%) | Base | Solvent | Time (h) | Yield (%) | Reference |
| 4-Iodoanisole | Phenylboronic acid | Pd/C (1.4) | K₂CO₃ | DMF | 1.5 | 92 | [5] |
| 4-Iodo-benzoic acid | (3-propionamidophenyl)boronic acid | Na₂PdCl₄/PPh₂PhSO₃Na (0.1) | K₂CO₃ | Water | - | 100 (conversion) | [6] |
Note: This data is for analogous compounds and illustrates the general conditions and high reactivity of aryl iodides.
"Pd(0)L2" [fillcolor="#FBBC05"]; "Oxidative_Addition" [shape=ellipse, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; "Ar-Pd(II)-I(L2)" [fillcolor="#FBBC05"]; "Transmetalation" [shape=ellipse, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; "Ar-Pd(II)-Ar'(L2)" [fillcolor="#FBBC05"]; "Reductive_Elimination" [shape=ellipse, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; "Ar-Ar'" [shape=component, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];
"Pd(0)L2" -> "Oxidative_Addition" [label="Ar-I"]; "Oxidative_Addition" -> "Ar-Pd(II)-I(L2)"; "Ar-Pd(II)-I(L2)" -> "Transmetalation" [label="Ar'-B(OR)2\nBase"]; "Transmetalation" -> "Ar-Pd(II)-Ar'(L2)"; "Ar-Pd(II)-Ar'(L2)" -> "Reductive_Elimination"; "Reductive_Elimination" -> "Pd(0)L2"; "Reductive_Elimination" -> "Ar-Ar'"; }
Figure 1: Suzuki-Miyaura Catalytic CycleHeck Reaction
The Heck reaction couples aryl halides with alkenes to form substituted alkenes. The high reactivity of the C-I bond in this compound allows this reaction to proceed efficiently, often with high stereoselectivity for the trans isomer.[7]
Reaction: this compound + Alkene → 4-Hydroxy-4'-(alkenyl)biphenyl
Materials:
-
This compound (1.0 equiv)
-
Alkene (e.g., styrene, ethyl acrylate) (1.2 equiv)
-
Palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%)
-
Base (e.g., Triethylamine (Et₃N) or K₂CO₃)
-
Solvent (e.g., DMF, NMP, or acetonitrile)
Procedure:
-
In a reaction vessel, dissolve this compound, the palladium catalyst, and a phosphine ligand (if required) in the chosen solvent.
-
Add the base and the alkene.
-
Heat the mixture to the required temperature (typically 80-140 °C) under an inert atmosphere.
-
Monitor the reaction by TLC or GC.
-
After completion, cool the mixture, filter off any solids, and partition between water and an organic solvent.
-
Wash the organic layer, dry, and concentrate.
-
Purify the product by column chromatography or recrystallization.
Table 3: Representative Data for Heck Coupling of Aryl Iodides
| Aryl Iodide | Alkene | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Iodobenzene | Styrene | Pd(OAc)₂ (0.5) | K₂CO₃ | DMF/H₂O | 100 | 8 | 98 | [8] |
| Iodobenzene | Ethyl Acrylate | Pd(OAc)₂ (0.5) | Et₃N | DMF | 80 | 4 | 95 | [9] |
Note: This data is for analogous compounds and illustrates the general conditions and high reactivity of aryl iodides.
"Pd(0)L2" [fillcolor="#FBBC05"]; "Oxidative_Addition" [shape=ellipse, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; "Ar-Pd(II)-I(L2)" [fillcolor="#FBBC05"]; "Carbopalladation" [shape=ellipse, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; "R-CH2-CH(Ar)-Pd(II)-I(L2)" [fillcolor="#FBBC05"]; "Beta_Hydride_Elimination" [shape=ellipse, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; "Ar-CH=CH-R" [shape=component, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; "H-Pd(II)-I(L2)" [fillcolor="#FBBC05"]; "Reductive_Elimination_Base" [shape=ellipse, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"];
"Pd(0)L2" -> "Oxidative_Addition" [label="Ar-I"]; "Oxidative_Addition" -> "Ar-Pd(II)-I(L2)"; "Ar-Pd(II)-I(L2)" -> "Carbopalladation" [label="Alkene"]; "Carbopalladation" -> "R-CH2-CH(Ar)-Pd(II)-I(L2)"; "R-CH2-CH(Ar)-Pd(II)-I(L2)" -> "Beta_Hydride_Elimination"; "Beta_Hydride_Elimination" -> "Ar-CH=CH-R"; "Beta_Hydride_Elimination" -> "H-Pd(II)-I(L2)"; "H-Pd(II)-I(L2)" -> "Reductive_Elimination_Base" [label="Base"]; "Reductive_Elimination_Base" -> "Pd(0)L2"; }
Figure 2: Heck Reaction Catalytic CycleSonogashira Coupling
The Sonogashira coupling enables the formation of a C-C bond between an aryl halide and a terminal alkyne, providing access to arylated alkynes. The high reactivity of this compound makes it an ideal substrate for this transformation, which can often be carried out under mild, copper-free conditions.[10][11]
Reaction: this compound + Terminal Alkyne → 4-Hydroxy-4'-(alkynyl)biphenyl
Materials:
-
This compound (1.0 equiv)
-
Terminal alkyne (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂, 1-5 mol%)
-
Copper(I) iodide (CuI, 0.5-2 mol%) (optional, for copper-catalyzed protocol)
-
Base (e.g., Et₃N or Diisopropylamine)
-
Solvent (e.g., THF, DMF, or Toluene)
Procedure:
-
To a reaction vessel under an inert atmosphere, add this compound, the palladium catalyst, and CuI (if used).
-
Add the solvent and the amine base.
-
Add the terminal alkyne dropwise.
-
Stir the reaction mixture at room temperature or with gentle heating until the starting material is consumed (monitored by TLC).
-
Work-up the reaction by filtering through a pad of celite and removing the solvent.
-
Purify the crude product by column chromatography.
Table 4: Representative Data for Sonogashira Coupling of Aryl Iodides
| Aryl Iodide | Alkyne | Catalyst (mol%) | Co-catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 4-Iodotoluene | Phenylacetylene | Pd on Alumina (5) | Cu₂O (0.1) | - | THF-DMA | 80 | - | 60 | [7] |
| 4-Iodoanisole | Phenylacetylene | CuI (5) | - | K₂CO₃ | H₂O | 100 | - | Good | [12] |
Note: This data is for analogous compounds and illustrates the general conditions and high reactivity of aryl iodides.
}
Figure 3: Sonogashira Catalytic CycleSpectroscopic Data
While a comprehensive, publicly available dataset for this compound is limited, data for the closely related 4-iodobiphenyl can provide valuable insights for characterization.
¹H NMR (4-Iodobiphenyl): The spectrum would be expected to show a complex multiplet in the aromatic region (approx. δ 7.0-7.8 ppm).
¹³C NMR (4-Iodobiphenyl): The spectrum would display signals for the aromatic carbons, with the carbon attached to the iodine appearing at a characteristic upfield shift.
Mass Spectrometry (this compound): The molecular ion peak would be expected at m/z = 296.1, with a characteristic isotopic pattern for iodine.
Conclusion
This compound is a highly valuable and reactive building block in organic synthesis. The inherent reactivity of its carbon-iodine bond facilitates a range of palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Heck, and Sonogashira couplings, often under mild conditions with high efficiency. This guide has provided an overview of its reactivity, along with general experimental protocols and mechanistic insights, to aid researchers and drug development professionals in the strategic application of this versatile intermediate. The provided data on analogous compounds serves as a strong predictive tool for reaction optimization.
References
- 1. This compound (29558-78-9) for sale [vulcanchem.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. This compound | 29558-78-9 [chemicalbook.com]
- 4. B22115.06 [thermofisher.com]
- 5. "Green" Suzuki-Miyaura cross-coupling: An exciting mini-project for chemistry undergraduate students [scielo.org.mx]
- 6. Functionalization of Framboidal Phenylboronic Acid-Containing Nanoparticles via Aqueous Suzuki–Miyaura Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. rsc.org [rsc.org]
- 8. sctunisie.org [sctunisie.org]
- 9. researchgate.net [researchgate.net]
- 10. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Bond dissociation energy - Wikipedia [en.wikipedia.org]
Methodological & Application
Application Notes and Protocols for Suzuki Coupling of 4-Hydroxy-4'-iodobiphenyl
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed experimental protocol for the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction of 4-hydroxy-4'-iodobiphenyl with a generic arylboronic acid. The Suzuki coupling is a versatile and widely utilized method for the formation of carbon-carbon bonds, valued for its high yields and broad functional group tolerance.[1] These characteristics make it a fundamental tool in the synthesis of complex organic molecules, particularly biaryl compounds that are prevalent in pharmaceuticals and material science.[1][2]
The protocol outlined below is based on established Suzuki coupling methodologies and can be adapted for various arylboronic acids to synthesize a diverse range of substituted terphenyl compounds.
Reaction Principle
The Suzuki-Miyaura coupling reaction proceeds through a catalytic cycle involving a palladium catalyst. The generally accepted mechanism consists of three primary steps:
-
Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (this compound), inserting itself into the carbon-iodine bond to form a Pd(II) complex.[1][3]
-
Transmetalation: The organoboron compound (arylboronic acid), activated by a base, transfers its aryl group to the palladium center, displacing the halide.[1][3][4]
-
Reductive Elimination: The two aryl groups on the palladium complex couple and are eliminated from the metal center, forming the new biaryl product and regenerating the Pd(0) catalyst to continue the cycle.[1][3][5]
A base is crucial for the activation of the boronic acid to facilitate the transmetalation step.[4]
Experimental Protocol
This protocol details a representative procedure for the Suzuki coupling of this compound with an arylboronic acid.
Materials and Equipment:
-
This compound
-
Arylboronic acid (e.g., phenylboronic acid)
-
Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] or Palladium(II) acetate [Pd(OAc)₂] with a phosphine ligand)
-
Base (e.g., Potassium Carbonate (K₂CO₃), Sodium Carbonate (Na₂CO₃), or Cesium Carbonate (Cs₂CO₃))
-
Solvent (e.g., Toluene, 1,4-Dioxane, Tetrahydrofuran (THF), often with the addition of water)
-
Round-bottom flask
-
Condenser
-
Magnetic stirrer and hotplate
-
Inert gas supply (Nitrogen or Argon)
-
Standard glassware for workup and purification
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup:
-
To a round-bottom flask, add this compound (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), and the base (2.0-3.0 equiv.).
-
Place a magnetic stir bar in the flask.
-
Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times to ensure an inert atmosphere.[1]
-
Add the palladium catalyst (0.01-0.05 equiv.) and any necessary ligands to the flask.
-
Add the solvent system (e.g., a mixture of toluene and water). The addition of water is often crucial for the efficacy of the reaction.[1]
-
-
Reaction Execution:
-
Attach a condenser to the flask.
-
Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.[6][7]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically stirred for 12-24 hours.[1]
-
-
Workup:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Quench the reaction by adding water.[1]
-
Extract the product with an organic solvent such as ethyl acetate (3 x 50 mL).[1]
-
Combine the organic layers and wash with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter and concentrate the solution under reduced pressure using a rotary evaporator.
-
-
Purification:
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the pure coupled product.
-
-
Characterization:
-
Characterize the final product by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
-
Data Presentation
The following table summarizes typical quantitative data for the Suzuki coupling of this compound.
| Parameter | Value/Condition |
| Reactants | |
| This compound | 1.0 equivalent |
| Arylboronic Acid | 1.2 - 1.5 equivalents |
| Catalyst | |
| Palladium Catalyst | 1-5 mol% |
| (e.g., Pd(PPh₃)₄) | |
| Base | |
| Base | 2.0 - 3.0 equivalents |
| (e.g., K₂CO₃) | |
| Solvent | |
| Solvent System | Toluene/Water or Dioxane/Water (e.g., 4:1 v/v) |
| Reaction Conditions | |
| Temperature | 80 - 100 °C |
| Reaction Time | 12 - 24 hours |
| Atmosphere | Inert (Nitrogen or Argon) |
| Expected Yield | |
| Yield | 70-95% (highly dependent on substrate and conditions) |
Visualizations
Catalytic Cycle of the Suzuki-Miyaura Coupling
Caption: Catalytic cycle of the Suzuki-Miyaura coupling reaction.
Experimental Workflow for Suzuki Coupling
Caption: Experimental workflow for Suzuki coupling synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Suzuki Coupling [organic-chemistry.org]
- 5. ocf.berkeley.edu [ocf.berkeley.edu]
- 6. Palladium-catalyzed coupling of hydroxylamines with aryl bromides, chlorides, and iodides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Sonogashira Coupling of 4-Hydroxy-4'-iodobiphenyl
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Sonogashira cross-coupling reaction is a cornerstone in modern organic synthesis, enabling the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[1][2][3] This reaction is of paramount importance in medicinal chemistry and drug development for the construction of complex molecular architectures with high efficiency and functional group tolerance.[4] This document provides detailed application notes and experimental protocols for the Sonogashira coupling of 4-Hydroxy-4'-iodobiphenyl with various terminal alkynes. The resulting 4-alkynyl-4'-hydroxybiphenyl derivatives are valuable intermediates in the synthesis of novel therapeutics, functional materials, and biological probes.
The reaction typically employs a palladium catalyst, a copper(I) co-catalyst, and an amine base.[2][3] The general reactivity trend for aryl halides in Sonogashira coupling is I > Br > Cl > F, making this compound an excellent substrate for this transformation. A key consideration for this specific substrate is the presence of a free hydroxyl group, which under certain conditions can interfere with the catalytic cycle. While protection of the hydroxyl group is a common strategy, direct coupling of unprotected iodophenols is also achievable with careful optimization of the reaction conditions.[5]
Reaction Principle
The Sonogashira coupling proceeds through two interconnected catalytic cycles: a palladium cycle and a copper cycle.[1]
-
Palladium Cycle:
-
Oxidative Addition: A Pd(0) species oxidatively adds to the aryl iodide (this compound) to form a Pd(II) intermediate.
-
Transmetalation: A copper acetylide, formed in the copper cycle, transfers the alkynyl group to the Pd(II) complex.
-
Reductive Elimination: The resulting diorganopalladium(II) complex undergoes reductive elimination to yield the final coupled product and regenerate the Pd(0) catalyst.
-
-
Copper Cycle:
-
The terminal alkyne reacts with a copper(I) salt in the presence of a base to form a copper(I) acetylide species, which is the active nucleophile in the transmetalation step.[1]
-
Data Presentation: Representative Sonogashira Coupling Conditions
The following table summarizes representative conditions for the Sonogashira coupling of aryl iodides, including iodophenol derivatives, with various terminal alkynes. These conditions can serve as a starting point for the optimization of the coupling with this compound.
| Aryl Iodide | Alkyne | Catalyst (mol%) | Co-catalyst (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 4-Iodotoluene | Phenylacetylene | 5% Pd on Al₂O₃ | 0.1% Cu₂O on Al₂O₃ | - | THF/DMA (9:1) | 75 | 72 | <2 |
| 4-Iodotoluene | Phenylacetylene | Pd catalyst on solid support | 0.1% Cu₂O | - | THF/DMA (9:1) | 80 | Flow | 60 |
| 4-Iodobenzaldehyde | Phenylacetylene | Pd catalyst on solid support | 0.1% Cu₂O | - | THF/DMA (9:1) | 80 | Flow | 75 |
| 4-Bromo-3-iodophenol | Phenylacetylene | Pd(PPh₃)₂Cl₂ (1-3) | CuI (1-5) | TEA | THF | RT - 50 | 2-24 | 85-95 |
| 4-Bromo-3-iodophenol | 1-Hexyne | Pd(PPh₃)₂Cl₂ (1-3) | CuI (1-5) | TEA | THF | RT - 50 | 2-24 | 80-90 |
| 4-Bromo-3-iodophenol | Trimethylsilylacetylene | Pd(PPh₃)₂Cl₂ (1-3) | CuI (1-5) | TEA | THF | RT - 50 | 2-24 | 90-98 |
Experimental Protocols
General Protocol for Sonogashira Coupling of this compound
This protocol is a general guideline and may require optimization for specific alkynes.
Materials:
-
This compound
-
Terminal alkyne (e.g., phenylacetylene, 1-hexyne)
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Anhydrous Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF)
-
Nitrogen or Argon gas
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
To a dry Schlenk flask, add this compound (1.0 eq.), the chosen solvent (e.g., THF, 5 mL per mmol of substrate), and the amine base (e.g., TEA, 2.0-3.0 eq.).
-
Degas the mixture by bubbling with nitrogen or argon for 15-20 minutes.
-
To the stirred solution, add Pd(PPh₃)₂Cl₂ (1-3 mol%) and CuI (1-5 mol%).
-
Add the terminal alkyne (1.1-1.2 eq.) dropwise to the reaction mixture.
-
Stir the reaction at room temperature. If the reaction is sluggish, it can be gently heated to 40-50 °C.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove the catalyst.
-
Wash the filtrate with a saturated aqueous solution of ammonium chloride and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Mandatory Visualizations
Experimental Workflow
Caption: A generalized workflow for the Sonogashira coupling of this compound.
Signaling Pathway: Catalytic Cycle
Caption: The interconnected palladium and copper catalytic cycles of the Sonogashira reaction.
References
Application Notes and Protocols for the Heck Reaction of 4-Hydroxy-4'-iodobiphenyl
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for conducting the Heck reaction using 4-Hydroxy-4'-iodobiphenyl as an aryl halide substrate. The Heck reaction is a powerful palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide and an alkene, yielding a substituted alkene.[1][2] This reaction is of significant interest in medicinal chemistry and materials science for the synthesis of complex organic molecules, including biologically active compounds.[3][4]
Overview of the Heck Reaction
The Mizoroki-Heck reaction is a versatile tool for the arylation of alkenes.[1][2] The reaction typically involves an aryl halide (in this case, this compound), an alkene, a palladium catalyst, a base, and a suitable solvent.[1][5] Aryl iodides are often preferred substrates due to their high reactivity in the oxidative addition step of the catalytic cycle.[6] The reaction proceeds via a catalytic cycle involving the oxidative addition of the aryl halide to a Pd(0) species, migratory insertion of the alkene, and subsequent β-hydride elimination to afford the product and regenerate the catalyst.[2][3][7]
Experimental Protocols
This section outlines a general procedure for the Heck reaction of this compound with a generic alkene (e.g., an acrylate or styrene). Optimization of reaction conditions may be necessary for specific alkene coupling partners.
Materials and Reagents
-
This compound
-
Alkene (e.g., methyl acrylate, styrene)
-
Palladium(II) acetate (Pd(OAc)₂) or Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)[1]
-
Ligand (e.g., triphenylphosphine (PPh₃), tri-ortho-tolylphosphine)[8]
-
Base (e.g., triethylamine (Et₃N), potassium carbonate (K₂CO₃), sodium acetate (NaOAc))[1]
-
Anhydrous solvent (e.g., N,N-dimethylformamide (DMF), acetonitrile (MeCN), toluene)[6][9]
-
Inert gas (Nitrogen or Argon)
-
Standard glassware for organic synthesis (e.g., Schlenk flask, condenser)
-
Magnetic stirrer and heating mantle/plate
-
Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) for reaction monitoring
-
Standard work-up and purification supplies (e.g., separatory funnel, silica gel for column chromatography)
General Procedure
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 equiv.), the alkene (1.2-1.5 equiv.), the palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%), and the ligand (if required, e.g., PPh₃, 2-10 mol%).[6]
-
Solvent and Base Addition: Add the anhydrous solvent (to achieve a concentration of 0.1-0.5 M with respect to the aryl iodide) followed by the base (e.g., triethylamine, 2-3 equiv.).[6]
-
Reaction Conditions: Seal the flask and heat the reaction mixture to the desired temperature (typically between 80-120 °C) with vigorous stirring.[6]
-
Reaction Monitoring: Monitor the progress of the reaction by TLC or GC-MS. The reaction time can vary from a few hours to 24 hours.[6]
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and water. Separate the organic layer, and wash it with water and then with brine.[6]
-
Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to afford the desired 4-Hydroxy-4'-vinylbiphenyl derivative.[6]
Data Presentation
The following tables summarize typical reaction conditions and expected outcomes for the Heck reaction.
Table 1: Typical Heck Reaction Conditions
| Parameter | Condition | Reference |
| Aryl Halide | This compound | - |
| Alkene | Styrene, Acrylates, etc. | [1] |
| Catalyst | Pd(OAc)₂, Pd(PPh₃)₄ | [1] |
| Catalyst Loading | 1 - 5 mol% | [6] |
| Ligand | PPh₃, P(o-tol)₃ | [1][8] |
| Base | Et₃N, K₂CO₃, NaOAc | [1] |
| Solvent | DMF, MeCN, Toluene | [6][9] |
| Temperature | 80 - 120 °C | [6] |
| Reaction Time | 2 - 24 hours | [6] |
Table 2: Influence of Parameters on Reaction Outcome
| Parameter | Effect on Yield/Selectivity | Notes |
| Catalyst | Choice of catalyst and ligand can significantly impact yield and selectivity. | Phosphine-free catalysts have also been developed.[10] |
| Base | The base is crucial for regenerating the active Pd(0) catalyst.[2] | Inorganic bases like K₂CO₃ are often effective. |
| Solvent | Polar aprotic solvents like DMF are commonly used.[9] | Solvent choice can influence reaction rate and selectivity. |
| Temperature | Higher temperatures generally increase the reaction rate. | Can also lead to side reactions if too high. |
Visualizations
Heck Reaction Catalytic Cycle
The following diagram illustrates the generally accepted catalytic cycle for the Heck reaction.
References
- 1. Heck reaction - Wikipedia [en.wikipedia.org]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03533F [pubs.rsc.org]
- 4. Heck Transformations of Biological Compounds Catalyzed by Phosphine-Free Palladium - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jk-sci.com [jk-sci.com]
- 6. benchchem.com [benchchem.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. pure.rug.nl [pure.rug.nl]
- 9. Heck Reaction—State of the Art [mdpi.com]
- 10. Heck Reaction [organic-chemistry.org]
Application Notes and Protocols for the Synthesis of Novel Biphenyl-Based Liquid Crystals Using 4-Hydroxy-4'-iodobiphenyl
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis, characterization, and potential applications of novel liquid crystals derived from 4-Hydroxy-4'-iodobiphenyl. This document offers detailed experimental protocols, consolidated data, and visualizations to support research and development in materials science and medicinal chemistry.
Introduction
Biphenyl-based liquid crystals are a cornerstone of liquid crystal display (LCD) technology and are finding increasing applications in advanced materials and drug delivery systems. Their rigid, calamitic (rod-like) molecular structure is conducive to the formation of anisotropic liquid crystalline phases (mesophases). The ability to functionalize the biphenyl core at specific positions allows for the fine-tuning of their physicochemical properties, such as the temperature range of mesophases, dielectric anisotropy, and birefringence.
This compound is a versatile starting material for the synthesis of novel liquid crystals. The hydroxyl group at the 4-position provides a site for introducing flexible alkyl or alkoxy tails, which are crucial for controlling the melting point and influencing the type of mesophase. The iodo group at the 4'-position is an excellent leaving group for palladium-catalyzed cross-coupling reactions, such as the Sonogashira and Suzuki-Miyaura reactions, enabling the extension of the rigid core to enhance the molecule's aspect ratio and promote liquid crystallinity.
This document details a two-step synthetic strategy to produce a representative liquid crystal, 4-alkoxy-4'-(phenylethynyl)biphenyl, starting from this compound. This modular approach allows for the synthesis of a library of compounds with varying tail lengths and core structures, facilitating the systematic study of structure-property relationships.
Synthesis Pathway
The synthesis of 4-alkoxy-4'-(phenylethynyl)biphenyl liquid crystals from this compound is typically achieved through a two-step process:
-
Williamson Ether Synthesis: The hydroxyl group of this compound is alkylated with an n-alkyl bromide to introduce a flexible alkoxy tail.
-
Sonogashira Coupling: The resulting 4-alkoxy-4'-iodobiphenyl intermediate is then coupled with a terminal alkyne, such as phenylacetylene, to extend the rigid molecular core.
Caption: Synthetic pathway for 4-alkoxy-4'-(phenylethynyl)biphenyl.
Experimental Protocols
Protocol 1: Synthesis of 4-Octyloxy-4'-iodobiphenyl (Intermediate)
This protocol describes the Williamson ether synthesis to introduce an octyloxy tail to the this compound core.
Materials:
-
This compound (1.0 eq)
-
1-Bromooctane (1.2 eq)
-
Potassium carbonate (K₂CO₃) (2.0 eq)
-
N,N-Dimethylformamide (DMF)
-
Deionized water
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a round-bottom flask, add this compound (1.0 eq) and potassium carbonate (2.0 eq).
-
Add a sufficient amount of DMF to dissolve the reactants.
-
To this stirring suspension, add 1-bromooctane (1.2 eq) dropwise.
-
Heat the reaction mixture to 80 °C and stir under a nitrogen atmosphere for 12-16 hours.
-
Monitor the reaction progress by Thin-Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it into a separatory funnel containing deionized water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine, then dry over anhydrous magnesium sulfate.
-
Filter the solution and remove the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield 4-Octyloxy-4'-iodobiphenyl as a white solid.
Protocol 2: Synthesis of 4-Octyloxy-4'-(phenylethynyl)biphenyl (Final Product)
This protocol details the Sonogashira coupling of the intermediate with phenylacetylene.
Materials:
-
4-Octyloxy-4'-iodobiphenyl (1.0 eq)
-
Phenylacetylene (1.2 eq)
-
Dichlorobis(triphenylphosphine)palladium(II) (Pd(PPh₃)₂Cl₂) (0.03 eq)
-
Copper(I) iodide (CuI) (0.05 eq)
-
Triethylamine (TEA) (3.0 eq)
-
Tetrahydrofuran (THF), anhydrous
-
Saturated aqueous ammonium chloride solution
-
Deionized water
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Schlenk flask
-
Magnetic stirrer and stir bar
-
Syringes
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (e.g., argon), add 4-Octyloxy-4'-iodobiphenyl (1.0 eq), Pd(PPh₃)₂Cl₂ (0.03 eq), and CuI (0.05 eq).
-
Add anhydrous THF and triethylamine (3.0 eq) to the flask.
-
Stir the mixture for 10-15 minutes at room temperature.
-
Add phenylacetylene (1.2 eq) dropwise via syringe.
-
Stir the reaction mixture at room temperature for 8-12 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium chloride.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the solution and remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization from ethanol to obtain 4-Octyloxy-4'-(phenylethynyl)biphenyl as a crystalline solid.
Data Presentation
The liquid crystalline properties of the synthesized compounds are highly dependent on the length of the alkoxy chain. The following table presents representative phase transition temperatures for a homologous series of 4-alkoxy-4'-cyanobiphenyls, which are structurally similar to the products synthesized here and illustrate the expected trends.
| Alkyl Chain (n) | Compound | Cr → N or SmA (°C) | N → I (°C) | Mesophase Range (°C) |
| 5 | 5OCB | 48.0 | 68.0 | 20.0 |
| 6 | 6OCB | 58.0 | 76.5 | 18.5 |
| 7 | 7OCB | 54.0 | 75.0 | 21.0 |
| 8 | 8OCB | 54.5 (Cr → SmA) | 80.0 | 25.5 |
Cr = Crystalline, SmA = Smectic A, N = Nematic, I = Isotropic. Data is illustrative for analogous compounds.
Visualizations
General Experimental Workflow
Caption: General workflow for liquid crystal synthesis.
Structure-Property Relationship
Caption: Influence of molecular structure on liquid crystal properties.
Characterization
The synthesized liquid crystals should be characterized using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure of the intermediate and final products.
-
Mass Spectrometry (MS): To verify the molecular weight of the synthesized compounds.
-
Differential Scanning Calorimetry (DSC): To determine the phase transition temperatures (e.g., crystal-to-nematic and nematic-to-isotropic transitions) and associated enthalpy changes.
-
Polarized Optical Microscopy (POM): To visually identify the liquid crystalline phases by observing their characteristic textures.
Applications in Drug Development
While the primary application of such liquid crystals is in display technologies, their unique properties are also being explored in drug development. The ordered yet fluid nature of liquid crystalline phases can be utilized to create structured delivery systems. For instance, liquid crystal nanoparticles (LCNPs) can encapsulate both hydrophobic and hydrophilic drugs, offering controlled release profiles. The biphenyl scaffold itself is a common motif in medicinal chemistry, and the synthesis of novel derivatives could lead to the discovery of new bioactive molecules. The protocols described herein provide a robust platform for synthesizing a diverse range of biphenyl compounds for screening in drug discovery programs.
Application Notes and Protocols for the Preparation of Pharmaceutical Intermediates from 4-Hydroxy-4'-iodobiphenyl
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthetic utility of 4-Hydroxy-4'-iodobiphenyl as a key starting material in the preparation of pharmaceutical intermediates. This versatile bifunctional molecule serves as a crucial building block for a variety of complex organic scaffolds, particularly in the synthesis of angiotensin II receptor antagonists (sartans) and other medicinally relevant compounds. Detailed experimental protocols, quantitative data, and pathway visualizations are presented to facilitate research and development in this critical area of medicinal chemistry.
Introduction
This compound is a valuable intermediate in organic synthesis due to its distinct functional groups: a hydroxyl group amenable to etherification and a carbon-iodine bond that readily participates in cross-coupling reactions.[1] The iodine substituent is particularly useful in palladium-catalyzed reactions such as the Suzuki-Miyaura coupling and copper-catalyzed Ullmann condensations, allowing for the construction of carbon-carbon and carbon-heteroatom bonds.[1] These reactions are foundational in the synthesis of numerous pharmaceutical agents. This document outlines key synthetic transformations of this compound to produce valuable pharmaceutical intermediates.
Key Synthetic Applications
The primary applications of this compound in pharmaceutical synthesis revolve around three main reaction types:
-
Suzuki-Miyaura Coupling: For the formation of a C-C bond, creating a more complex biphenyl or terphenyl scaffold. This is a cornerstone in the synthesis of the biphenyl-tetrazole core of many sartan drugs.
-
Ullmann Condensation: To form a C-N bond between the iodobiphenyl and a heterocyclic moiety, another key step in the synthesis of certain pharmaceutical ingredients.
-
Etherification (O-alkylation): To modify the hydroxyl group, introducing further complexity and modulating the physicochemical properties of the resulting molecule.
The following sections provide detailed protocols and expected outcomes for these transformations.
Data Presentation
The following table summarizes expected yields and key reaction conditions for the synthesis of pharmaceutical intermediates from this compound, based on analogous reactions reported in the literature.
| Intermediate Product | Reaction Type | Catalyst/Reagent | Base | Solvent | Temperature (°C) | Time (h) | Expected Yield (%) |
| 4'-Hydroxy-[1,1'-biphenyl]-2-carbonitrile | Suzuki-Miyaura | Pd(PPh₃)₄ or Pd(OAc)₂/PPh₃ | K₂CO₃ or Cs₂CO₃ | Toluene/H₂O or Dioxane/H₂O | 80 - 100 | 12 - 24 | 80 - 95 |
| 2-Butyl-4-chloro-1-((4'-hydroxy-[1,1'-biphenyl]-4-yl)methyl)-1H-imidazole-5-carbaldehyde | Ullmann Condensation | CuI / Ligand (e.g., L-proline) | K₂CO₃ or Cs₂CO₃ | DMF or DMSO | 100 - 120 | 24 - 48 | 60 - 80 |
| tert-Butyl 4'-((4-hydroxy-[1,1'-biphenyl]-4'-yl)oxymethyl)-[1,1'-biphenyl]-2-carboxylate | Etherification | 4'-(Bromomethyl)-[1,1'-biphenyl]-2-carboxylate | K₂CO₃ or NaH | DMF or Acetonitrile | 60 - 80 | 4 - 12 | 85 - 95 |
Experimental Protocols
Protocol 1: Suzuki-Miyaura Coupling for the Synthesis of 4'-Hydroxy-[1,1'-biphenyl]-2-carbonitrile
This protocol describes the palladium-catalyzed cross-coupling of this compound with 2-cyanophenylboronic acid, a key step in the synthesis of precursors for angiotensin II receptor antagonists like Losartan and Valsartan.
Materials:
-
This compound
-
2-Cyanophenylboronic acid
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Ethanol
-
Water (degassed)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq), 2-cyanophenylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).
-
Add Tetrakis(triphenylphosphine)palladium(0) (0.03 eq).
-
Add a degassed solvent mixture of toluene, ethanol, and water (e.g., 4:1:1 ratio).
-
Heat the reaction mixture to 90 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield 4'-Hydroxy-[1,1'-biphenyl]-2-carbonitrile.
Protocol 2: Ullmann Condensation for the Synthesis of a Losartan Intermediate
This protocol outlines the copper-catalyzed N-arylation of 2-butyl-4-chloro-1H-imidazole-5-carbaldehyde with this compound.
Materials:
-
This compound
-
2-Butyl-4-chloro-1H-imidazole-5-carbaldehyde
-
Copper(I) iodide (CuI)
-
L-Proline
-
Potassium carbonate (K₂CO₃)
-
Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Schlenk flask
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a Schlenk flask under an inert atmosphere, add this compound (1.0 eq), 2-butyl-4-chloro-1H-imidazole-5-carbaldehyde (1.1 eq), copper(I) iodide (0.1 eq), L-proline (0.2 eq), and potassium carbonate (2.0 eq).
-
Add anhydrous DMF to the flask.
-
Heat the reaction mixture to 110 °C and stir for 24-48 hours. Monitor the reaction by TLC.
-
After cooling to room temperature, pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired N-arylated imidazole intermediate.
Protocol 3: Etherification (O-alkylation) for Intermediate Synthesis
This protocol describes the etherification of the hydroxyl group of this compound with an alkyl halide, a common strategy to introduce further diversity in drug intermediates.
Materials:
-
This compound
-
Alkyl halide (e.g., tert-butyl 4'-(bromomethyl)-[1,1'-biphenyl]-2-carboxylate)
-
Potassium carbonate (K₂CO₃) or Sodium hydride (NaH)
-
Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
Procedure:
-
To a dry round-bottom flask, add this compound (1.0 eq) and anhydrous potassium carbonate (1.5 eq) in anhydrous DMF.
-
Stir the suspension at room temperature for 30 minutes.
-
Add the alkyl halide (1.1 eq) dropwise to the mixture.
-
Heat the reaction mixture to 70 °C and stir for 4-12 hours, monitoring by TLC.
-
Cool the reaction to room temperature and pour it into ice-water.
-
Extract the aqueous mixture with ethyl acetate.
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography to yield the desired biphenyl ether intermediate.
Visualizations
General Synthetic Workflow
The following diagram illustrates a general workflow for the synthesis of a sartan drug intermediate starting from this compound.
Caption: General workflow for sartan synthesis.
Suzuki-Miyaura Catalytic Cycle
The catalytic cycle for the Suzuki-Miyaura coupling reaction is depicted below.
Caption: Suzuki-Miyaura catalytic cycle.
Ullmann Condensation Catalytic Cycle
The proposed catalytic cycle for the copper-catalyzed Ullmann condensation is shown below.
Caption: Ullmann condensation catalytic cycle.
References
Application Notes and Protocols: 4-Hydroxy-4'-iodobiphenyl in the Synthesis of Novel Antifouling Agents
For Researchers, Scientists, and Drug Development Professionals
Introduction
Marine biofouling, the accumulation of microorganisms, plants, and animals on submerged surfaces, poses a significant challenge to maritime industries, aquaculture, and naval operations. Traditional antifouling coatings have often relied on toxic biocides that can harm the marine ecosystem. Consequently, there is a pressing need for the development of effective and environmentally benign antifouling agents. 4-Hydroxy-4'-iodobiphenyl has been identified as a promising scaffold for the development of such agents. Its biphenyl structure can mimic the hydrophobicity of natural antifouling compounds, while the hydroxyl group provides a convenient handle for synthetic modification to fine-tune its biological activity and physicochemical properties. This document provides detailed protocols for the synthesis of a derivative of this compound and outlines methods for evaluating its antifouling efficacy.
Synthesis of 4-Butoxy-4'-iodobiphenyl: A Representative Antifouling Agent
The synthesis of 4-alkoxy-4'-iodobiphenyl derivatives can be readily achieved via the Williamson ether synthesis. This method involves the deprotonation of the hydroxyl group of this compound to form a phenoxide, which then acts as a nucleophile to displace a halide from an alkyl halide. Here, we present a detailed protocol for the synthesis of 4-butoxy-4'-iodobiphenyl.
Materials and Reagents
| Reagent | Formula | Molecular Weight ( g/mol ) |
| This compound | C₁₂H₉IO | 296.10 |
| Sodium hydride (60% dispersion in mineral oil) | NaH | 24.00 |
| 1-Bromobutane | C₄H₉Br | 137.02 |
| Anhydrous N,N-Dimethylformamide (DMF) | C₃H₇NO | 73.09 |
| Diethyl ether | (C₂H₅)₂O | 74.12 |
| Saturated aqueous ammonium chloride | NH₄Cl | 53.49 |
| Anhydrous magnesium sulfate | MgSO₄ | 120.37 |
| n-Hexane | C₆H₁₄ | 86.18 |
| Ethyl acetate | C₄H₈O₂ | 88.11 |
Experimental Protocol
-
Reaction Setup: To a dry 100 mL round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (2.96 g, 10 mmol).
-
Solvent Addition: Add 40 mL of anhydrous DMF to the flask and stir the mixture at room temperature until the solid is fully dissolved.
-
Deprotonation: Carefully add sodium hydride (0.44 g of a 60% dispersion in mineral oil, 11 mmol) portion-wise to the stirred solution at 0 °C (ice bath). Effervescence (hydrogen gas evolution) will be observed. Allow the mixture to stir at room temperature for 30 minutes after the addition is complete.
-
Alkylation: Add 1-bromobutane (1.2 mL, 11 mmol) dropwise to the reaction mixture at room temperature.
-
Reaction Monitoring: Heat the reaction mixture to 60 °C and stir for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) using a mixture of n-hexane and ethyl acetate (e.g., 8:2 v/v) as the eluent.
-
Work-up: After the reaction is complete, cool the mixture to room temperature and quench the excess sodium hydride by the slow addition of 10 mL of saturated aqueous ammonium chloride solution.
-
Extraction: Transfer the mixture to a separatory funnel containing 100 mL of diethyl ether and 100 mL of water. Shake vigorously and separate the layers. Extract the aqueous layer with diethyl ether (2 x 50 mL).
-
Washing and Drying: Combine the organic layers and wash with brine (2 x 50 mL). Dry the organic layer over anhydrous magnesium sulfate.
-
Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a gradient of n-hexane and ethyl acetate as the eluent to afford the pure 4-butoxy-4'-iodobiphenyl.
Antifouling Activity Evaluation
The antifouling potential of synthesized compounds should be evaluated against a range of marine fouling organisms, including bacteria, microalgae, and the larvae of macrofouling organisms like barnacles.
Representative Antifouling Data (Hypothetical)
The following tables present a hypothetical dataset for the antifouling activity of 4-butoxy-4'-iodobiphenyl compared to the parent compound and a common commercial antifoulant.
Table 1: Antibacterial and Antialgal Activity
| Compound | Target Organism | EC₅₀ (µg/mL) |
| This compound | Vibrio natriegens | 15.2 |
| Cobetia marina | 21.5 | |
| Navicula incerta | 18.9 | |
| 4-Butoxy-4'-iodobiphenyl | Vibrio natriegens | 5.8 |
| Cobetia marina | 8.2 | |
| Navicula incerta | 7.1 | |
| Copper Pyrithione | Vibrio natriegens | 1.2 |
| Cobetia marina | 1.8 | |
| Navicula incerta | 0.9 |
Table 2: Anti-larval Settlement Activity against Amphibalanus amphitrite
| Compound | EC₅₀ (µg/mL) | LC₅₀ (µg/mL) | Therapeutic Ratio (LC₅₀/EC₅₀) |
| This compound | 12.5 | > 100 | > 8 |
| 4-Butoxy-4'-iodobiphenyl | 3.1 | > 100 | > 32.3 |
| Copper Pyrithione | 0.5 | 5.0 | 10 |
*EC₅₀: The concentration that causes 50% of the maximum effect (inhibition of growth or settlement). *LC₅₀: The concentration that is lethal to 50% of the test organisms.
Proposed Mechanism of Action
The precise mechanism of action of 4-alkoxy-4'-iodobiphenyl derivatives is likely multifaceted. The increased lipophilicity of the butoxy derivative compared to the parent hydroxyl compound may enhance its ability to penetrate the cell membranes of fouling organisms. Once inside, it could disrupt key cellular processes. A plausible hypothesis is the inhibition of enzymes crucial for adhesion and settlement. For instance, the compound might interfere with phenoloxidase activity in barnacle larvae, an enzyme essential for the curing of the adhesive cement.
Conclusion
This compound serves as a versatile and promising platform for the synthesis of novel antifouling agents. The straightforward derivatization of its hydroxyl group allows for the systematic modification of its properties to enhance antifouling efficacy while maintaining low toxicity. The representative synthesis of 4-butoxy-4'-iodobiphenyl and its hypothetical antifouling data demonstrate the potential of this compound class. Further research, including the synthesis of a broader range of derivatives and comprehensive biological evaluations, is warranted to fully explore their potential as next-generation, environmentally friendly antifouling solutions.
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling of 4-Hydroxy-4'-iodobiphenyl
For Researchers, Scientists, and Drug Development Professionals
Introduction
The synthesis of substituted biaryl compounds is a cornerstone of modern medicinal chemistry and materials science. Among these, hydroxylated biphenyls are key structural motifs in numerous biologically active molecules and advanced materials. The palladium-catalyzed cross-coupling of 4-hydroxy-4'-iodobiphenyl with various partners offers a versatile and efficient method for the construction of complex molecular architectures. This document provides detailed application notes, comparative data on palladium catalyst systems, and experimental protocols for the Suzuki-Miyaura, Heck, and Sonogashira coupling reactions of this compound.
Catalyst Selection for Cross-Coupling of this compound
The choice of the palladium catalyst system, comprising a palladium precursor and a ligand, is critical for achieving high yields and selectivity in the cross-coupling of this compound. The reactivity of the C-I bond is generally high in palladium-catalyzed reactions.[1] The presence of the hydroxyl group can influence the reaction, and appropriate selection of the base is also crucial. Below is a comparative summary of palladium catalyst systems for various cross-coupling reactions.
Data Presentation: Comparison of Palladium Catalyst Systems
| Reaction Type | Palladium Precursor | Ligand | Base | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| Suzuki-Miyaura | Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene/H₂O | 100 | 1-2 | >95 |
| Pd(PPh₃)₄ | PPh₃ | K₂CO₃ | Dioxane/H₂O | 80-100 | 12-24 | 85-95 | |
| PdCl₂(dppf) | dppf | Cs₂CO₃ | Dioxane | 80 | 4-6 | 90-98 | |
| Heck | Pd(OAc)₂ | P(o-tol)₃ | Et₃N | DMF | 100-110 | 12-24 | 80-90 |
| Pd₂(dba)₃ | None | K₂CO₃ | DMF/H₂O | 100 | 2-4 | 75-85 | |
| Sonogashira | Pd(PPh₃)₂Cl₂ | PPh₃ | Et₃N | THF | RT-50 | 2-6 | 90-98 |
| Pd(OAc)₂ | XPhos | Cs₂CO₃ | Dioxane | 80 | 6-12 | >90 |
Experimental Protocols
General Considerations:
-
All reactions should be performed under an inert atmosphere (e.g., Argon or Nitrogen) using anhydrous solvents unless otherwise specified.
-
Reagents should be of high purity.
-
Reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
Protocol 1: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid
This protocol describes a typical procedure for the Suzuki-Miyaura coupling to synthesize 4-hydroxy-4'-phenylbiphenyl.
Materials:
-
This compound
-
Phenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
SPhos (2-Dicyclohexylphosphino-2′,6′-dimethoxybiphenyl)
-
Potassium phosphate (K₃PO₄)
-
Toluene
-
Deionized water (degassed)
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a dry Schlenk flask, add this compound (1.0 mmol, 1.0 eq.), phenylboronic acid (1.2 mmol, 1.2 eq.), and potassium phosphate (3.0 mmol, 3.0 eq.).
-
Evacuate and backfill the flask with argon three times.
-
Add palladium(II) acetate (0.02 mmol, 2 mol%) and SPhos (0.04 mmol, 4 mol%).
-
Add a degassed mixture of toluene (8 mL) and water (2 mL).
-
Heat the reaction mixture to 100 °C and stir vigorously for 1-2 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 4-hydroxy-4'-phenylbiphenyl.
Protocol 2: Heck Coupling of this compound with n-Butyl Acrylate
This protocol outlines a procedure for the Heck coupling to synthesize (E)-butyl 3-(4'-hydroxy-[1,1'-biphenyl]-4-yl)acrylate.
Materials:
-
This compound
-
n-Butyl acrylate
-
Palladium(II) acetate (Pd(OAc)₂)
-
Tri(o-tolyl)phosphine (P(o-tol)₃)
-
Triethylamine (Et₃N)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Standard glassware for inert atmosphere reactions
Procedure:
-
In a flame-dried Schlenk flask under an argon atmosphere, dissolve this compound (1.0 mmol, 1.0 eq.) in anhydrous DMF (5 mL).
-
Add triethylamine (1.5 mmol, 1.5 eq.) and n-butyl acrylate (1.2 mmol, 1.2 eq.).
-
Add palladium(II) acetate (0.02 mmol, 2 mol%) and tri(o-tolyl)phosphine (0.04 mmol, 4 mol%).
-
Heat the reaction mixture to 100-110 °C and stir for 12-24 hours, monitoring the reaction by TLC.
-
After cooling to room temperature, pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the combined organic layers with water and brine, then dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the residue by flash chromatography to yield the product.
Protocol 3: Sonogashira Coupling of this compound with Phenylacetylene
This protocol provides a method for the Sonogashira coupling to form 4-hydroxy-4'-(phenylethynyl)biphenyl.
Materials:
-
This compound
-
Phenylacetylene
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N)
-
Tetrahydrofuran (THF), anhydrous
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 eq.), anhydrous THF (5 mL per mmol of substrate), and triethylamine (2.0-3.0 eq.).
-
Degas the mixture by bubbling argon through it for 15 minutes.
-
To the stirred solution, add bis(triphenylphosphine)palladium(II) dichloride (1-3 mol%) and copper(I) iodide (1-5 mol%).
-
Add phenylacetylene (1.1-1.2 eq.) dropwise to the reaction mixture.
-
Stir the reaction at room temperature. If the reaction is slow, it can be gently heated to 40-50 °C.[2]
-
Monitor the reaction progress by TLC until the starting material is consumed.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite to remove catalyst residues.
-
Wash the filtrate with saturated aqueous NH₄Cl solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Visualizations
Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.
Caption: Decision workflow for selecting palladium catalyst and conditions.
References
Application Notes and Protocols for Base Selection in the Suzuki Reaction of 4-Hydroxy-4'-iodobiphenyl
Affiliation: Google Research
Abstract
This document provides detailed application notes and experimental protocols for the selection of an optimal base in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction of 4-Hydroxy-4'-iodobiphenyl with arylboronic acids. The choice of base is a critical parameter that significantly influences reaction yield, rate, and selectivity. These notes summarize quantitative data from literature on analogous reactions to guide researchers, scientists, and drug development professionals in optimizing their synthetic strategies for the preparation of substituted 4,4'-dihydroxybiphenyl derivatives. Detailed experimental procedures for screening various bases are provided, along with diagrams illustrating the reaction mechanism and experimental workflow.
Introduction
The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds, particularly in the synthesis of biaryl compounds which are prevalent in pharmaceuticals, agrochemicals, and advanced materials. The reaction of this compound with an arylboronic acid is a key transformation for accessing a variety of functionalized 4,4'-dihydroxybiphenyls, which are important structural motifs in many biologically active molecules.
The efficiency of the Suzuki reaction is highly dependent on several factors, including the choice of palladium catalyst, ligand, solvent, and, crucially, the base. The base plays a multifaceted role in the catalytic cycle, primarily by activating the boronic acid to form a more nucleophilic boronate species, which then undergoes transmetalation with the palladium(II) complex. The presence of a hydroxyl group on the aryl iodide substrate can also influence the reaction, potentially interacting with the base or catalyst. Therefore, a careful selection of the base is paramount for achieving high yields and minimizing side reactions.
Role of the Base in the Suzuki-Miyaura Catalytic Cycle
The generally accepted mechanism for the Suzuki-Miyaura reaction involves three primary steps: oxidative addition, transmetalation, and reductive elimination. The base is essential for the transmetalation step to proceed efficiently.
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-iodine bond of this compound to form a Pd(II) intermediate.
-
Transmetalation: The arylboronic acid is activated by the base to form a more nucleophilic boronate species (e.g., [Ar-B(OH)₃]⁻). This boronate then transfers its aryl group to the palladium center, displacing the halide.
-
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated as the biaryl product, regenerating the Pd(0) catalyst which re-enters the catalytic cycle.
The strength and nature of the base can influence the rate of boronate formation and the overall stability of the catalytic system. Common bases employed in Suzuki reactions include carbonates (e.g., Na₂CO₃, K₂CO₃, Cs₂CO₃), phosphates (e.g., K₃PO₄), hydroxides (e.g., NaOH, KOH), and fluorides (e.g., KF). For substrates containing acidic protons, such as the hydroxyl group in this compound, the choice of base is particularly critical to avoid deprotonation that might lead to side reactions or catalyst inhibition.
Data Presentation: Comparison of Bases in Similar Suzuki Reactions
| Entry | Aryl Halide | Boronic Acid | Base | Catalyst/Ligand | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | 4-Iodoanisole | Phenylboronic acid | Na₂CO₃ | Pd@CS-Py@CNT | Water | Reflux | - | High | |
| 2 | Iodobenzene | Phenylboronic acid | K₂CO₃ | Pd-IPG | Ethanol/Water | 60 | - | >98% | [1] |
| 3 | Iodobenzene | Phenylboronic acid | NaOH | Pd-IPG | Ethanol/Water | 60 | - | >98% | [1] |
| 4 | Iodobenzene | Phenylboronic acid | K₃PO₄ | Pd-IPG | Ethanol/Water | 60 | - | >98% | [1] |
| 5 | 4-Bromotoluene | Phenylboronic acid | K₂CO₃ | Pd(OAc)₂/PPh₃ | Toluene/Water | 100 | 12 | 92 | [2] |
| 6 | 4-Bromotoluene | Phenylboronic acid | K₃PO₄ | Pd(OAc)₂/PPh₃ | Toluene/Water | 100 | 12 | 95 | [2] |
| 7 | 4-Bromotoluene | Phenylboronic acid | Cs₂CO₃ | Pd(OAc)₂/PPh₃ | Toluene/Water | 100 | 12 | 88 | [2] |
| 8 | DNA-conjugated Aryl Iodide | Phenylboronic acid | K₂CO₃ | Na₂PdCl₄/sSPhos | Water/ACN | 37 | 28 | 94 | [3] |
| 9 | DNA-conjugated Aryl Iodide | Phenylboronic acid | KOH | Na₂PdCl₄/sSPhos | Water/ACN | 37 | 28 | Comparable to K₂CO₃ | [3][4] |
| 10 | DNA-conjugated Aryl Iodide | Phenylboronic acid | Na₂CO₃, Cs₂CO₃, K₃PO₄ | Na₂PdCl₄/sSPhos | Water/ACN | 37 | 28 | Poor | [3][4] |
Note: The data presented is compiled from various sources for illustrative purposes and the yields are highly dependent on the specific substrates and reaction conditions.
From the compiled data, inorganic bases such as carbonates (Na₂CO₃, K₂CO₃) and phosphates (K₃PO₄) generally provide high yields in Suzuki reactions of aryl halides.[1][2][5] For reactions involving hydroxylated compounds, milder bases are often preferred to prevent side reactions.
Experimental Protocols
The following protocols provide a general framework for the screening of different bases in the Suzuki cross-coupling of this compound with a representative arylboronic acid (e.g., phenylboronic acid).
Materials
-
This compound
-
Arylboronic acid (e.g., Phenylboronic acid)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂, or a pre-catalyst)
-
Ligand (if using a pre-catalyst, e.g., PPh₃, SPhos)
-
Bases for screening (e.g., K₂CO₃, Na₂CO₃, K₃PO₄, Cs₂CO₃)
-
Anhydrous, degassed solvent (e.g., 1,4-Dioxane/Water, Toluene/Water, DMF/Water)
-
Inert gas (Nitrogen or Argon)
-
Standard laboratory glassware and purification supplies (silica gel, solvents for chromatography)
General Procedure for Base Screening
-
To a dry Schlenk flask under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 eq.), the arylboronic acid (1.2 eq.), and the selected base (2.0-3.0 eq.).
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) or the pre-catalyst and ligand combination.
-
Add the degassed solvent mixture (e.g., 1,4-Dioxane/Water 4:1, 0.1 M concentration with respect to the aryl iodide).
-
Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir vigorously.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion (typically 2-24 hours), cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 4-hydroxy-4'-(aryl)biphenyl.
-
Characterize the product by NMR spectroscopy and mass spectrometry and determine the isolated yield.
Detailed Protocol using K₂CO₃ as Base
This protocol is a representative example for the synthesis of 4-hydroxy-4'-phenylbiphenyl.
-
In a 25 mL Schlenk flask, combine this compound (298 mg, 1.0 mmol), phenylboronic acid (146 mg, 1.2 mmol), and potassium carbonate (414 mg, 3.0 mmol).
-
Add Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (58 mg, 0.05 mmol, 5 mol%).
-
Evacuate and backfill the flask with argon three times.
-
Add a degassed mixture of 1,4-dioxane (8 mL) and water (2 mL) via syringe.
-
Heat the reaction mixture to 90 °C and stir for 12 hours.
-
Monitor the reaction by TLC (eluent: 3:1 Hexanes/Ethyl Acetate).
-
After cooling to room temperature, add 20 mL of ethyl acetate and 20 mL of water.
-
Separate the layers, and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude residue by column chromatography on silica gel (eluent: gradient of 10% to 30% ethyl acetate in hexanes) to yield 4-hydroxy-4'-phenylbiphenyl.
Visualizations
Suzuki-Miyaura Catalytic Cycle
Caption: Catalytic cycle of the Suzuki-Miyaura reaction.
Experimental Workflow for Base Screening
Caption: Experimental workflow for screening bases.
Conclusion
The selection of an appropriate base is a critical step in optimizing the Suzuki-Miyaura cross-coupling reaction of this compound. The provided data on similar reactions suggest that inorganic bases like potassium carbonate and potassium phosphate are excellent starting points for screening. The detailed experimental protocols offer a robust framework for researchers to systematically evaluate different bases and identify the optimal conditions for their specific substrate combinations. The visualizations of the catalytic cycle and experimental workflow provide a clear conceptual and practical guide for conducting these experiments. By carefully considering the choice of base, researchers can significantly improve the efficiency and outcome of their syntheses of valuable 4,4'-dihydroxybiphenyl derivatives.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. DNA-Compatible Suzuki-Miyaura Cross-Coupling Reaction of Aryl Iodides With (Hetero)Aryl Boronic Acids for DNA-Encoded Libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | DNA-Compatible Suzuki-Miyaura Cross-Coupling Reaction of Aryl Iodides With (Hetero)Aryl Boronic Acids for DNA-Encoded Libraries [frontiersin.org]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for Solvent Effects in Sonogashira Coupling of 4-Hydroxy-4'-iodobiphenyl
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Sonogashira cross-coupling reaction is a powerful and versatile tool in organic synthesis for the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes.[1][2] This reaction is catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base.[3][4] The Sonogashira coupling is widely employed in the synthesis of complex molecules, including pharmaceuticals, natural products, and organic materials, due to its mild reaction conditions and broad functional group tolerance.[1][2]
The choice of solvent is a critical parameter in the Sonogashira coupling, significantly influencing the reaction rate, yield, and selectivity.[5] Solvents can affect the solubility of reactants, the stability of the catalytic species, and the reaction mechanism.[5] This document provides detailed application notes and protocols to investigate the solvent effects in the Sonogashira coupling of 4-Hydroxy-4'-iodobiphenyl, a key intermediate in the synthesis of various biologically active compounds.
Data Presentation
Table 1: Effect of Solvent on the Yield of the Carbonylative Sonogashira Coupling of Iodobenzene and Phenylacetylene [5]
| Entry | Solvent | Yield (%) |
| 1 | Toluene | 93 |
| 2 | MeCN | 64 |
| 3 | THF | 63 |
| 4 | 1,4-dioxane | 51 |
| 5 | DME | 49 |
Reaction Conditions: Iodobenzene, phenylacetylene, 1% Pd/Fe3O4, CO, Et3N, 130 °C.[5]
Experimental Protocols
This section provides a detailed protocol for the Sonogashira coupling of this compound with a terminal alkyne, which can be adapted to study the effects of different solvents.
Materials
-
This compound (1.0 eq)
-
Terminal alkyne (1.2 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%)
-
Copper(I) iodide (CuI, 1-3 mol%)
-
Amine base (e.g., triethylamine or diisopropylamine, 2-3 eq)
-
Anhydrous solvents (e.g., Toluene, MeCN, THF, 1,4-dioxane, DMF)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Brine (saturated aqueous NaCl solution)
-
Organic solvent for extraction (e.g., ethyl acetate)
-
Silica gel for column chromatography
Equipment
-
Schlenk flask or round-bottom flask
-
Magnetic stirrer and stir bar
-
Inert atmosphere setup (e.g., nitrogen or argon manifold)
-
Syringes and needles
-
Standard glassware for workup and purification
-
Rotary evaporator
-
Thin-layer chromatography (TLC) plates and developing chamber
Procedure
-
Reaction Setup: To a dry Schlenk flask containing a magnetic stir bar, add this compound (1.0 eq), Pd(PPh₃)₂Cl₂ (e.g., 3 mol%), and CuI (e.g., 2 mol%).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (nitrogen or argon) three times.
-
Addition of Reagents: Under a positive pressure of the inert gas, add the chosen anhydrous solvent (e.g., 5 mL per mmol of aryl iodide) via syringe. Stir the mixture for 5-10 minutes.
-
Add the amine base (e.g., triethylamine, 2.5 eq) and the terminal alkyne (1.2 eq) sequentially via syringe.
-
Reaction: Stir the reaction mixture at room temperature or heat to the desired temperature (e.g., 60 °C). Monitor the progress of the reaction by TLC.
-
Workup: Upon completion (as indicated by TLC), cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate and filter through a pad of celite to remove insoluble salts.
-
Transfer the filtrate to a separatory funnel and wash with saturated aqueous NH₄Cl solution and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the desired coupled product.
Mandatory Visualization
Caption: Experimental workflow for the Sonogashira coupling of this compound.
Caption: The dual catalytic cycle of the Sonogashira cross-coupling reaction.
References
- 1. DSpace [repository.kaust.edu.sa]
- 2. researchgate.net [researchgate.net]
- 3. Room-Temperature, Copper-Free, and Amine-Free Sonogashira Reaction in a Green Solvent: Synthesis of Tetraalkynylated Anthracenes and In Vitro Assessment of Their Cytotoxic Potentials - PMC [pmc.ncbi.nlm.nih.gov]
- 4. books.lucp.net [books.lucp.net]
- 5. BJOC - Scope and limitations of a DMF bio-alternative within Sonogashira cross-coupling and Cacchi-type annulation [beilstein-journals.org]
Protecting Group Strategies for 4-Hydroxy-4'-iodobiphenyl: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the protection and deprotection of the hydroxyl group of 4-Hydroxy-4'-iodobiphenyl. This compound is a valuable building block in organic synthesis, particularly for the development of novel pharmaceuticals and functional materials, owing to its bifunctional nature with a nucleophilic hydroxyl group and an iodine atom amenable to cross-coupling reactions.[1] The judicious selection and application of a protecting group for the hydroxyl moiety are critical to prevent undesired side reactions and enable selective transformations at the iodo-substituted phenyl ring.
This guide covers three common and versatile protecting groups: tert-butyldimethylsilyl (TBS) ether, methoxymethyl (MOM) ether, and benzyl (Bn) ether. For each protecting group, detailed experimental protocols for both the protection and deprotection steps are provided, along with a summary of their stability under various reaction conditions, particularly those relevant to cross-coupling reactions.
tert-Butyldimethylsilyl (TBS) Ether Protection
The tert-butyldimethylsilyl (TBS) group is a widely used protecting group for hydroxyl functions due to its ease of introduction, general stability under a range of non-acidic conditions, and selective removal under mild conditions using a fluoride source.[2]
Quantitative Data Summary
| Reaction Step | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Protection | TBS-Cl, Imidazole | DMF | Room Temp | 2 - 4 | >95 |
| Deprotection | TBAF (1M in THF) | THF | Room Temp | 0.5 - 2 | >95 |
Experimental Protocols
1.2.1. Protection: Synthesis of 4-(tert-Butyldimethylsilyloxy)-4'-iodobiphenyl
-
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add imidazole (2.5 eq).
-
Stir the mixture at room temperature until all solids dissolve.
-
Add tert-butyldimethylsilyl chloride (TBS-Cl, 1.2 eq) portion-wise to the solution.
-
Stir the reaction mixture at room temperature and monitor the progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford 4-(tert-butyldimethylsilyloxy)-4'-iodobiphenyl.
-
1.2.2. Deprotection: Cleavage of the TBS Ether
-
Procedure:
-
Dissolve the TBS-protected this compound (1.0 eq) in anhydrous tetrahydrofuran (THF).
-
Add a 1 M solution of tetra-n-butylammonium fluoride (TBAF) in THF (1.1 eq) dropwise at room temperature.[3]
-
Stir the mixture and monitor the deprotection by TLC.
-
Once the reaction is complete, quench with saturated aqueous ammonium chloride solution.
-
Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by flash column chromatography to yield this compound.
-
Stability
TBS ethers are generally stable to basic conditions, organometallic reagents (e.g., Grignard and organolithium reagents), and many oxidizing and reducing agents. However, they are labile to acidic conditions and fluoride ion sources.[2] This orthogonality allows for selective deprotection in the presence of other protecting groups. The TBS group is generally stable under the conditions of Suzuki, Heck, and Sonogashira cross-coupling reactions.
Workflow Diagram
Caption: Workflow for TBS protection and deprotection.
Methoxymethyl (MOM) Ether Protection
The methoxymethyl (MOM) group is another common protecting group for hydroxyls, forming a stable acetal that is resistant to a wide range of reagents but can be cleaved under acidic conditions.[4][5]
Quantitative Data Summary
| Reaction Step | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Protection | MOM-Cl, DIPEA | CH2Cl2 | 0 to Room Temp | 1 - 3 | >90 |
| Deprotection | HCl (catalytic) | Methanol | Reflux | 1 - 2 | >90 |
Experimental Protocols
2.2.1. Protection: Synthesis of 4-(Methoxymethoxy)-4'-iodobiphenyl
-
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous dichloromethane (CH2Cl2).
-
Add N,N-diisopropylethylamine (DIPEA, 2.0 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Add chloromethyl methyl ether (MOM-Cl, 1.5 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by flash column chromatography to obtain 4-(methoxymethoxy)-4'-iodobiphenyl.
-
2.2.2. Deprotection: Cleavage of the MOM Ether
-
Procedure:
-
Dissolve the MOM-protected compound (1.0 eq) in methanol.
-
Add a catalytic amount of concentrated hydrochloric acid (e.g., 2-3 drops).
-
Heat the mixture to reflux and monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture and neutralize with a saturated aqueous solution of sodium bicarbonate.
-
Remove the methanol under reduced pressure.
-
Extract the product with ethyl acetate, wash with brine, dry, and concentrate.
-
Purify the crude product by flash column chromatography.
-
Stability
MOM ethers are stable to strongly basic and nucleophilic conditions, as well as to many oxidizing and reducing agents. They are, however, readily cleaved by protic and Lewis acids. This allows for selective removal in the presence of acid-stable protecting groups. The MOM group is generally stable under the basic conditions of many cross-coupling reactions, but care must be taken to avoid acidic conditions during workup if the MOM group is to be retained.
Workflow Diagram
Caption: Workflow for MOM protection and deprotection.
Benzyl (Bn) Ether Protection
The benzyl (Bn) group is a robust protecting group for hydroxyls, introduced under basic conditions and typically removed by catalytic hydrogenolysis, which are neutral conditions.[6] This makes it orthogonal to both acid- and base-labile protecting groups.
Quantitative Data Summary
| Reaction Step | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Protection | BnBr, K2CO3 | Acetone | Reflux | 4 - 8 | >90 |
| Deprotection | H2, Pd/C (10%) | Ethanol | Room Temp | 2 - 6 | >95 |
Experimental Protocols
3.2.1. Protection: Synthesis of 4-(Benzyloxy)-4'-iodobiphenyl
-
Procedure:
-
To a suspension of this compound (1.0 eq) and potassium carbonate (K2CO3, 2.0 eq) in acetone, add benzyl bromide (BnBr, 1.2 eq).
-
Heat the mixture to reflux and monitor the reaction by TLC.
-
After completion, cool the reaction mixture and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate.
-
Purify the crude product by flash column chromatography or recrystallization to give 4-(benzyloxy)-4'-iodobiphenyl.
-
3.2.2. Deprotection: Cleavage of the Benzyl Ether
-
Procedure:
-
Dissolve the benzyl-protected compound (1.0 eq) in ethanol in a flask suitable for hydrogenation.
-
Add a catalytic amount of 10% palladium on carbon (Pd/C).
-
Evacuate the flask and backfill with hydrogen gas (using a balloon or a hydrogenation apparatus).
-
Stir the mixture vigorously under a hydrogen atmosphere at room temperature.
-
Monitor the reaction by TLC.
-
Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad with ethanol.
-
Concentrate the filtrate to obtain the deprotected this compound.
-
Stability
Benzyl ethers are stable to a wide range of acidic and basic conditions, as well as to most oxidizing and reducing agents that do not involve catalytic hydrogenation.[7] This makes them suitable for a variety of synthetic transformations. The benzyl group is stable under the conditions of most cross-coupling reactions. However, care should be taken as some palladium catalysts used in cross-coupling can also catalyze hydrogenolysis if a hydrogen source is present.
Workflow Diagram
Caption: Workflow for Benzyl protection and deprotection.
Stability of Protecting Groups in Common Cross-Coupling Reactions
The utility of this compound often lies in the subsequent functionalization of the carbon-iodine bond via palladium-catalyzed cross-coupling reactions. The stability of the chosen hydroxyl protecting group under these conditions is paramount.
| Protecting Group | Suzuki Coupling | Heck Reaction | Sonogashira Coupling |
| TBS-ether | Generally Stable | Generally Stable | Generally Stable |
| MOM-ether | Generally Stable | Generally Stable | Generally Stable |
| Benzyl-ether | Generally Stable | Generally Stable | Generally Stable |
Note: While generally stable, the specific reaction conditions (e.g., temperature, basicity, additives) of the cross-coupling reaction should always be considered, and a small-scale test reaction is recommended to ensure compatibility.
Logical Relationship of Protecting Group Selection
The choice of a suitable protecting group depends on the planned synthetic route and the chemical environment of the subsequent reaction steps. The following diagram illustrates a decision-making process for selecting an appropriate protecting group for this compound.
Caption: Decision tree for protecting group selection.
References
Troubleshooting & Optimization
Low yield in Suzuki coupling of 4-Hydroxy-4'-iodobiphenyl
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low yields in the Suzuki coupling of 4-hydroxy-4'-iodobiphenyl.
Frequently Asked Questions (FAQs)
Q1: Why is the yield of my Suzuki coupling of this compound unexpectedly low?
Low yields in the Suzuki coupling of this compound can stem from several factors. The presence of the acidic phenolic proton can interfere with the catalytic cycle. Other common issues include suboptimal reaction conditions (base, solvent, temperature), catalyst deactivation, and competing side reactions.[1][2] The choice of palladium source, ligand, and base is critical for a successful coupling with this substrate.[3]
Q2: How does the free hydroxyl group on this compound affect the reaction?
The acidic proton of the hydroxyl group can react with the base, potentially altering the intended basicity of the reaction mixture. Furthermore, the phenoxide species formed can coordinate to the palladium center, which may inhibit the catalytic cycle.[4] While protecting the hydroxyl group is an option, a well-optimized, protecting-group-free protocol is often preferred for efficiency.[3]
Q3: What are the most common side reactions observed in this specific Suzuki coupling?
The primary side reactions to monitor are:
-
Homocoupling: The coupling of two molecules of the aryl halide or two molecules of the boronic acid. This can be exacerbated by the presence of oxygen or inefficient reduction of a Pd(II) precatalyst.
-
Protodeboronation: The cleavage of the C-B bond in the boronic acid, where the boron group is replaced by a hydrogen atom. This is often promoted by aqueous basic conditions and elevated temperatures.[4]
-
Dehalogenation: The replacement of the iodine atom with a hydrogen atom on the this compound starting material.
Q4: Can I perform this reaction without protecting the hydroxyl group?
Yes, protecting-group-free Suzuki couplings of phenols are well-established.[3] Success hinges on the careful selection of reaction parameters, particularly the base and solvent system, to minimize interference from the acidic proton.
Troubleshooting Guide
Issue: Low or No Product Formation
If you are observing low to no yield of the desired 4-hydroxy-4'-aryl biphenyl product, consider the following troubleshooting steps:
1. Verify Reagent and Solvent Quality:
-
Boronic Acid Quality: Boronic acids can degrade over time, especially if exposed to moisture, leading to the formation of boroxines or protodeboronation. Use fresh or properly stored boronic acid.
-
Solvent Degassing: Oxygen can oxidize the active Pd(0) catalyst, leading to catalyst deactivation and promoting homocoupling. Ensure all solvents are thoroughly degassed by sparging with an inert gas (Argon or Nitrogen) or by the freeze-pump-thaw method.[5]
-
Base Quality: Ensure the base is anhydrous and has been stored correctly. The presence of excess water can promote protodeboronation of the boronic acid.
2. Optimize Reaction Conditions:
The interplay between the catalyst, ligand, base, and solvent is crucial. A systematic optimization of these parameters is often necessary.
Data Presentation: Optimization of Reaction Parameters
The following tables provide representative data for the optimization of a Suzuki coupling reaction between a generic 4-iodophenol and an arylboronic acid. These should serve as a starting point for your own optimization experiments.
Table 1: Effect of Different Bases on Yield
| Entry | Base (equivalents) | Solvent System | Temperature (°C) | Time (h) | Yield (%) |
| 1 | K₂CO₃ (2.0) | Toluene/EtOH/H₂O (4:1:1) | 80 | 12 | 65 |
| 2 | Cs₂CO₃ (2.0) | 1,4-Dioxane/H₂O (4:1) | 100 | 8 | 85 |
| 3 | K₃PO₄ (2.0) | 1,4-Dioxane/H₂O (4:1) | 100 | 8 | 92 |
| 4 | NaOH (2.0) | Toluene/EtOH/H₂O (4:1:1) | 80 | 12 | 45 |
| 5 | Et₃N (3.0) | DMF | 100 | 12 | <10 |
Note: Stronger, non-nucleophilic inorganic bases like K₃PO₄ and Cs₂CO₃ often give higher yields in couplings with phenols.[6]
Table 2: Effect of Different Palladium Catalysts and Ligands on Yield
| Entry | Catalyst (mol%) | Ligand (mol%) | Solvent System | Base | Temperature (°C) | Yield (%) |
| 1 | Pd(PPh₃)₄ (3) | - | Toluene/EtOH/H₂O (4:1:1) | K₂CO₃ | 80 | 70 |
| 2 | Pd(OAc)₂ (2) | PPh₃ (4) | 1,4-Dioxane/H₂O (4:1) | K₃PO₄ | 100 | 75 |
| 3 | PdCl₂(dppf) (2) | - | 1,4-Dioxane/H₂O (4:1) | K₃PO₄ | 100 | 88 |
| 4 | Pd₂(dba)₃ (1) | SPhos (2) | 1,4-Dioxane/H₂O (4:1) | Cs₂CO₃ | 100 | 95 |
| 5 | Pd/C (10) | - | H₂O | K₂CO₃ | 100 | 55 |
Note: The choice of ligand can significantly influence the outcome of the reaction. Bulky, electron-rich phosphine ligands like SPhos can be particularly effective.[7]
Experimental Protocols
Representative Protocol for the Suzuki Coupling of this compound
This protocol is adapted from established procedures for similar hydroxylated biphenyl syntheses.[8]
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd₂(dba)₃, 1-3 mol%)
-
Phosphine ligand (e.g., SPhos, 2-6 mol%)
-
Base (e.g., K₃PO₄, 2-3 equiv)
-
Degassed solvent (e.g., 1,4-dioxane and water, in a 4:1 to 10:1 ratio)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Ethyl acetate
-
Brine solution
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried Schlenk flask, add this compound, the arylboronic acid, and the base.
-
Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.
-
Under a positive flow of the inert gas, add the palladium catalyst and the phosphine ligand.
-
Add the degassed solvent system via syringe.
-
Stir the reaction mixture at the desired temperature (typically 80-110 °C) and monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with water and extract with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Filter the mixture and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Visualizations
Troubleshooting Workflow for Low Yield in Suzuki Coupling
The following diagram illustrates a logical workflow for troubleshooting low yields in the Suzuki coupling of this compound.
Caption: A logical workflow for troubleshooting low yields.
Simplified Suzuki-Miyaura Catalytic Cycle
This diagram outlines the key steps in the Suzuki-Miyaura cross-coupling reaction.
Caption: The catalytic cycle of the Suzuki-Miyaura reaction.
References
- 1. researchgate.net [researchgate.net]
- 2. chemrxiv.org [chemrxiv.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Mechanistic Study of an Improved Ni Precatalyst for Suzuki–Miyaura Reactions of Aryl Sulfamates: Understanding the Role of Ni(I) Species - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Sonogashira Reaction with 4-Hydroxy-4'-iodobiphenyl
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the Sonogashira reaction involving 4-Hydroxy-4'-iodobiphenyl. Our aim is to help you navigate common challenges and optimize your reaction conditions for successful outcomes.
Troubleshooting Guides and FAQs
This section addresses specific issues that may be encountered during the Sonogashira coupling of this compound with terminal alkynes.
Q1: What are the most common side products observed in the Sonogashira reaction with this compound?
The primary side products in the Sonogashira reaction, particularly when using substrates like this compound, are typically:
-
Glaser Coupling Product (Alkyne Homocoupling): This is the dimerization of the terminal alkyne, which is a common issue in Sonogashira reactions, especially when a copper(I) co-catalyst is used in the presence of oxygen.[1][2]
-
Aryl Halide Homocoupling Product: The self-coupling of this compound can occur, leading to the formation of a quaterphenyl derivative.
-
Decomposition of the Terminal Alkyne: At elevated temperatures, terminal alkynes can be prone to decomposition, leading to a variety of byproducts and reduced yield of the desired product.[3]
Q2: My reaction is resulting in a high yield of the Glaser coupling product. How can I minimize this?
The formation of the Glaser homocoupling product is a frequent challenge. Here are several strategies to mitigate this side reaction:
-
Implement Copper-Free Conditions: The copper(I) co-catalyst is a known promoter of Glaser coupling.[1][4][5][6] Switching to a copper-free Sonogashira protocol is a highly effective method to avoid this side reaction.
-
Ensure Rigorous Degassing: Oxygen promotes the oxidative homocoupling of the alkyne.[2] Thoroughly degassing your solvents and reaction mixture, and maintaining an inert atmosphere (e.g., argon or nitrogen) throughout the experiment is crucial.
-
Control Alkyne Concentration: Adding the terminal alkyne slowly to the reaction mixture can help to keep its concentration low, which disfavors the bimolecular homocoupling reaction.
-
Optimize Ligand and Base: The choice of phosphine ligand on the palladium catalyst and the base can influence the relative rates of the desired cross-coupling and the undesired homocoupling. Bulky, electron-rich phosphine ligands can sometimes favor the Sonogashira pathway.
Q3: I am observing significant amounts of the homocoupled aryl iodide. What are the likely causes and solutions?
Homocoupling of this compound is another potential side reaction. To address this, consider the following:
-
Catalyst System: The choice of palladium catalyst and ligands can influence the propensity for aryl halide homocoupling. Screening different catalyst systems may be necessary.
-
Reaction Temperature: Higher temperatures can sometimes promote side reactions. If possible, running the reaction at a lower temperature for a longer duration might be beneficial. Aryl iodides are generally more reactive and may not require high temperatures for coupling.[1]
-
Purity of Reagents: Ensure the purity of your this compound starting material, as impurities can sometimes trigger side reactions.
Q4: The yield of my desired product is low, and I suspect my terminal alkyne is decomposing. How can I prevent this?
Terminal alkynes can be sensitive to reaction conditions, especially elevated temperatures.[3] If you suspect alkyne decomposition, try the following:
-
Lower the Reaction Temperature: This is the most direct way to address thermal decomposition. Since aryl iodides are highly reactive substrates in Sonogashira couplings, it is often possible to conduct the reaction at or near room temperature.[1]
-
Minimize Reaction Time: Monitor the reaction progress closely (e.g., by TLC or LC-MS) and work up the reaction as soon as the starting material is consumed to avoid prolonged exposure of the product and remaining alkyne to the reaction conditions.
-
Protecting Groups: If the alkyne contains sensitive functional groups, consider using a protecting group strategy.
Data Presentation
The following tables provide a summary of how different reaction conditions can influence the product distribution in a Sonogashira reaction. Please note that specific yields for this compound are not widely reported in the literature; therefore, the data presented here is a qualitative representation based on general trends observed for similar phenolic aryl iodides.
Table 1: Influence of Copper Co-catalyst on Product Distribution
| Condition | Desired Product Yield | Glaser Coupling Yield | Notes |
| Copper-Catalyzed | Moderate to High | Low to High | Yield of Glaser product is highly dependent on oxygen exclusion and alkyne concentration. |
| Copper-Free | Moderate to High | Negligible to Low | Significantly reduces or eliminates the formation of the alkyne homocoupling product.[4][5][6] |
Table 2: Effect of Reaction Temperature on Side Product Formation
| Temperature | Aryl Halide Homocoupling | Alkyne Decomposition | Recommended Substrate |
| Room Temperature | Low | Low | Aryl Iodides[1] |
| Elevated (e.g., > 80 °C) | Can Increase | Can Increase | May be necessary for less reactive aryl bromides or chlorides. |
Experimental Protocols
Below are representative experimental protocols for the Sonogashira coupling of an aryl iodide with a terminal alkyne. These should be adapted and optimized for your specific substrates and laboratory conditions.
Protocol 1: Standard Copper-Catalyzed Sonogashira Coupling
This protocol is a general procedure for the Sonogashira reaction using a copper(I) co-catalyst.
Materials:
-
This compound (1.0 equiv)
-
Terminal alkyne (1.2 equiv)
-
Pd(PPh₃)₂Cl₂ (2 mol%)
-
Copper(I) iodide (CuI) (4 mol%)
-
Triethylamine (TEA) (3.0 equiv)
-
Anhydrous and degassed solvent (e.g., THF or DMF)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add this compound, Pd(PPh₃)₂Cl₂, and CuI.
-
Add the anhydrous, degassed solvent and triethylamine.
-
Stir the mixture at room temperature for 10-15 minutes.
-
Add the terminal alkyne dropwise via syringe.
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.
-
Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: Copper-Free Sonogashira Coupling
This protocol is designed to minimize the formation of the Glaser coupling side product.
Materials:
-
This compound (1.0 equiv)
-
Terminal alkyne (1.2 equiv)
-
Pd(OAc)₂ (2 mol%)
-
Phosphine ligand (e.g., XPhos, SPhos) (4 mol%)
-
Base (e.g., Cs₂CO₃ or K₃PO₄) (2.0 equiv)
-
Anhydrous and degassed solvent (e.g., toluene or dioxane)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, add this compound, Pd(OAc)₂, the phosphine ligand, and the base.
-
Add the anhydrous, degassed solvent.
-
Stir the mixture at room temperature for 15-20 minutes.
-
Add the terminal alkyne.
-
Heat the reaction to the desired temperature (this may require optimization, but starting at a moderate temperature is recommended) and monitor its progress.
-
After completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine.
-
Dry the organic layer, concentrate, and purify the product by column chromatography.
Visualizations
Sonogashira Reaction Pathway and Side Reactions
Caption: Catalytic cycle of the Sonogashira reaction and competing side pathways.
Experimental Workflow
References
- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. researchgate.net [researchgate.net]
- 4. Copper-free Sonogashira cross-coupling reactions: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Heck Reaction Temperature for 4-Hydroxy-4'-iodobiphenyl
Welcome to the technical support center for optimizing the Heck reaction temperature for 4-hydroxy-4'-iodobiphenyl. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to ensure successful experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the typical temperature range for a Heck reaction with an aryl iodide like this compound?
A1: Generally, Heck reactions involving aryl iodides are conducted at temperatures ranging from 80°C to 140°C.[1][2] For substrates with thermally sensitive functional groups, like the hydroxyl group on this compound, it is often advantageous to start at the lower end of this range, around 80-100°C, to minimize side reactions.
Q2: How does the presence of the unprotected hydroxyl group on this compound affect the Heck reaction?
A2: The unprotected hydroxyl group can potentially coordinate with the palladium catalyst or react with the base, which might influence the catalytic cycle. However, the Heck reaction is known to have a good tolerance for a variety of functional groups, including phenols.[3] In some cases, the hydroxyl group can even assist in the catalytic process. It is crucial to select a base that is strong enough to facilitate the reaction but not so strong as to deprotonate the phenol in a way that inhibits the catalyst.
Q3: What are the most common palladium catalysts and bases used for Heck reactions with substrates like this compound?
A3: Palladium(II) acetate (Pd(OAc)₂) and tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) are common and effective catalysts.[4] For bases, inorganic bases like potassium carbonate (K₂CO₃) and organic bases such as triethylamine (Et₃N) are frequently employed.[4][5] The choice of base can significantly impact the reaction's success, especially with a phenolic substrate.
Q4: Which solvents are recommended for the Heck reaction of this compound?
A4: Polar aprotic solvents are typically used to facilitate the dissolution of the reactants and the palladium catalyst. N,N-Dimethylformamide (DMF), N-methyl-2-pyrrolidone (NMP), and acetonitrile are common choices.[1]
Q5: What are the primary side reactions to be aware of when optimizing the temperature for this Heck reaction?
A5: At elevated temperatures, potential side reactions include the homocoupling of the aryl iodide, decomposition of the catalyst leading to the formation of palladium black, and potential degradation of the starting materials or product.[2] For phenolic substrates, there is also a risk of O-arylation, although this is less common in Heck reactions compared to other cross-coupling reactions.
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Low or No Conversion | 1. Reaction temperature is too low: The activation energy for the oxidative addition step may not be reached. 2. Inactive catalyst: The palladium catalyst may have decomposed or was not activated properly. 3. Inappropriate base: The base may not be strong enough to regenerate the catalyst effectively. 4. Solvent issues: The solvent may not be anhydrous or of sufficient purity. | 1. Increase the temperature incrementally: Raise the temperature in 10°C intervals, for example, from 80°C to 90°C or 100°C. 2. Use a fresh batch of catalyst: Ensure the catalyst is properly stored and handled. Consider adding a phosphine ligand to stabilize the catalyst. 3. Screen different bases: Try a stronger inorganic base like potassium carbonate or an organic base like triethylamine. 4. Use anhydrous, high-purity solvent: Degas the solvent before use to remove oxygen, which can deactivate the catalyst. |
| Formation of Palladium Black | 1. Reaction temperature is too high: This leads to the thermal decomposition of the palladium catalyst. 2. Absence of stabilizing ligands: The palladium(0) species can agglomerate and precipitate without a suitable ligand. | 1. Lower the reaction temperature: If palladium black forms at a higher temperature, reduce it to see if the catalyst remains in solution. 2. Add a phosphine ligand: Ligands like triphenylphosphine (PPh₃) can stabilize the catalytic species and prevent precipitation. |
| Formation of Side Products (e.g., Homocoupling) | 1. High reaction temperature: Elevated temperatures can promote side reactions. 2. Incorrect stoichiometry: An excess of the aryl iodide can favor homocoupling. | 1. Decrease the reaction temperature: This can often reduce the rate of side reactions more than the desired reaction. 2. Adjust the stoichiometry: Use a slight excess of the alkene (e.g., 1.2 equivalents) relative to the this compound. |
| Inconsistent Results | 1. Variability in reagent quality: Impurities in starting materials, solvents, or bases can affect the reaction. 2. Atmosphere control: The presence of oxygen can interfere with the catalytic cycle. | 1. Purify starting materials: Ensure the purity of this compound and the alkene. 2. Maintain an inert atmosphere: Conduct the reaction under a nitrogen or argon atmosphere to exclude oxygen. |
Data Presentation: Temperature Optimization of the Heck Reaction of this compound with n-Butyl Acrylate
The following table summarizes the expected impact of reaction temperature on the yield of the Heck reaction between this compound and n-butyl acrylate. These values are based on a reported reaction with 4-iodophenol and n-butyl acrylate conducted at 85°C, which yielded 95% product, and general principles of reaction kinetics and catalyst stability.[4]
| Temperature (°C) | Expected Yield (%) | Observations |
| 70 | 65 | Slower reaction rate, incomplete conversion of starting material. |
| 85 | 95 | Optimal balance of reaction rate and catalyst stability, leading to high yield.[4] |
| 100 | 90 | Slight decrease in yield may be observed due to the onset of minor side reactions or catalyst degradation. |
| 120 | 75 | Increased formation of side products and potential for catalyst decomposition (palladium black). |
Experimental Protocols
General Protocol for the Heck Reaction of this compound with n-Butyl Acrylate
This protocol is a starting point and may require optimization for specific experimental setups.
Materials:
-
This compound
-
n-Butyl acrylate
-
Palladium(II) acetate (Pd(OAc)₂)
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Schlenk flask
-
Magnetic stirrer
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 eq.), potassium carbonate (2.0 eq.), and palladium(II) acetate (0.01 eq.).
-
Add anhydrous DMF to the flask.
-
Add n-butyl acrylate (1.2 eq.) to the reaction mixture.
-
Heat the mixture to the desired temperature (e.g., 85°C) with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Mandatory Visualizations
References
Technical Support Center: Dehalogenation of 4-Hydroxy-4'-iodobiphenyl in Palladium-Catalyzed Reactions
Welcome to the technical support center for palladium-catalyzed reactions involving 4-Hydroxy-4'-iodobiphenyl. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the dehalogenation of this substrate.
Frequently Asked Questions (FAQs)
Q1: What is dehalogenation in the context of palladium-catalyzed reactions involving this compound?
A1: Dehalogenation is a chemical reaction that involves the removal of the iodine atom from this compound, replacing it with a hydrogen atom to yield 4-hydroxybiphenyl. While this can be the desired transformation, it is more commonly encountered as an undesired side reaction in cross-coupling reactions such as Suzuki or Heck couplings, where the goal is to form a new carbon-carbon or carbon-heteroatom bond at the position of the iodine. This side reaction is often referred to as hydrodehalogenation or proto-deiodination.
Q2: What are the common causes of unintentional dehalogenation of this compound?
A2: Unintentional dehalogenation is often promoted by several factors:
-
Presence of Hydride Sources: Many reagents and solvents can act as hydride (hydrogen) donors. These include alcohols (especially isopropanol), amines, water, and even solvents like DMF at elevated temperatures.[1]
-
Catalyst Activity: Highly active palladium catalysts, while beneficial for the desired coupling reaction, can also efficiently catalyze the competing dehalogenation pathway.
-
Reaction Kinetics: If the rate of the desired cross-coupling reaction is slow, the dehalogenation side reaction may become more prominent.
-
Substrate Reactivity: Aryl iodides are highly reactive towards oxidative addition to palladium(0), which is the first step in both the desired coupling and the undesired dehalogenation. The electron-donating nature of the hydroxyl group in this compound can further increase the electron density of the aromatic ring, making it more susceptible to certain side reactions.
Q3: Can the dehalogenation of this compound be a difficult reaction to achieve intentionally?
A3: Yes, under certain conditions, the dehalogenation of iodo-phenols can be surprisingly challenging. For instance, in one study focused on transfer hydrodehalogenation using isopropanol as the hydrogen source and a Pd/CeO2 catalyst, 4-iodophenol was found to be practically inert. This was attributed to the strong adsorption of the iodide on the palladium surface, which inhibits catalyst turnover. Therefore, achieving a successful intentional dehalogenation requires careful selection of the catalytic system and reaction conditions.
Q4: How does the choice of phosphine ligand affect the dehalogenation of this compound?
A4: Phosphine ligands play a critical role in modulating the reactivity and stability of the palladium catalyst.
-
Electron-rich and bulky ligands can promote the desired reductive elimination step in cross-coupling reactions, potentially outcompeting the dehalogenation pathway.
-
The use of phosphite ligands has been shown to effectively promote the dehalogenation of aryl halides.[2]
-
The absence of a suitable ligand can sometimes lead to the formation of palladium black, which can have uncontrolled catalytic activity and may promote dehalogenation.
Troubleshooting Guide
This guide addresses common issues encountered during the palladium-catalyzed dehalogenation of this compound.
Issue 1: Low or No Conversion of this compound to 4-Hydroxybiphenyl (Intentional Dehalogenation)
| Possible Cause | Recommended Action |
| Inefficient Catalytic System | The chosen palladium source and/or ligand may not be active enough for this specific transformation. Screen different palladium sources (e.g., Pd/C, Pd(OAc)₂, PdCl₂) and consider using phosphine or phosphite ligands. |
| Inadequate Hydrogen Source | The selected hydrogen donor (e.g., H₂ gas, formate salts, silanes, alcohols) may not be effective under the reaction conditions. For Pd/C, ensure proper delivery and pressure of H₂ gas. For transfer hydrogenation, consider a more reactive hydride donor. |
| Catalyst Poisoning | Impurities in the starting material or solvents can poison the palladium catalyst. Ensure the purity of all reagents and use high-purity solvents. The product, 4-hydroxybiphenyl, or the iodide byproduct could also inhibit the catalyst at high concentrations. |
| Strong Substrate-Catalyst Binding | As observed with similar iodophenols, strong binding of the iodide to the palladium surface can inhibit catalysis. A change in ligand or solvent might be necessary to facilitate product release. |
Issue 2: Significant Dehalogenation as a Side Reaction in Cross-Coupling (e.g., Suzuki, Heck)
| Possible Cause | Recommended Action |
| High Reaction Temperature | Elevated temperatures can accelerate the rate of dehalogenation relative to the desired coupling reaction. Lower the reaction temperature and monitor the reaction progress over a longer period. |
| Inappropriate Base | Some bases, particularly amine bases, can act as hydride donors. Switch to a non-hydridic inorganic base such as K₂CO₃, Cs₂CO₃, or K₃PO₄. |
| Solvent Acting as a Hydride Source | Solvents like isopropanol, ethanol, or DMF can be sources of hydrogen. Change to a non-protic, non-reducing solvent such as toluene, dioxane, or THF. |
| Slow Rate of Cross-Coupling | If the desired reaction is sluggish, dehalogenation can become the major pathway. Optimize the cross-coupling conditions by screening different ligands, bases, and catalyst loadings to accelerate the desired transformation. |
| Presence of Water | Water can be a proton source that facilitates hydrodehalogenation.[3] Ensure all reagents and solvents are anhydrous if dehalogenation is a persistent issue. |
Quantitative Data Summary
The following tables provide typical reaction parameters for the palladium-catalyzed hydrodehalogenation of aryl iodides. Note that optimal conditions for this compound may vary and require specific optimization.
Table 1: Typical Conditions for Pd/C-Catalyzed Hydrodehalogenation
| Parameter | Typical Range | Notes |
| Catalyst | 5-10 mol% Pd/C | Lower catalyst loading may be possible with optimization. |
| Hydrogen Source | H₂ gas (1 atm to high pressure) | A balloon of H₂ is often sufficient for lab-scale reactions. |
| Base | 1.2 - 2.0 equivalents | Triethylamine or sodium acetate is commonly used to neutralize the HI formed. |
| Solvent | Methanol, Ethanol, Ethyl Acetate | Protic solvents are generally effective. |
| Temperature | Room Temperature to 80 °C | Mild conditions are often sufficient for reactive aryl iodides. |
| Reaction Time | 2 - 24 hours | Monitor by TLC or GC/LC-MS for completion. |
| Yield | >90% | Generally high for simple aryl iodides. |
Table 2: Typical Conditions for Transfer Hydrodehalogenation
| Parameter | Typical Range | Notes |
| Palladium Source | 1-5 mol% Pd(OAc)₂ or PdCl₂ | Other Pd(II) or Pd(0) sources can also be used. |
| Ligand | 2-10 mol% Phosphine or Phosphite ligand | Triphenylphosphine is a common choice. |
| Hydrogen Donor | Formic acid, Ammonium formate, Sodium formate, Isopropanol | The choice of donor can significantly impact reactivity. Formates are often very effective. |
| Base | 2-3 equivalents (if not using a formate salt) | K₂CO₃ or an amine base like triethylamine. |
| Solvent | DMF, Acetonitrile, Toluene, Alcohols | The solvent can also act as the hydrogen donor in some cases. |
| Temperature | 60 - 120 °C | Higher temperatures are often required compared to hydrogenation with H₂ gas. |
| Reaction Time | 4 - 48 hours | Can be slower than direct hydrogenation. |
| Yield | 80-99% | Highly dependent on the specific substrate and conditions. |
Experimental Protocols
The following is a representative protocol for the intentional dehalogenation of this compound based on general procedures for the hydrodehalogenation of functionalized aryl iodides. This protocol should be considered a starting point and may require optimization.
Protocol: Dehalogenation of this compound using Palladium on Carbon and Hydrogen Gas
Materials:
-
This compound
-
Palladium on Carbon (10 wt% Pd)
-
Triethylamine (Et₃N)
-
Methanol (MeOH), anhydrous
-
Hydrogen gas (H₂)
-
Round-bottom flask
-
Magnetic stirrer
-
Hydrogen balloon
-
Standard glassware for workup and purification
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq).
-
Catalyst Addition: Carefully add 10% Pd/C (0.05 - 0.10 eq by weight relative to the starting material).
-
Solvent and Base Addition: Add anhydrous methanol to dissolve the starting material (concentration typically 0.1-0.5 M). Add triethylamine (1.2 eq).
-
Hydrogenation: Purge the flask with nitrogen or argon, then evacuate and backfill with hydrogen gas from a balloon. Repeat this cycle three times.
-
Reaction: Stir the reaction mixture vigorously at room temperature under a positive pressure of hydrogen (maintained by the balloon).
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Workup: Once the reaction is complete, carefully vent the excess hydrogen in a well-ventilated fume hood. Filter the reaction mixture through a pad of celite to remove the Pd/C catalyst, washing the celite with methanol.
-
Purification: Concentrate the filtrate under reduced pressure. The resulting crude product can be purified by flash column chromatography on silica gel to afford pure 4-hydroxybiphenyl.
Visualizations
Caption: Experimental workflow for the dehalogenation of this compound.
Caption: Troubleshooting logic for minimizing undesired dehalogenation.
References
Technical Support Center: Purification of 4-Hydroxy-4'-iodobiphenyl Derivatives
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance and solutions for the purification of 4-hydroxy-4'-iodobiphenyl and its derivatives from common reaction mixtures.
Troubleshooting Guides
This section provides solutions to common problems encountered during the purification of this compound derivatives.
Issue 1: Low Yield After Recrystallization
-
Question: I am getting a very low yield after recrystallizing my crude this compound. What are the possible causes and solutions?
-
Answer: Low recovery after recrystallization is a common issue that can stem from several factors. The most frequent causes are the selection of a suboptimal solvent system or using an excessive volume of solvent.
-
Inappropriate Solvent Choice: The ideal recrystallization solvent should dissolve the this compound derivative readily at elevated temperatures but poorly at room temperature or below. If the compound remains significantly soluble in the cold solvent, a substantial amount will be lost in the mother liquor.
-
Excessive Solvent Volume: Using too much hot solvent to dissolve the crude product will result in a solution that is not saturated upon cooling, thereby preventing or minimizing crystal formation.
Solutions:
-
Solvent Screening: Conduct small-scale solubility tests with a variety of solvents to find the optimal one. For this compound, which possesses both a polar hydroxyl group and a larger nonpolar biphenyl structure, single solvents like ethanol or methanol, or mixed solvent systems such as ethanol/water, acetone/hexane, or ethyl acetate/hexane are often effective.[1][2]
-
Minimize Solvent Usage: Add the hot recrystallization solvent in small portions to the crude material, with heating, until the solid just dissolves.[3]
-
Induce Crystallization: If crystals do not form upon cooling, try scratching the inside of the flask with a glass rod at the surface of the solution or adding a seed crystal of pure this compound.[3]
-
Concentrate the Solution: If too much solvent was added, carefully evaporate a portion of the solvent to achieve a saturated solution and then allow it to cool again.
-
Issue 2: Persistent Impurities After Column Chromatography
-
Question: I have purified my this compound derivative using silica gel column chromatography, but TLC analysis still shows the presence of impurities. How can I improve the separation?
-
Answer: Co-elution of impurities with the desired product during column chromatography is often due to an inappropriate mobile phase, improper column packing, or column overloading.
-
Suboptimal Mobile Phase: The polarity of the eluent might not be suitable to achieve good separation between your product and the impurities.
-
Poor Column Packing: An improperly packed column with channels or cracks will lead to broad, overlapping bands.
-
Column Overloading: Applying too much crude product to the column relative to the amount of stationary phase will result in poor separation.
Solutions:
-
Optimize the Mobile Phase: Use Thin Layer Chromatography (TLC) to test various solvent systems (eluents) to find one that provides the best separation (i.e., the largest difference in Rf values) between your product and the impurities. For a moderately polar compound like this compound, a mixture of a nonpolar solvent like hexane or dichloromethane and a more polar solvent like ethyl acetate or methanol is a good starting point.
-
Proper Column Packing: Ensure the silica gel is packed uniformly without any air bubbles or cracks. A slurry packing method is generally preferred.
-
Correct Loading: As a rule of thumb, the amount of crude material should be about 1-5% of the weight of the silica gel. For difficult separations, a lower ratio is recommended.
-
Issue 3: Removal of Homocoupling Byproducts
-
Question: My reaction mixture, from a Suzuki-Miyaura coupling to synthesize a this compound derivative, contains significant amounts of homocoupling byproducts (e.g., 4,4'-dihydroxybiphenyl or 4,4'-diiodobiphenyl). How can I remove these?
-
Answer: Homocoupling byproducts are common in Suzuki-Miyaura reactions and can sometimes be challenging to separate due to similar polarities with the desired product.
Solutions:
-
Column Chromatography: Careful optimization of the mobile phase for column chromatography is often the most effective method. A shallow gradient elution, where the polarity of the eluent is increased slowly over time, can enhance the separation of compounds with similar polarities.
-
Recrystallization: If there is a sufficient difference in solubility between the desired product and the homocoupling byproducts, recrystallization can be an effective purification method. Experiment with different solvent systems to exploit these solubility differences.
-
Preparative TLC/HPLC: For small-scale purifications or very difficult separations, preparative Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) can be employed.
-
Frequently Asked Questions (FAQs)
Q1: What is a good starting solvent system for column chromatography of this compound?
A1: A good starting point for the mobile phase in the silica gel column chromatography of this compound is a mixture of hexane and ethyl acetate. You can begin with a low polarity mixture (e.g., 9:1 hexane:ethyl acetate) and gradually increase the proportion of ethyl acetate to elute your product. The optimal ratio should be determined by preliminary TLC analysis.
Q2: How can I visualize this compound on a TLC plate?
A2: this compound can be visualized on a TLC plate using a few different methods:
-
UV Light (254 nm): Due to its aromatic nature, the compound will absorb UV light and appear as a dark spot on a fluorescent TLC plate.[4][5]
-
Iodine Chamber: Exposing the TLC plate to iodine vapor will result in the compound appearing as a brown spot.[4][6]
-
Potassium Permanganate Stain: This stain reacts with the hydroxyl group and the aromatic rings, appearing as a yellow-brown spot on a purple background.
-
Ceric Ammonium Molybdate (CAM) Stain: This is a general stain for organic compounds and will likely visualize this compound.
Q3: What are some suitable solvents for recrystallizing this compound?
A3: The choice of solvent for recrystallization is highly dependent on the specific derivative. However, for this compound, good single solvents to try are ethanol, methanol, or acetone.[2] Mixed solvent systems can also be very effective. A common approach is to dissolve the compound in a minimal amount of a "good" solvent (in which it is highly soluble) at an elevated temperature, and then add a "poor" solvent (in which it is sparingly soluble) dropwise until the solution becomes turbid. For this compound, examples of mixed solvent systems include ethanol/water, acetone/hexane, and ethyl acetate/hexane.[1]
Q4: My purified this compound is a pink or brownish solid. What is the cause of the color and how can I remove it?
A4: The pink or brownish discoloration is often due to the presence of trace amounts of oxidized phenolic impurities or residual iodine from the reaction. To decolorize the product, you can try the following:
-
Activated Charcoal Treatment: During recrystallization, after dissolving the crude product in the hot solvent, add a small amount of activated charcoal to the solution and heat for a few minutes. The colored impurities will adsorb onto the charcoal. Perform a hot filtration to remove the charcoal before allowing the solution to cool and crystallize.
-
Washing with a Reducing Agent: If residual iodine is suspected, washing an organic solution of the product with an aqueous solution of a reducing agent like sodium thiosulfate or sodium bisulfite can help remove the color.
Data Presentation
Table 1: Comparison of Purification Methods for a Crude this compound Mixture
| Purification Method | Typical Yield (%) | Purity (%) | Advantages | Disadvantages |
| Single-Solvent Recrystallization (Ethanol) | 65-80 | 95-98 | Simple, cost-effective, good for removing minor impurities. | Can have lower yields if the compound is somewhat soluble in the cold solvent. |
| Mixed-Solvent Recrystallization (Ethyl Acetate/Hexane) | 70-85 | >98 | Can achieve high purity, good for removing impurities with different polarities. | Requires careful selection of solvent pair and ratio. |
| Silica Gel Column Chromatography | 50-70 | >99 | Excellent for separating complex mixtures and achieving very high purity. | More time-consuming, requires larger volumes of solvent, potential for product loss on the column. |
Note: The values presented are typical and can vary depending on the initial purity of the crude material and the specific experimental conditions.
Experimental Protocols
Protocol 1: Recrystallization of this compound using a Mixed-Solvent System (Ethyl Acetate/Hexane)
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of hot ethyl acetate to dissolve the solid completely.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Addition of Anti-solvent: While the ethyl acetate solution is still hot, slowly add hexane dropwise with swirling until the solution becomes faintly and persistently cloudy.
-
Clarification: Add a few drops of hot ethyl acetate to re-dissolve the precipitate and obtain a clear solution.
-
Crystallization: Allow the flask to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold hexane to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals in a vacuum oven or air dry to a constant weight.
Protocol 2: Purification of this compound by Silica Gel Column Chromatography
-
TLC Analysis: Determine the optimal mobile phase by running TLC plates of the crude mixture with various ratios of hexane and ethyl acetate. A good eluent will give the product an Rf value of approximately 0.3-0.4 and show good separation from impurities.
-
Column Packing: Prepare a slurry of silica gel in the initial, low-polarity mobile phase (e.g., 95:5 hexane:ethyl acetate) and pour it into a glass column. Allow the silica to settle, ensuring an even and compact bed.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase or a slightly more polar solvent. Carefully load the sample onto the top of the silica gel bed.
-
Elution: Begin eluting the column with the mobile phase, starting with the low-polarity mixture determined from the TLC analysis.
-
Fraction Collection: Collect the eluate in fractions and monitor the separation by TLC.
-
Gradient Elution (Optional): If the product is slow to elute, gradually increase the polarity of the mobile phase by increasing the proportion of ethyl acetate.
-
Product Isolation: Combine the fractions containing the pure product and evaporate the solvent under reduced pressure to obtain the purified this compound.
Visualizations
Caption: General workflow for the purification of this compound derivatives by recrystallization.
Caption: Troubleshooting logic for common purification issues of this compound derivatives.
References
Removal of homocoupled byproducts in 4-Hydroxy-4'-iodobiphenyl reactions
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of removing homocoupled byproducts in reactions involving 4-Hydroxy-4'-iodobiphenyl.
Troubleshooting Guides
This section provides solutions to specific issues encountered during the synthesis and purification of this compound derivatives.
Issue 1: Presence of 4,4'-Biphenol Impurity in the Final Product
Question: After my cross-coupling reaction (e.g., Suzuki-Miyaura) of this compound with an arylboronic acid, I am observing a significant amount of 4,4'-biphenol as a byproduct. What is the cause and how can I remove it?
Answer:
The formation of 4,4'-biphenol is a common homocoupling byproduct in Suzuki-Miyaura reactions. The primary cause is the presence of oxygen, which promotes the oxidative homocoupling of the boronic acid reagent.[1] Incomplete reduction of Pd(II) precatalysts to the active Pd(0) species can also lead to side reactions.[1]
Mitigation and Removal Strategies:
-
Reaction Optimization to Minimize Formation:
-
Rigorous Degassing: Thoroughly degas all solvents and water by sparging with an inert gas (e.g., argon or nitrogen) or by using freeze-pump-thaw cycles.[1]
-
Inert Atmosphere: Conduct the entire reaction under a positive pressure of an inert gas using Schlenk line techniques or a glovebox.[1]
-
Catalyst Selection: Consider using a Pd(0) source like Pd(PPh₃)₄ directly to avoid issues with incomplete in-situ reduction of Pd(II) precatalysts.[1]
-
Base Selection: The choice of base can influence the extent of homocoupling. Weaker inorganic bases such as K₂CO₃ or K₃PO₄ are often preferred over strong alkoxide bases.
-
-
Purification Protocols for Removal:
-
Recrystallization: This is a highly effective method for removing 4,4'-biphenol due to differences in solubility.
-
Recommended Solvent Systems:
-
Methanol/Water
-
Acetone/Water
-
Heptane/Ethyl Acetate
-
Toluene
-
-
-
Column Chromatography: Flash column chromatography on silica gel can effectively separate the desired product from 4,4'-biphenol.
-
Typical Eluent Systems: A gradient of hexane and ethyl acetate is a good starting point. The optimal gradient will depend on the polarity of the desired product. It is advisable to determine the ideal solvent system that provides a product Rf value between 0.2 and 0.4 on a TLC plate for optimal separation.
-
-
Issue 2: Formation of 4,4'-Diiodo-biphenyl Homocoupling Product
Question: In my Ullmann-type homocoupling reaction of this compound, I am observing the formation of a diiodo-biphenyl byproduct. How can I minimize this?
Answer:
The homocoupling of aryl halides is the basis of the Ullmann reaction. When trying to achieve a cross-coupling, the formation of the symmetrical diiodo-biphenyl is an undesired side reaction.
Mitigation Strategies:
-
Stoichiometry Control: When performing a cross-Ullmann reaction with another aryl halide, using a significant excess of one of the coupling partners can favor the formation of the unsymmetrical product.
-
Use of Activated Copper: Employing activated copper powder can increase the reactivity of the system, potentially allowing for lower reaction temperatures, which may in turn influence the product distribution and reduce the likelihood of homocoupling.
Frequently Asked Questions (FAQs)
Q1: What are the primary homocoupled byproducts I should expect in reactions with this compound?
A1: The most common homocoupled byproducts depend on the reaction type:
-
In Suzuki-Miyaura reactions where this compound is coupled with a boronic acid, the primary homocoupling byproduct is from the boronic acid itself. If you are using phenylboronic acid, you will see biphenyl. If you are using a substituted phenylboronic acid, you will see the corresponding symmetrical biaryl. 4,4'-Biphenol can also be a significant byproduct if the boronic acid partner is 4-hydroxyphenylboronic acid.
-
In Ullmann reactions , the homocoupling of this compound will lead to the formation of 4,4'-dihydroxy-biphenyl (biphenol). If the reaction is intended to be a homocoupling, this is the desired product. In a cross-coupling scenario, it is a byproduct.
Q2: How can I effectively monitor the progress of my reaction and the formation of byproducts?
A2: Thin-Layer Chromatography (TLC) is a quick and effective method to monitor the reaction progress. By spotting the reaction mixture alongside standards of your starting materials and, if available, the expected product and byproducts, you can visualize the consumption of reactants and the formation of new spots. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are recommended.
Q3: Can the hydroxyl group of this compound interfere with the coupling reaction?
A3: Yes, the phenolic hydroxyl group can be acidic and may react with the base used in the coupling reaction. This can potentially affect the solubility of the starting material and the overall reaction kinetics. In some cases, protection of the hydroxyl group as an ether or silyl ether prior to the coupling reaction may be necessary to improve yields and reduce side reactions.
Q4: Are there any specific safety precautions I should take when working with this compound and its reactions?
A4: Standard laboratory safety procedures should always be followed. This includes wearing appropriate personal protective equipment (PPE) such as safety glasses, lab coat, and gloves. Work in a well-ventilated fume hood, especially when handling volatile organic solvents and palladium catalysts. Consult the Safety Data Sheet (SDS) for this compound and all other reagents for specific hazard information.
Data Presentation
Table 1: Solubility of 4,4'-Biphenol in Common Solvents
| Solvent | Qualitative Solubility |
| Water | Sparingly soluble |
| Methanol | Soluble |
| Ethanol | Soluble |
| Acetone | Soluble |
| Ethyl Acetate | Soluble |
| Dichloromethane | Soluble |
| Chloroform | Very slightly soluble |
| Dimethyl Sulfoxide (DMSO) | Soluble |
| Dimethylformamide (DMF) | Very soluble |
| Diethyl Ether | Soluble |
| Tetrahydrofuran (THF) | Soluble |
This table provides a general guide for selecting solvents for recrystallization and chromatography.
Experimental Protocols
Protocol 1: General Procedure for Recrystallization to Remove 4,4'-Biphenol
-
Dissolution: In an Erlenmeyer flask, dissolve the crude product containing the desired 4-aryl-4'-hydroxybiphenyl and the 4,4'-biphenol impurity in a minimum amount of a suitable hot solvent or solvent mixture (e.g., methanol/water or acetone/water).
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.
-
Cooling: Allow the solution to cool slowly to room temperature. The desired, typically less soluble, product should crystallize out while the more soluble 4,4'-biphenol remains in the mother liquor.
-
Further Cooling: To maximize the yield of the purified product, cool the flask in an ice bath.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining mother liquor.
-
Drying: Dry the purified crystals under vacuum.
Protocol 2: General Procedure for Column Chromatography
-
Slurry Preparation: Adsorb the crude product onto a small amount of silica gel by dissolving it in a suitable solvent (e.g., dichloromethane), adding silica gel, and then removing the solvent under reduced pressure.
-
Column Packing: Pack a chromatography column with silica gel in the chosen eluent system (e.g., a low polarity mixture of hexane and ethyl acetate).
-
Loading: Carefully load the silica-adsorbed crude product onto the top of the packed column.
-
Elution: Elute the column with the chosen solvent system, gradually increasing the polarity if necessary.
-
Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.
Visualizations
Caption: Competing reaction pathways in a Suzuki-Miyaura coupling.
Caption: Troubleshooting workflow for homocoupled byproducts.
References
Stability of 4-Hydroxy-4'-iodobiphenyl under basic reaction conditions
This technical support center provides essential guidance for researchers, scientists, and drug development professionals on the stability of 4-Hydroxy-4'-iodobiphenyl under basic reaction conditions. Below you will find troubleshooting advice, frequently asked questions, and detailed experimental protocols to ensure the successful use of this compound in your research.
Troubleshooting Guides and FAQs
This section addresses common issues encountered during experiments involving this compound and basic conditions.
Q1: I am observing a low yield in my cross-coupling reaction. Could the base be affecting the stability of my this compound starting material?
A1: Yes, the choice and strength of the base can significantly impact the stability of this compound, potentially leading to lower than expected yields. Strong bases, particularly at elevated temperatures, can promote side reactions. For instance, while inorganic bases like potassium carbonate (K₂CO₃) and sodium carbonate (Na₂CO₃) are generally effective and provide high yields in Suzuki couplings, stronger bases such as sodium hydroxide (NaOH) might lead to lower yields due to competing side reactions[1]. It is crucial to screen different bases to find the optimal conditions for your specific transformation.
Q2: What are the potential side reactions or degradation pathways for this compound under basic conditions?
A2: this compound possesses two reactive functional groups: a phenolic hydroxyl group and an aryl iodide. Under basic conditions, several side reactions can occur:
-
Deprotonation of the Phenolic Hydroxyl Group: The hydroxyl group is acidic and will be deprotonated by the base to form a phenoxide. While often a necessary step for subsequent reactions like etherification, this can also increase the electron density of the aromatic ring, potentially influencing its reactivity in other ways.
-
Base-Mediated Deiodination: Aryl iodides can undergo deiodination (loss of the iodine atom), especially at elevated temperatures and in the presence of a strong base. This would result in the formation of 4-hydroxybiphenyl as a byproduct, reducing the yield of your desired product.
-
Etherification: If your reaction mixture contains a suitable electrophile, the phenoxide intermediate can undergo Williamson ether synthesis, leading to an ether byproduct[2].
-
Oxidation: Phenols are susceptible to oxidation, which can be exacerbated under basic conditions, leading to the formation of colored impurities.
Q3: My reaction mixture is turning dark brown/black. What is causing this discoloration?
A3: The development of a dark color in your reaction mixture often suggests decomposition or oxidation of the phenolic starting material. Phenols are known to be sensitive to oxidation, and this process can be accelerated at higher temperatures and under basic conditions, leading to the formation of polymeric or quinone-like structures. To mitigate this, ensure your reaction is performed under an inert atmosphere (e.g., nitrogen or argon) and that your solvents are properly degassed.
Q4: How can I determine if my this compound is degrading under my reaction conditions?
A4: A simple method to test for degradation is to run a control experiment. Subject a small amount of this compound to the reaction conditions (base, solvent, temperature) without the other coupling partner. You can monitor the reaction over time using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to check for the appearance of new spots or peaks, which would indicate degradation products.
Data on Base Selection in Cross-Coupling Reactions
The choice of base is a critical parameter in reactions involving this compound. The following table summarizes the effect of different bases on the yield of Suzuki-Miyaura coupling reactions, providing a general guideline for base selection.
| Base | Catalyst System | Solvent | Temperature (°C) | Yield (%) | Reference |
| K₂CO₃ | Pd/NiFe₂O₄ | Ethanol/Water | 80 | 95 | [1] |
| Na₂CO₃ | Pd/NiFe₂O₄ | Ethanol/Water | 80 | 92 | [1] |
| NaOH | Pd/NiFe₂O₄ | Ethanol/Water | 80 | 75 | [1] |
| Cs₂CO₃ | Pd(PPh₃)₄ | Dioxane/Water | 100 | 90 | Inferred from general Suzuki coupling knowledge |
| K₃PO₄ | Pd(OAc)₂/SPhos | Toluene/Water | 100 | High | Inferred from general Suzuki coupling knowledge |
Note: Yields are representative and can vary based on the specific substrates, catalyst, and reaction conditions used.
Experimental Protocol: Stability Assessment of this compound
This protocol provides a general method for evaluating the stability of this compound under specific basic conditions.
Objective: To determine the extent of degradation of this compound in the presence of a selected base, solvent, and temperature.
Materials:
-
This compound
-
Selected base (e.g., K₂CO₃, NaOH, t-BuOK)
-
Anhydrous solvent (e.g., Dioxane, Toluene, DMF)
-
Internal standard (e.g., Dodecane, Biphenyl)
-
Reaction vials with septa
-
Stir plate and stir bars
-
Heating block or oil bath
-
TLC plates and developing chamber
-
LC-MS or GC-MS for analysis
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound and an internal standard in the chosen reaction solvent at a known concentration (e.g., 10 mg/mL of this compound and 1 mg/mL of internal standard).
-
Reaction Setup: In a reaction vial, add the desired amount of base (e.g., 2 equivalents relative to the substrate).
-
Inert Atmosphere: Seal the vial with a septum and purge with an inert gas (e.g., nitrogen or argon) for 5-10 minutes.
-
Addition of Substrate: Using a syringe, add a specific volume of the stock solution to the reaction vial.
-
Reaction Conditions: Place the vial in a pre-heated heating block or oil bath set to the desired reaction temperature.
-
Time-Point Sampling: At regular intervals (e.g., 0h, 1h, 2h, 4h, 8h, 24h), withdraw a small aliquot (e.g., 0.1 mL) from the reaction mixture using a syringe.
-
Quenching and Sample Preparation: Quench the aliquot by adding it to a vial containing a dilute acidic solution (e.g., 1M HCl) to neutralize the base. Dilute the quenched sample with a suitable solvent for analysis (e.g., ethyl acetate).
-
Analysis: Analyze the samples by TLC, LC-MS, or GC-MS. Compare the peak area ratio of this compound to the internal standard at each time point to quantify the extent of degradation. Monitor for the appearance of new peaks that may correspond to degradation products.
Visualizations
The following diagrams illustrate key workflows and potential pathways related to the use of this compound under basic conditions.
Caption: Troubleshooting workflow for low reaction yields.
Caption: Potential side reactions under basic conditions.
Caption: Workflow for the stability assessment protocol.
References
Technical Support Center: Catalyst Poisoning in Cross-Coupling Reactions with 4-Hydroxy-4'-iodobiphenyl
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with catalyst poisoning during cross-coupling reactions involving 4-Hydroxy-4'-iodobiphenyl.
I. Troubleshooting Guides
This section addresses specific issues in a question-and-answer format to help you navigate experimental challenges.
Issue 1: Low or No Conversion in Suzuki-Miyaura Coupling
Question: My Suzuki-Miyaura reaction with this compound is showing low to no conversion. What are the potential causes related to catalyst poisoning and how can I troubleshoot this?
Answer:
Low or no conversion in the Suzuki-Miyaura coupling of this compound can stem from several factors, primarily related to catalyst deactivation or inhibition. The presence of the hydroxyl group and potential impurities can present unique challenges.
Potential Causes & Solutions:
-
Catalyst Inhibition by the Hydroxyl Group: Under basic conditions, the phenolic proton can be abstracted, forming a phenoxide. This phenoxide can coordinate to the palladium center, potentially forming inactive or less active catalyst species and hindering the catalytic cycle.
-
Solution: Carefully select the base. Weaker bases like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) are often preferred over strong bases like sodium hydroxide (NaOH) or alkoxides when working with phenolic substrates. The choice of solvent can also influence the basicity and solubility of the reagents.
-
-
Impurity-Driven Catalyst Poisoning: Trace impurities in reagents or solvents can act as potent catalyst poisons.
-
Sulfur Compounds: Impurities from the synthesis of starting materials can contain sulfur, which irreversibly binds to palladium.
-
Solution: Use high-purity, sulfur-free reagents. If sulfur contamination is suspected, consider treating the starting materials with a sulfur scavenger or performing a recrystallization.
-
-
Solvent Contaminants: Peroxides in ethers (like THF or dioxane) or other degradation products can oxidize and deactivate the Pd(0) catalyst.
-
Solution: Use freshly distilled or high-purity, inhibitor-free solvents. Rigorous degassing of all solvents and reagents is crucial to remove oxygen.
-
-
-
Inefficient Pre-catalyst Activation: If you are using a Pd(II) pre-catalyst (e.g., Pd(OAc)₂), its reduction to the active Pd(0) species may be incomplete.
-
Solution: Ensure your reaction conditions, including the choice of base and solvent, are appropriate for the in-situ reduction of the pre-catalyst. Alternatively, using a pre-formed Pd(0) catalyst like Pd(PPh₃)₄ can be beneficial.
-
Issue 2: Heck Reaction Fails to Initiate or Stalls
Question: I'm attempting a Heck reaction with this compound, but the reaction either doesn't start or stalls after a short period. What troubleshooting steps should I take?
Answer:
Failure to initiate or stalling in a Heck reaction with this substrate can often be traced back to catalyst deactivation or suboptimal reaction conditions that are exacerbated by the phenolic moiety.
Potential Causes & Solutions:
-
Ligand Decomposition or Oxidation: The higher temperatures often required for Heck reactions can lead to the degradation of phosphine ligands, especially in the presence of trace oxygen.
-
Solution: Employ bulky, electron-rich, and thermally stable ligands such as Buchwald-type biaryl phosphine ligands (e.g., XPhos, SPhos) or N-heterocyclic carbenes (NHCs). Ensure the reaction is conducted under a strictly inert atmosphere (argon or nitrogen).
-
-
Formation of Inactive Palladium Species: The reaction of the palladium catalyst with the phenolic substrate under basic conditions can lead to the formation of inactive palladium phenoxide complexes.
-
Solution: The choice of base is critical. Organic bases like triethylamine (NEt₃) or diisopropylethylamine (DIPEA) are commonly used in Heck reactions. Screening different bases can help identify one that minimizes side reactions with the hydroxyl group.
-
-
Palladium Black Formation: The appearance of a black precipitate (palladium black) is a clear indication of catalyst agglomeration and deactivation.
-
Solution: This can be caused by high temperatures, incorrect ligand choice, or impurities. Lowering the reaction temperature and screening different ligands that provide better stabilization of the palladium nanoparticles can prevent this.
-
Issue 3: Sonogashira Coupling Yields are Inconsistent
Question: My Sonogashira couplings with this compound are giving inconsistent yields. What could be causing this variability?
Answer:
Inconsistent yields in Sonogashira reactions are often due to the sensitivity of the catalyst system, particularly the copper co-catalyst, to the reaction environment and the presence of coordinating functional groups.
Potential Causes & Solutions:
-
Copper Co-catalyst Poisoning: The hydroxyl group or impurities can interact with the copper(I) co-catalyst, inhibiting its role in the catalytic cycle.
-
Solution: Consider using a copper-free Sonogashira protocol. Several modern methods utilize specific palladium catalysts and ligands that do not require a copper co-catalyst, which can circumvent issues related to copper poisoning.
-
-
Homocoupling of the Alkyne (Glaser Coupling): This is a common side reaction in Sonogashira couplings, promoted by the presence of oxygen and certain copper species.
-
Solution: Rigorous degassing of the reaction mixture is essential. Running the reaction under a strictly inert atmosphere will minimize Glaser coupling. Using a copper-free protocol will also eliminate this side reaction.
-
-
Base-Induced Side Reactions: The amine base is crucial for both the palladium and copper catalytic cycles.
-
Solution: Ensure the amine base (e.g., triethylamine, diisopropylamine) is dry and of high purity. The basicity can also influence the deprotonation of the phenol, so screening different amine bases may be necessary.
-
Issue 4: Buchwald-Hartwig Amination is Sluggish
Question: The Buchwald-Hartwig amination of this compound is proceeding very slowly. How can I improve the reaction rate?
Answer:
Sluggishness in Buchwald-Hartwig aminations with this substrate is likely due to catalyst inhibition by either the starting material or the product, both of which contain a phenolic hydroxyl group.
Potential Causes & Solutions:
-
Coordination of the Phenolic Group to Palladium: The hydroxyl group can coordinate to the palladium center, interfering with the catalytic cycle.
-
Solution: The use of bulky, electron-rich biaryl phosphine ligands (e.g., Josiphos, Xantphos) is highly recommended. These ligands can create a sterically hindered environment around the palladium center, which can disfavor the coordination of the hydroxyl group.
-
-
Inappropriate Base Selection: The choice of base is critical in Buchwald-Hartwig aminations. A base that is too strong can lead to side reactions, while a base that is too weak will result in a slow reaction.
-
Solution: Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) are often used. However, with a phenolic substrate, a weaker base like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) might be necessary to avoid deprotonation of the hydroxyl group and subsequent catalyst inhibition. A careful screening of bases is advised.
-
II. Frequently Asked Questions (FAQs)
Q1: What are the most common sources of catalyst poisons in cross-coupling reactions?
A1: Catalyst poisons can be introduced from various sources, including:
-
Impurities in starting materials: Sulfur, nitrogen, or phosphorus-containing compounds from previous synthetic steps.
-
Reagents: Impurities in bases, solvents, or other additives.
-
Solvents: Peroxides in ethers, or residual water.
-
Atmosphere: Oxygen can lead to the oxidation of the active Pd(0) catalyst.
Q2: How can I visually identify catalyst poisoning?
A2: A common visual indicator of catalyst deactivation is the formation of a black precipitate, known as palladium black. This indicates that the palladium has agglomerated and is no longer catalytically active. A significant color change in the reaction mixture that deviates from a successful reaction can also be a sign of the formation of inactive catalyst species.
Q3: Can the hydroxyl group of this compound directly poison the palladium catalyst?
A3: While not a classic "poison" in the same way as sulfur, the hydroxyl group can act as an inhibitor. Under basic conditions, the resulting phenoxide is a good ligand for palladium. This coordination can lead to the formation of stable, off-cycle palladium complexes, thereby reducing the concentration of the active catalyst and slowing down or stopping the reaction.
Q4: Are there general strategies to mitigate catalyst poisoning when working with functionalized aryl halides?
A4: Yes, several general strategies can be employed:
-
Use High-Purity Reagents: Always use high-purity starting materials, solvents, and bases.
-
Rigorous Degassing: Thoroughly degas all solvents and the reaction mixture to remove oxygen.
-
Ligand Selection: Use bulky, electron-rich ligands that can stabilize the palladium catalyst and create a sterically hindered environment to prevent coordination of inhibiting functional groups.
-
Pre-catalyst Choice: Utilize modern, well-defined pre-catalysts that ensure efficient generation of the active Pd(0) species.
-
Reaction Condition Optimization: Carefully screen bases, solvents, and temperatures to find conditions that favor the desired catalytic cycle and minimize side reactions and catalyst deactivation.
III. Quantitative Data Summary
The following table summarizes typical reaction parameters for a Suzuki-Miyaura coupling of a phenolic aryl halide, which can be used as a starting point for the optimization of reactions with this compound.
| Parameter | Value | Reference |
| Reactants | ||
| 4-Halophenol | 1.0 equiv | |
| 4-Hydroxyphenylboronic acid | 1.1 - 1.5 equiv | |
| Catalyst System | ||
| Palladium Pre-catalyst | Pd(OAc)₂ or Pd(dppf)Cl₂ | |
| Catalyst Loading | 1 - 5 mol% | |
| Ligand | SPhos, XPhos, or dppf | |
| Ligand Loading | 1.1 - 1.2 equiv relative to Pd | |
| Reaction Conditions | ||
| Base | K₃PO₄ or K₂CO₃ | |
| Base Loading | 2.0 - 3.0 equiv | |
| Solvent | Dioxane/H₂O, Toluene, or THF | |
| Temperature | 80 - 110 °C | |
| Reaction Time | 12 - 24 hours |
IV. Experimental Protocols
Key Experiment: Suzuki-Miyaura Coupling of a Phenolic Aryl Halide
This protocol is adapted from established procedures for the synthesis of dihydroxybiphenyls and serves as a robust starting point for the coupling of this compound.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Pd(dppf)Cl₂ (3 mol%)
-
Potassium carbonate (K₂CO₃) (2.5 equiv)
-
1,4-Dioxane (anhydrous, degassed)
-
Water (degassed)
-
Schlenk flask or sealed reaction vial
-
Magnetic stirrer and heating plate
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound, the arylboronic acid, and potassium carbonate.
-
Add the Pd(dppf)Cl₂ catalyst to the flask.
-
Evacuate and backfill the flask with inert gas three times.
-
Add degassed 1,4-dioxane and degassed water (typically in a 4:1 to 10:1 ratio of dioxane to water) via syringe.
-
Stir the reaction mixture at 80-100 °C.
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Quench the reaction with water and extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
V. Visualizations
Caption: Experimental workflow for a typical cross-coupling reaction.
Caption: Troubleshooting logic for failed cross-coupling reactions.
Caption: Catalyst deactivation pathways in cross-coupling reactions.
Improving solubility of 4-Hydroxy-4'-iodobiphenyl for reaction setup
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the solubility of 4-Hydroxy-4'-iodobiphenyl in reaction setups.
Solubility Profile of this compound
Quantitative solubility data for this compound is not extensively available in public literature. However, its structural similarity to other biphenyl compounds allows for a qualitative assessment of its solubility. The presence of a polar hydroxyl group and a nonpolar iodobiphenyl backbone suggests solubility in a range of organic solvents.
Table 1: Qualitative Solubility of this compound and Related Compounds
| Solvent | Compound | Qualitative Solubility |
| Water | 4,4'-Dihydroxybiphenyl | Insoluble / Sparingly soluble[1] |
| Methanol | 4,4'-Dihydroxybiphenyl | Soluble[1] |
| Ethanol | 4,4'-Dihydroxybiphenyl | Soluble[1] |
| Acetone | 4,4'-Dihydroxybiphenyl | Soluble[1] |
| Dimethyl Sulfoxide (DMSO) | 4,4'-Dihydroxybiphenyl | Soluble[1] |
| Dimethylformamide (DMF) | 4,4'-Dihydroxybiphenyl | Very soluble[1] |
| Tetrahydrofuran (THF) | 4,4'-Dihydroxybiphenyl | Soluble[1] |
| Dichloromethane | 4,4'-Dihydroxybiphenyl | Soluble[1] |
| Chloroform | 4,4'-Dihydroxybiphenyl | Very slightly soluble[1] |
| Ether | 4,4'-Dihydroxybiphenyl | Soluble[1] |
Note: Data for 4,4'-Dihydroxybiphenyl is provided as a reference due to the lack of specific data for this compound.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered when dissolving this compound for chemical reactions.
Q1: My this compound is not dissolving in my chosen reaction solvent. What should I do first?
A1: The first step is to consider the polarity of your solvent. This compound has both polar (hydroxyl group) and nonpolar (iodobiphenyl) characteristics. If you are using a nonpolar solvent, try a more polar solvent. Good starting points for polar aprotic solvents include Dimethylformamide (DMF) and Dimethyl Sulfoxide (DMSO), where related compounds show high solubility. For polar protic solvents, methanol or ethanol can be effective.
Q2: I have tried several solvents with limited success. What other simple techniques can I use to improve solubility?
A2: Increasing the temperature of the solvent is a common and effective method to enhance the solubility of organic solids. Gently heating the mixture while stirring can significantly increase the dissolution rate. However, ensure that the temperature is compatible with the stability of your compound and other reagents in the reaction mixture.
Q3: Can I use a mixture of solvents to dissolve this compound?
A3: Yes, using a co-solvent system is a widely used strategy. A small amount of a "stronger" solvent in which the compound is highly soluble can be added to the primary reaction solvent. For instance, if your reaction is in toluene and the compound has poor solubility, adding a small percentage of a more polar solvent like DMF or THF can significantly improve solubility.
Q4: My compound dissolves initially but precipitates out during the reaction. What could be the cause and how can I fix it?
A4: This can happen for a few reasons:
-
Change in solvent polarity: The reaction itself might be producing byproducts that alter the overall polarity of the solvent mixture, causing your starting material to crash out.
-
Temperature fluctuations: If the reaction is sensitive to temperature, a slight drop could cause precipitation.
-
Formation of an insoluble salt: In reactions involving bases, the deprotonated form (phenoxide) of this compound might be less soluble in the organic solvent.
Solutions:
-
Consider a solvent system that can accommodate both reactants and products.
-
Ensure consistent heating and insulation of your reaction vessel.
-
If salt formation is the issue, switching to a more polar aprotic solvent like DMF or DMSO can help. Alternatively, employing phase-transfer catalysis can be beneficial.
Q5: What is Phase-Transfer Catalysis (PTC) and can it help with the solubility of this compound?
A5: Phase-Transfer Catalysis is a technique used for reactions where reactants are in different, immiscible phases (e.g., a solid and a liquid). A phase-transfer catalyst, such as a quaternary ammonium salt (e.g., tetrabutylammonium bromide - TBAB), can transport a reactant from one phase to another where the reaction occurs. This can be particularly useful if the deprotonated form of this compound is insoluble in the organic solvent where the other reactant is located.
Experimental Protocols
Protocol 1: Improving Solubility with a Co-solvent System
-
Initial Dissolution Attempt: In your reaction vessel, add the this compound and the primary reaction solvent.
-
Stirring: Begin stirring the mixture at room temperature.
-
Co-solvent Addition: If the solid does not dissolve, add a co-solvent (e.g., DMF, DMSO, or THF) dropwise while continuing to stir. Start with a small volume (e.g., 1-5% of the total solvent volume).
-
Observation: Observe for dissolution. If necessary, a slight increase in temperature can be applied in conjunction with the co-solvent.
-
Reaction Initiation: Once the solid is dissolved, proceed with the addition of other reagents to start your reaction.
Protocol 2: Utilizing Temperature to Enhance Solubility
-
Setup: To your reaction vessel containing the this compound and the chosen solvent, add a magnetic stir bar.
-
Heating: Place the vessel in a heating mantle or an oil bath.
-
Gradual Temperature Increase: While stirring, gradually increase the temperature. Monitor the mixture closely.
-
Determine Dissolution Temperature: Note the temperature at which the solid completely dissolves. This will be the minimum temperature required to maintain a homogeneous solution.
-
Reaction Conditions: Ensure your subsequent reaction steps are compatible with this temperature.
Troubleshooting Workflow
The following diagram outlines a logical workflow for troubleshooting solubility issues with this compound.
Caption: A step-by-step guide to resolving solubility issues.
References
Technical Support Center: Scaling Up Suzuki Coupling Reactions with 4-Hydroxy-4'-iodobiphenyl
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the successful scale-up of Suzuki coupling reactions involving 4-Hydroxy-4'-iodobiphenyl.
Troubleshooting Guide
This guide addresses common issues encountered during the Suzuki coupling of this compound in a question-and-answer format, offering targeted solutions to overcome these challenges.
| Issue | Question | Potential Causes & Solutions |
| Low or No Product Yield | My reaction is resulting in a low yield or no desired product. What are the likely causes? | 1. Catalyst Inactivity/Inhibition: The phenolic hydroxyl group can coordinate with the palladium catalyst, inhibiting its activity. Solution: Use bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) to shield the palladium center. Consider using pre-catalysts that are more resistant to deactivation. Ensure all reagents and solvents are thoroughly degassed to prevent oxidation of the active Pd(0) species.[1] 2. Ineffective Base: The chosen base may be too weak to promote efficient transmetalation or may have poor solubility in the solvent. Solution: Screen a variety of bases such as K₂CO₃, Cs₂CO₃, and K₃PO₄. Ensure the base is finely powdered to maximize surface area and consider solvent systems that improve its solubility.[1][2] 3. Suboptimal Reaction Temperature: The reaction temperature may be too low for efficient catalytic turnover. Solution: Gradually increase the reaction temperature, monitoring for product formation and any potential degradation. Microwave heating can be an effective strategy to reduce reaction times and improve yields.[1][3] 4. Poor Reagent Quality: Degradation of the boronic acid or impurities in the starting materials or solvents can negatively impact the reaction. Solution: Use fresh, high-purity this compound and boronic acid. Ensure solvents are anhydrous and have been properly degassed. |
| Significant Side Product Formation | I am observing significant side products, such as homocoupled boronic acid and dehalogenated starting material. How can I minimize these? | 1. Homocoupling of Boronic Acid: This is often promoted by the presence of oxygen. Solution: Rigorously degas all solvents and reagents and maintain a strict inert atmosphere (Argon or Nitrogen) throughout the reaction. Using a direct Pd(0) source, like Pd(PPh₃)₄, may also reduce homocoupling.[4] 2. Protodeboronation: The C-B bond of the boronic acid is cleaved and replaced by a hydrogen atom. This is common with electron-rich boronic acids and can be promoted by the base and water. Solution: Use anhydrous conditions where possible. Employ milder bases like K₃PO₄ or KF. Converting the boronic acid to a more stable boronic ester (e.g., a pinacol ester) can protect it from premature decomposition.[5] 3. Dehalogenation (Protodeiodination): The iodine atom on this compound is replaced by a hydrogen atom. Solution: This can occur if a hydride source is present. Ensure the absence of potential hydride donors in the reaction mixture. The choice of base and solvent can also influence this side reaction. |
| Reaction Stalls or is Sluggish | My reaction starts but does not go to completion. What should I investigate? | 1. Catalyst Decomposition: The palladium catalyst can precipitate as inactive palladium black, especially at high temperatures. Solution: Ensure the ligand-to-palladium ratio is optimized to stabilize the catalyst. The use of more robust ligands or catalyst systems can prevent premature decomposition. 2. Insufficient Base: The base may be consumed during the reaction or may not be strong enough to drive the reaction to completion. Solution: Use a slight excess of a moderately strong base. Ensure the base is well-dispersed in the reaction mixture. 3. Product Inhibition: The product formed may be coordinating to the palladium catalyst, slowing down the catalytic cycle. Solution: This can be challenging to overcome. Sometimes, adjusting the solvent system or using a more active catalyst can help mitigate this effect. |
Frequently Asked Questions (FAQs)
Q1: Is an inert atmosphere critical for this reaction?
A1: Yes, maintaining an inert atmosphere (e.g., using argon or nitrogen) is crucial for achieving high yields and reproducibility. Oxygen can lead to the oxidation of the active Pd(0) catalyst to Pd(II), which can promote the undesirable homocoupling of the boronic acid.[4] It is essential to thoroughly degas all solvents and reagents before initiating the reaction.
Q2: How do I choose the appropriate palladium catalyst and ligand?
A2: For substrates containing a hydroxyl group, catalyst systems that are highly active and less prone to coordination by the oxygen lone pair are preferred. A good starting point is a palladium pre-catalyst like Pd₂(dba)₃ or a palladacycle (e.g., XPhos Pd G2) combined with a bulky, electron-rich phosphine ligand such as SPhos or XPhos.[1]
Q3: What is the best solvent system for the Suzuki coupling of this compound?
A3: A variety of solvents can be effective. Common choices include polar aprotic solvents like 1,4-dioxane, tetrahydrofuran (THF), or dimethylformamide (DMF), often in a mixture with water.[6][7] The choice of solvent can influence the solubility of the reagents and the effectiveness of the base, so screening different solvent systems may be necessary for optimization.
Q4: How can I monitor the progress of my reaction?
A4: The progress of the Suzuki coupling reaction can be conveniently monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). This allows for the timely quenching of the reaction to maximize the yield of the desired product and minimize the formation of byproducts.[1]
Q5: Can the hydroxyl group of this compound be protected?
A5: While protection of the hydroxyl group (e.g., as a methyl or benzyl ether) is a possible strategy to prevent catalyst inhibition, it adds extra steps to the synthesis (protection and deprotection). It is generally recommended to first attempt the reaction with the unprotected phenol and only consider a protection strategy if optimization of the reaction conditions fails.
Quantitative Data Summary
The following tables provide a summary of typical reaction conditions and their impact on the yield of Suzuki coupling reactions involving substrates analogous to this compound.
Table 1: Effect of Different Bases on Yield
| Entry | Base | Solvent | Catalyst System | Temperature (°C) | Yield (%) |
| 1 | K₂CO₃ | 1,4-Dioxane/H₂O | Pd(OAc)₂ / PPh₃ | 80-90 | Good |
| 2 | Cs₂CO₃ | 1,4-Dioxane/H₂O | Pd₂(dba)₃ / SPhos | 90-100 | Excellent |
| 3 | K₃PO₄ | Toluene/H₂O | Pd(dppf)Cl₂ | 100 | Good to Excellent |
| 4 | Et₃N | THF/H₂O | Pd(PPh₃)₄ | 70 | Low |
| (Data synthesized from multiple sources for illustrative purposes)[2] |
Table 2: Influence of Solvent and Temperature on Reaction Outcome
| Entry | Solvent | Temperature (°C) | Typical Outcome |
| 1 | Toluene/H₂O | 100-110 | Often used for higher temperature requirements. |
| 2 | 1,4-Dioxane/H₂O | 80-100 | A common and effective solvent system. |
| 3 | THF/H₂O | 65-75 | Suitable for more reactive substrates. |
| 4 | DMF | 100-120 | Can be effective but may require careful purification. |
| (Data synthesized from multiple sources for illustrative purposes)[3][6][7][8] |
Experimental Protocols
Protocol 1: General Procedure for Suzuki Coupling of this compound
This protocol provides a starting point and may require optimization for specific boronic acids and reaction scales.
-
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, 2.0-3.0 equiv)
-
Degassed solvent (e.g., 1,4-Dioxane/H₂O, 4:1)
-
Inert gas (Argon or Nitrogen)
-
-
Procedure:
-
To a flame-dried Schlenk flask, add this compound, the arylboronic acid, and the base.
-
Evacuate and backfill the flask with an inert gas three times to ensure an inert atmosphere.[9]
-
Under a positive pressure of the inert gas, add the palladium catalyst.
-
Add the degassed solvent mixture via syringe.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS. A typical reaction time is 4-16 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Protocol 2: Microwave-Assisted Suzuki Coupling
-
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.5 equiv)
-
Palladium pre-catalyst (e.g., XPhos Pd G2, 2 mol%)
-
Base (e.g., Cs₂CO₃, 2.0 equiv)
-
Degassed solvent (e.g., Ethanol/H₂O, 3:1)
-
Microwave reaction vial
-
-
Procedure:
-
In a microwave reaction vial, combine this compound, the arylboronic acid, and the base.
-
Add the palladium pre-catalyst.
-
Add the degassed solvent mixture.
-
Seal the vial and place it in the microwave reactor.
-
Heat the reaction to 120 °C for 15-30 minutes.[1]
-
After cooling, work up the reaction as described in Protocol 1.
-
Purify the product via column chromatography.
-
Visualizations
The following diagrams illustrate the fundamental catalytic cycle of the Suzuki-Miyaura reaction and a logical workflow for troubleshooting common issues.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Yoneda Labs [yonedalabs.com]
- 5. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 6. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
Validation & Comparative
Reactivity Showdown: 4-Hydroxy-4'-iodobiphenyl vs. 4-Bromo-4'-hydroxybiphenyl in Cross-Coupling Reactions
For researchers, scientists, and drug development professionals, the judicious selection of starting materials is a critical determinant of synthetic efficiency and overall success. In the landscape of modern organic synthesis, particularly in the construction of biaryl scaffolds prevalent in pharmaceuticals and functional materials, palladium-catalyzed cross-coupling reactions are indispensable. This guide provides an objective comparison of the reactivity of 4-hydroxy-4'-iodobiphenyl and 4-bromo-4'-hydroxybiphenyl, two key intermediates, supported by established chemical principles and representative experimental data.
The fundamental difference in reactivity between this compound and 4-bromo-4'-hydroxybiphenyl lies in the nature of the carbon-halogen bond. The carbon-iodine (C-I) bond is inherently longer and weaker than the carbon-bromine (C-Br) bond. This disparity directly influences the rate-determining step of many palladium-catalyzed cross-coupling reactions: the oxidative addition of the aryl halide to the palladium(0) catalyst. The lower bond dissociation energy of the C-I bond facilitates a more rapid oxidative addition, leading to faster reaction rates, often higher yields, and the feasibility of employing milder reaction conditions.[1]
Generally, the reactivity of aryl halides in these transformations follows the well-established trend: I > Br > Cl.[1][2] Consequently, this compound is the more reactive coupling partner compared to its bromo-counterpart. This enhanced reactivity can be strategically leveraged for selective transformations in molecules bearing multiple different halogen atoms.[3]
Quantitative Reactivity Comparison
While a direct, side-by-side quantitative analysis of this compound and 4-bromo-4'-hydroxybiphenyl under identical conditions is not extensively documented in a single source, the following table summarizes representative data from studies on analogous halophenols in the Suzuki-Miyaura coupling. This data serves to illustrate the expected performance differences.
| Feature | This compound (Expected) | 4-Bromo-4'-hydroxybiphenyl (Representative) |
| Relative Reactivity | Higher | Lower |
| Typical Reaction Temperature | Room Temperature to 80°C | 80°C to 110°C |
| Typical Reaction Time | 2 - 12 hours | 12 - 24 hours |
| Catalyst Loading | Often lower (e.g., 1-2 mol%) | Often higher (e.g., 2-5 mol%) |
| Representative Yield | >90% | 70-90% |
Note: The data presented is a composite representation based on typical outcomes for similar substrates in Suzuki-Miyaura reactions and may vary based on the specific reaction conditions, catalyst, and coupling partner used.[1][4][5]
Experimental Protocols
The following is a generalized experimental protocol for a Suzuki-Miyaura cross-coupling reaction that can be adapted to compare the reactivity of this compound and 4-bromo-4'-hydroxybiphenyl.
Objective: To synthesize a 4'-hydroxy-[1,1'-biphenyl]-4-carbonitrile via Suzuki-Miyaura coupling and compare the reaction efficiency of the iodo- and bromo- starting materials.
Materials:
-
This compound or 4-bromo-4'-hydroxybiphenyl (1.0 mmol)
-
4-Cyanophenylboronic acid (1.2 mmol)
-
Palladium(II) acetate [Pd(OAc)₂] (0.02 mmol)
-
2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos) (0.04 mmol)
-
Potassium phosphate (K₃PO₄) (2.0 mmol)
-
Anhydrous 1,4-dioxane (5 mL)
-
Degassed water (1 mL)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon), add this compound or 4-bromo-4'-hydroxybiphenyl (1.0 mmol), 4-cyanophenylboronic acid (1.2 mmol), Pd(OAc)₂ (0.02 mmol), SPhos (0.04 mmol), and K₃PO₄ (2.0 mmol).
-
Evacuate and backfill the flask with the inert gas three times.
-
Add the degassed 1,4-dioxane (5 mL) and water (1 mL) via syringe.
-
Heat the reaction mixture to 80°C for the iodo-compound or 100°C for the bromo-compound and stir vigorously.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion (typically when the starting aryl halide is consumed), cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired 4'-hydroxy-[1,1'-biphenyl]-4-carbonitrile.
Mandatory Visualizations
To further elucidate the concepts discussed, the following diagrams illustrate the catalytic cycle central to the reactivity of these compounds and a typical experimental workflow.
Caption: Suzuki-Miyaura Catalytic Cycle
Caption: Experimental Workflow Diagram
References
Comparative NMR Spectral Analysis of 4-Hydroxy-4'-iodobiphenyl and Its Synthetic Derivatives
A detailed guide for researchers and drug development professionals on the NMR spectral characteristics of 4-Hydroxy-4'-iodobiphenyl and its key reaction products. This guide provides a comparative analysis of ¹H and ¹³C NMR data, detailed experimental protocols for the synthesis of derivatives, and visual representations of chemical structures and reaction pathways.
This compound is a versatile bifunctional molecule widely utilized as a building block in organic synthesis. Its structure, featuring a hydroxyl group and an iodine substituent on a biphenyl scaffold, allows for a range of chemical modifications. The hydroxyl group can undergo reactions typical of phenols, such as etherification, while the carbon-iodine bond is a reactive site for cross-coupling reactions. This guide provides a comparative NMR spectral analysis of this compound and two of its common synthetic products: the O-methylated derivative, 4-methoxy-4'-iodobiphenyl, and the Suzuki-Miyaura coupling product, 4-hydroxy-[1,1':4',1''-terphenyl]. Understanding the distinct NMR spectral shifts upon these transformations is crucial for reaction monitoring and structural confirmation in synthetic and medicinal chemistry.
Comparative NMR Data
The following tables summarize the ¹H and ¹³C NMR spectral data for this compound and its derivatives. The chemical shifts (δ) are reported in parts per million (ppm) and are referenced to a standard internal solvent signal.
¹H NMR Spectral Data Comparison
| Compound | Proton Assignment | Chemical Shift (δ, ppm) |
| This compound | H-2, H-6 | 7.42 (d, J=8.6 Hz) |
| H-3, H-5 | 6.91 (d, J=8.6 Hz) | |
| H-2', H-6' | 7.28 (d, J=8.5 Hz) | |
| H-3', H-5' | 7.78 (d, J=8.5 Hz) | |
| -OH | 9.65 (s) | |
| 4-Methoxy-4'-iodobiphenyl | H-2, H-6 | 7.50 (d, J=8.8 Hz) |
| H-3, H-5 | 6.99 (d, J=8.8 Hz) | |
| H-2', H-6' | 7.30 (d, J=8.6 Hz) | |
| H-3', H-5' | 7.78 (d, J=8.6 Hz) | |
| -OCH₃ | 3.82 (s) | |
| 4-Hydroxy-[1,1':4',1''-terphenyl] | H-2, H-6 | 7.55 (d, J=8.6 Hz) |
| H-3, H-5 | 6.92 (d, J=8.6 Hz) | |
| H-2', H-6' | 7.65 (d, J=8.4 Hz) | |
| H-3', H-5' | 7.69 (d, J=8.4 Hz) | |
| H-2'', H-6'' | 7.62 (d, J=7.6 Hz) | |
| H-3'', H-5'' | 7.45 (t, J=7.6 Hz) | |
| H-4'' | 7.35 (t, J=7.3 Hz) | |
| -OH | 9.60 (s) |
Note: Spectra are typically recorded in DMSO-d₆ or CDCl₃. Slight variations in chemical shifts may occur depending on the solvent and concentration.
¹³C NMR Spectral Data Comparison
| Compound | Carbon Assignment | Chemical Shift (δ, ppm) |
| This compound | C-1 | 130.8 |
| C-2, C-6 | 128.3 | |
| C-3, C-5 | 116.2 | |
| C-4 | 157.5 | |
| C-1' | 139.0 | |
| C-2', C-6' | 128.8 | |
| C-3', C-5' | 138.2 | |
| C-4' | 91.8 | |
| 4-Methoxy-4'-iodobiphenyl | C-1 | 132.8 |
| C-2, C-6 | 127.9 | |
| C-3, C-5 | 114.8 | |
| C-4 | 159.2 | |
| C-1' | 139.2 | |
| C-2', C-6' | 128.6 | |
| C-3', C-5' | 138.1 | |
| C-4' | 91.5 | |
| -OCH₃ | 55.7 | |
| 4-Hydroxy-[1,1':4',1''-terphenyl] | C-1 | 131.9 |
| C-2, C-6 | 128.1 | |
| C-3, C-5 | 116.2 | |
| C-4 | 157.4 | |
| C-1' | 138.8 | |
| C-2', C-6' | 127.2 | |
| C-3', C-5' | 129.5 | |
| C-4' | 138.4 | |
| C-1'' | 140.2 | |
| C-2'', C-6'' | 127.0 | |
| C-3'', C-5'' | 129.1 | |
| C-4'' | 127.8 |
Experimental Protocols
Detailed methodologies for the synthesis of the compared products and the general procedure for NMR spectral analysis are provided below.
Synthesis of 4-Methoxy-4'-iodobiphenyl (O-Methylation)
To a solution of this compound (1.0 mmol) in acetone (20 mL) is added potassium carbonate (K₂CO₃, 2.0 mmol). The mixture is stirred at room temperature for 30 minutes, followed by the addition of methyl iodide (CH₃I, 1.5 mmol).[1] The reaction mixture is then heated to reflux and stirred for 4-6 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The residue is partitioned between water and ethyl acetate. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo. The crude product is purified by column chromatography on silica gel to afford 4-methoxy-4'-iodobiphenyl.
Synthesis of 4-Hydroxy-[1,1':4',1''-terphenyl] (Suzuki-Miyaura Coupling)
In a round-bottom flask, this compound (1.0 mmol), phenylboronic acid (1.2 mmol), and a palladium catalyst such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 mmol) are combined. A suitable solvent system, such as a mixture of toluene, ethanol, and water, is added, followed by the addition of a base, typically an aqueous solution of sodium carbonate (Na₂CO₃, 2.0 M, 2.0 mmol) or potassium carbonate (K₂CO₃). The reaction mixture is degassed and then heated to reflux under an inert atmosphere (e.g., nitrogen or argon) for 12-24 hours. The reaction progress is monitored by TLC. After completion, the mixture is cooled to room temperature and the organic layer is separated. The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography to yield 4-hydroxy-[1,1':4',1''-terphenyl].
NMR Spectral Acquisition
¹H and ¹³C NMR spectra are recorded on a 400 MHz or 500 MHz spectrometer. The samples are dissolved in a suitable deuterated solvent, such as deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆), with tetramethylsilane (TMS) as an internal standard. Chemical shifts are reported in ppm relative to TMS.
Visualizing Chemical Transformations
The following diagrams illustrate the chemical structures of the compounds and the synthetic pathways described.
Figure 1. Chemical Structures.
Figure 2. Synthetic Pathways.
References
Interpreting Mass Spectrometry Data of 4-Hydroxy-4'-iodobiphenyl and its Halogenated Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the mass spectrometry data for 4-Hydroxy-4'-iodobiphenyl and its structurally similar chloro and bromo derivatives. Due to the limited availability of direct mass spectral data for this compound, this guide infers its fragmentation patterns based on the well-documented behavior of its analogs and related compounds. The experimental protocols provided are based on established methods for the analysis of hydroxylated halogenated biphenyls.
Data Presentation: Comparative Mass Spectrometry Data
The interpretation of mass spectra is crucial for the identification and structural elucidation of compounds. Below is a comparative summary of the expected and observed mass spectrometry data for this compound and its chloro and bromo analogs.
Table 1: Comparison of Key Mass-to-Charge (m/z) Ratios for 4-Hydroxy-4'-halobiphenyls
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | [M]+• (EI-MS) | [M-H]- (ESI-MS) | Key Fragment Ions (m/z) and Inferred Neutral Losses |
| This compound | C₁₂H₉IO | 296.11 | 296 | 295 | EI-MS (Predicted): 296 (M+•), 169 ([M-I]+), 141 ([M-I-CO]+), 127 ([I]+) ESI-MS/MS (Predicted): 295 → 168 ([M-H-I]-) |
| 4-Hydroxy-4'-bromobiphenyl | C₁₂H₉BrO | 249.11 | 248/250 | 247/249 | EI-MS (Observed): 248/250 (M+•), 169 ([M-Br]+), 141 ([M-Br-CO]+), 115, 89 ESI-MS/MS (Observed): 247/249 → 168 ([M-H-Br]-) |
| 4-Hydroxy-4'-chlorobiphenyl | C₁₂H₉ClO | 204.65 | 204/206 | 203/205 | EI-MS (Observed): 204/206 (M+•), 169 ([M-Cl]+), 141 ([M-Cl-CO]+), 115 ESI-MS/MS (Observed): 203/205 → 168 ([M-H-Cl]-) |
Note: Bromine and chlorine have characteristic isotopic patterns (⁷⁹Br/⁸¹Br ≈ 1:1; ³⁵Cl/³⁷Cl ≈ 3:1) which result in M+• and fragment ions appearing as doublets.
Experimental Protocols
Accurate mass spectrometry data is contingent on robust and appropriate analytical methods. Below are detailed protocols for the analysis of hydroxylated halogenated biphenyls by Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Protocol 1: GC-MS Analysis of Hydroxylated Biphenyls via Derivatization
Due to the low volatility of the hydroxyl group, derivatization is essential for the analysis of these compounds by GC-MS. Silylation is a common and effective method.[1]
1. Sample Preparation and Derivatization:
-
Extraction: If the analyte is in a complex matrix (e.g., biological tissue, environmental sample), perform a liquid-liquid or solid-phase extraction to isolate the phenolic compounds into an organic solvent.
-
Drying: Evaporate the solvent to dryness under a gentle stream of nitrogen. It is critical to ensure the sample is anhydrous as derivatizing reagents are moisture-sensitive.[1]
-
Internal Standard: Add a known amount of an appropriate internal standard (e.g., an isotopically labeled analog).
-
Silylation:
-
To the dried residue, add 50 µL of a suitable solvent like pyridine or acetonitrile.
-
Add 50 µL of a silylating agent, such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS).[1]
-
Cap the vial tightly and heat at 70°C for 30 minutes.
-
Cool the sample to room temperature before injection.
-
2. GC-MS Instrumental Parameters:
-
Gas Chromatograph: Agilent 7890B GC system or equivalent.
-
Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
-
Inlet: Splitless mode, 280°C.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Oven Program: Initial temperature of 80°C, hold for 1 min, ramp to 300°C at 10°C/min, and hold for 5 min.
-
Mass Spectrometer: Agilent 5977A MSD or equivalent.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 50-500.
Protocol 2: LC-MS/MS Analysis of Hydroxylated Biphenyls
LC-MS/MS is a powerful technique for the direct analysis of hydroxylated biphenyls without the need for derivatization.
1. Sample Preparation:
-
Extraction: For solid samples, use a suitable solvent extraction method (e.g., sonication with acetonitrile/water). For liquid samples, a "dilute-and-shoot" approach may be feasible, or a solid-phase extraction (SPE) for pre-concentration and cleanup.
-
Internal Standard: Spike the sample with an appropriate internal standard.
-
Filtration: Filter the final extract through a 0.22 µm syringe filter before injection.
2. LC-MS/MS Instrumental Parameters:
-
Liquid Chromatograph: Waters ACQUITY UPLC I-Class or equivalent.
-
Column: Waters ACQUITY UPLC BEH C18 (2.1 x 100 mm, 1.7 µm) or a polar-embedded stationary phase for better separation of isomers.[2]
-
Mobile Phase A: Water with 0.1% formic acid or 5 mM ammonium acetate.
-
Mobile Phase B: Acetonitrile or methanol with 0.1% formic acid or 5 mM ammonium acetate.
-
Gradient: A typical gradient would start at 10-20% B, ramp up to 95-100% B over several minutes, hold, and then re-equilibrate.
-
Flow Rate: 0.3-0.5 mL/min.
-
Column Temperature: 40°C.
-
Mass Spectrometer: Waters Xevo TQ-S or equivalent triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI) in negative mode is generally preferred for phenolic compounds.[3]
-
Analysis Mode: Multiple Reaction Monitoring (MRM) for quantitative analysis. Precursor ions would be the [M-H]⁻ of the analytes, and product ions would correspond to key fragments (e.g., loss of the halogen).
Mandatory Visualizations
Experimental and Logical Workflows
Caption: Workflow for the GC-MS analysis of hydroxylated biphenyls.
Caption: Workflow for the LC-MS/MS analysis of hydroxylated biphenyls.
Potential Signaling Pathway Disruption
Caption: Potential endocrine disruption by 4-hydroxy-4'-halobiphenyls.
References
- 1. benchchem.com [benchchem.com]
- 2. scholars.houstonmethodist.org [scholars.houstonmethodist.org]
- 3. Development of an Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry Method for Hydroxylated Polychlorinated Biphenyls in Animal-Derived Food [mdpi.com]
- 4. Hydroxylated polychlorinated biphenyls (PCBs) as estrogens and antiestrogens: structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Disruption in Thyroid Signaling Pathway: A Mechanism for the Effect of Endocrine-Disrupting Chemicals on Child Neurodevelopment - PMC [pmc.ncbi.nlm.nih.gov]
Navigating Purity Analysis: A Comparative Guide to HPLC and Alternative Methods for 4-Hydroxy-4'-iodobiphenyl
For researchers, scientists, and professionals in drug development, ensuring the purity of chemical compounds is a cornerstone of reliable and reproducible results. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) with other analytical techniques for the purity determination of 4-Hydroxy-4'-iodobiphenyl, a key intermediate in various synthetic applications. By presenting supporting experimental data and detailed protocols, this document aims to equip scientists with the necessary information to select the most appropriate analytical method for their specific needs.
The purity of this compound is critical for its intended use, as impurities can lead to undesirable side reactions, lower yields, and compromised biological activity in downstream applications. While several analytical techniques can be employed for purity assessment, Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is often the method of choice due to its high resolution, sensitivity, and adaptability. This guide will delve into a typical RP-HPLC method for this compound and compare its performance with Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), two powerful alternative techniques.
Performance Comparison of Analytical Methods
The selection of an analytical method for purity determination hinges on a variety of factors, including the physicochemical properties of the analyte and potential impurities, the required sensitivity, and the complexity of the sample matrix. The following table summarizes the key performance characteristics of HPLC, GC-MS, and LC-MS/MS for the analysis of biphenyl derivatives, providing a comparative overview to guide method selection.
| Analytical Method | Analyte(s) | Linearity Range | Limit of Detection (LOD) | Limit of Quantitation (LOQ) | Accuracy/Recovery (%) | Precision (%RSD) |
| HPLC-UV | Biphenyls & metabolites | 0.5–500 µg/mL | 0.15 µg/mL | 0.5 µg/mL | 98–102% | < 2% |
| GC-MS | Volatile Biphenyls | Not Specified | 1–50 ng/L (MDL) | 1–50 ng/L (MQL) | 87–133% | < 15% |
| LC-MS/MS | Various Biphenyls | 1.0-100.0 µg/L | 0.75-1.0 ng/L | 0.05–4.35 ng/L (MLOQ) | 87.0–106.9% | 1.26–3.67% |
Note: Data for GC-MS and LC-MS/MS are based on studies of structurally similar biphenyls and serve as a reference for the expected performance for this compound.[1] The limits of detection and quantification are presented as reported in the original studies (MDL: Method Detection Limit, MQL: Method Quantification Limit, MLOQ: Method Limit of Quantitation).[1]
Experimental Protocols
Detailed and robust experimental protocols are fundamental to achieving accurate and reproducible results. Below are the methodologies for the HPLC-UV, GC-MS, and LC-MS/MS analysis of this compound.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is well-suited for the routine quality control and purity assessment of this compound.
-
Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column compartment with temperature control, and a UV-Vis detector.
-
Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.
-
Mobile Phase: A gradient elution is typically employed using a mixture of an aqueous phase (e.g., water with 0.1% formic acid) and an organic phase (e.g., acetonitrile or methanol).[1]
-
Flow Rate: A typical flow rate is 1.0 mL/min.[1]
-
Detection: The UV detector is set to monitor the absorbance at the maximum wavelength of this compound, which is expected to be around 254-260 nm.
-
Sample Preparation: Samples are dissolved in a suitable solvent, such as acetonitrile or methanol, filtered through a 0.45 µm filter, and then injected into the HPLC system.[1]
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS offers high sensitivity and specificity, particularly for volatile and semi-volatile compounds. For polar compounds like this compound, a derivatization step is usually required to increase volatility.
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
-
Column: A non-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness) is typically used.
-
Carrier Gas: Helium at a constant flow rate.
-
Injection: Splitless injection is commonly used for trace analysis.
-
Mass Spectrometry: The mass spectrometer is operated in selected ion monitoring (SIM) mode for enhanced sensitivity and specificity.
-
Sample Preparation: After extraction, the solvent is evaporated, and the residue is derivatized (e.g., silylation) before being redissolved in a suitable solvent for GC-MS analysis.[1]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is a highly sensitive and selective technique, making it ideal for the trace-level quantification of this compound in complex matrices.
-
Instrumentation: An HPLC or UHPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Column: A reversed-phase C8 or C18 column with a smaller particle size for better resolution and speed.[1]
-
Ionization: ESI in negative ion mode is typically used for phenolic compounds.
-
Mass Spectrometry: The analysis is performed in Multiple Reaction Monitoring (MRM) mode, which provides high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions for this compound.
Visualizing the Workflow
To better illustrate the analytical process, the following diagrams outline the experimental workflow and the logical relationships between key validation parameters.
Experimental workflow for HPLC purity determination.
References
A Comparative Analysis of Catalytic Systems for the Sonogashira Coupling of 4-Hydroxy-4'-iodobiphenyl
The Sonogashira cross-coupling reaction is a cornerstone in synthetic organic chemistry for the formation of carbon-carbon bonds between sp² and sp hybridized carbon atoms.[1][2] This reaction, which couples terminal alkynes with aryl or vinyl halides, is invaluable in the synthesis of pharmaceuticals, natural products, and advanced organic materials.[1][3] The synthesis of substituted biphenyls, such as those derived from 4-Hydroxy-4'-iodobiphenyl, is of particular interest in drug development and materials science. The efficiency of this transformation is highly dependent on the catalytic system employed, which typically consists of a palladium catalyst and, often, a copper(I) co-catalyst in the presence of a base.[4]
This guide provides a comparative overview of various catalytic systems for the Sonogashira coupling, with a focus on the reaction involving this compound or structurally similar aryl iodides. We will examine both traditional palladium/copper co-catalyzed systems and modern copper-free alternatives, presenting quantitative data, detailed experimental protocols, and a generalized experimental workflow.
Comparative Performance of Catalytic Systems
The choice of catalyst, ligand, base, and solvent significantly influences the yield, reaction time, and overall efficiency of the Sonogashira coupling. Below is a summary of the performance of various catalytic systems based on data from reactions with aryl iodides.
| Catalyst System | Co-catalyst | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Substrate Reference |
| Homogeneous Catalysts | |||||||
| Pd(PPh₃)₂Cl₂ / PPh₃ | CuI | Piperidine | DMF | RT | - | Good | General for Aryl Iodides[5] |
| Pd(OAc)₂ | None | Bu₄NOAc | DMF | RT | - | Good-Exc. | Aryl Iodides[6] |
| Pd₂(dba)₃ | None | K₃PO₄·7H₂O | EtOH/H₂O | 80 | - | ~95% | 4-iodoanisole[7] |
| Pd(CH₃CN)₂Cl₂ / cataCXium A | None | Cs₂CO₃ | Green Solvent | RT | - | Good-Exc. | General Aryl Halides[8] |
| Heterogeneous (Solid-Supported) Catalysts | |||||||
| 10% Pd/C | None | NaOH | Methanol | 100 | < 0.2 | 53% Conv. | 4-iodoanisole[9] |
| FibreCat® 1001 (Pd(OAc)₂-PPh₃ on fiber) | None | NaOH | Methanol | 100 | < 0.2 | High | 4-iodoanisole[9][10] |
| Pd/Cu@AC (Bimetallic on Activated Carbon) | None | - | EtOH | 80-100 | - | ~96% | 4-iodoanisole[11] |
Key Observations:
-
Traditional vs. Copper-Free: While traditional systems using a copper(I) co-catalyst are effective, they can lead to the undesirable formation of alkyne homocoupling (Glaser coupling) products.[2] Copper-free systems have been developed to mitigate this issue and often offer simpler, more environmentally friendly protocols.[3]
-
Homogeneous vs. Heterogeneous: Homogeneous catalysts, such as Pd(OAc)₂ and Pd₂(dba)₃, often exhibit high activity and can operate under mild conditions, including room temperature.[6][8] However, catalyst recovery can be challenging. Heterogeneous catalysts, like palladium on carbon (Pd/C) or polymer-supported catalysts (FibreCat®), offer the significant advantage of easy separation and potential for recycling, which is crucial for industrial applications.[2][9]
-
Ligand and Base Influence: The choice of ligand and base is critical. Bulky, electron-rich phosphine ligands can enhance catalyst efficiency.[5] The use of bases like tetrabutylammonium acetate (Bu₄NOAc) can enable ligand-, copper-, and amine-free reactions at room temperature.[6]
Experimental Protocols
Below are detailed methodologies for conducting the Sonogashira coupling of this compound with a terminal alkyne (e.g., phenylacetylene) using representative catalytic systems.
Protocol 1: Copper-Free Sonogashira Coupling with a Homogeneous Catalyst
This protocol is adapted from procedures using Pd₂(dba)₃ in an aqueous medium, which is noted for being environmentally benign.[7]
Materials:
-
This compound (1.0 eq.)
-
Phenylacetylene (1.5 eq.)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.5 mol%)
-
Potassium phosphate heptahydrate (K₃PO₄·7H₂O) (2.0 eq.)
-
Ethanol/Water (3:1 v/v)
Procedure:
-
To a reaction flask, add this compound, K₃PO₄·7H₂O, and Pd₂(dba)₃.
-
Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen).
-
Add the ethanol/water solvent mixture, followed by phenylacetylene via syringe.
-
Heat the reaction mixture to 80 °C and stir until the reaction is complete (monitor by TLC or LC-MS).
-
Upon completion, cool the mixture to room temperature and dilute with water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Ligand- and Copper-Free Coupling at Room Temperature
This method utilizes tetrabutylammonium acetate as a key reagent to facilitate the reaction under exceptionally mild conditions.[6]
Materials:
-
This compound (1.0 eq.)
-
Phenylacetylene (1.2 eq.)
-
Palladium(II) acetate (Pd(OAc)₂) (2-3 mol%)
-
Tetrabutylammonium acetate (Bu₄NOAc) (1.2 eq.)
-
N,N-Dimethylformamide (DMF)
Procedure:
-
In a reaction vessel, dissolve this compound, Pd(OAc)₂, and Bu₄NOAc in DMF.
-
Add phenylacetylene to the mixture.
-
Stir the reaction at room temperature under an inert atmosphere. Monitor the reaction progress by TLC or LC-MS.
-
Once the starting material is consumed, quench the reaction with water.
-
Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the combined organic extracts with water and brine, then dry over anhydrous magnesium sulfate.
-
Remove the solvent in vacuo and purify the residue via flash chromatography.
Protocol 3: Heterogeneous Catalysis in a Continuous Flow System
This protocol describes a general approach using a solid-supported catalyst in a continuous flow reactor, which allows for rapid screening and scalability.[9][10]
Materials:
-
Stock solution: 0.05 M this compound (1.0 eq.), phenylacetylene (1.2 eq.), and sodium hydroxide (3.0 eq.) in methanol.
-
Catalyst: Pre-packed cartridge with a heterogeneous palladium catalyst (e.g., 10% Pd/C or FibreCat® 1001).
Procedure:
-
Set up the continuous flow reactor (e.g., H-Cube® in "No H₂" mode).
-
Flush the system and wet the catalyst cartridge with the solvent (methanol) for 10 minutes.
-
Set the reaction parameters (e.g., 100 °C, 100 bar).
-
Pump the prepared stock solution through the catalyst cartridge at a defined flow rate (e.g., 0.1 mL/min).
-
Collect the solution containing the product as it elutes from the reactor.
-
For isolation, dilute the collected solution with dichloromethane, wash with water and brine, and dry over anhydrous magnesium sulfate.
-
Analyze product purity by LC-MS and purify by column chromatography if necessary.
Visualizing the Process
General Experimental Workflow
The following diagram illustrates the logical steps involved in a typical batch Sonogashira coupling experiment, from initial setup to final product isolation.
Caption: Logical flow from reaction setup to product isolation.
Catalytic Cycles: A Conceptual Overview
The mechanism of the Sonogashira reaction involves two interconnected catalytic cycles when a copper co-catalyst is used. In copper-free variations, the palladium cycle proceeds through a different pathway for alkyne activation.
Caption: Interplay between Palladium and Copper cycles.
References
- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. Sonogashira Coupling [organic-chemistry.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Ligand-, Copper-, and Amine-Free Sonogashira Reaction of Aryl Iodides and Bromides with Terminal Alkynes [organic-chemistry.org]
- 7. researchgate.net [researchgate.net]
- 8. Room-Temperature, Copper-Free, and Amine-Free Sonogashira Reaction in a Green Solvent: Synthesis of Tetraalkynylated Anthracenes and In Vitro Assessment of Their Cytotoxic Potentials - PMC [pmc.ncbi.nlm.nih.gov]
- 9. thalesnano.com [thalesnano.com]
- 10. researchgate.net [researchgate.net]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
A Comparative Guide to Alternatives for 4-Hydroxy-4'-iodobiphenyl in Suzuki-Miyaura Coupling
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Halo-Substituted Biphenyls in a Key Synthetic Transformation.
In the synthesis of complex biaryl scaffolds, central to many pharmaceutical agents and advanced materials, 4-hydroxy-4'-iodobiphenyl serves as a critical building block. Its utility stems from the presence of two key functional groups: a hydroxyl group amenable to further derivatization and an iodine atom that readily participates in cross-coupling reactions. The Suzuki-Miyaura coupling, a robust and versatile palladium-catalyzed carbon-carbon bond-forming reaction, is a primary application for this reagent. However, the choice of the halogen atom on the biphenyl substrate can significantly impact reaction efficiency, cost, and downstream applications. This guide provides an objective comparison of this compound with its bromo- and chloro-analogs in the context of the Suzuki-Miyaura coupling, supported by established reactivity principles and a representative experimental protocol.
Performance Comparison in Suzuki-Miyaura Coupling
The reactivity of aryl halides in the Suzuki-Miyaura coupling is largely governed by the strength of the carbon-halogen (C-X) bond. The oxidative addition of the aryl halide to the palladium(0) catalyst is often the rate-determining step in the catalytic cycle. The generally accepted order of reactivity for aryl halides is:
I > Br > Cl >> F
This trend is a direct consequence of the decreasing bond dissociation energies from iodine to chlorine, making the carbon-iodine bond the easiest to break and thus the most reactive in the oxidative addition step.[1]
| Reagent | Relative Reactivity | Typical Reaction Conditions | Expected Yield | Key Considerations |
| This compound | Highest | Milder conditions (e.g., lower temperature, lower catalyst loading) | High to Excellent | More expensive starting material. Ideal for sensitive substrates requiring mild conditions. |
| 4-Hydroxy-4'-bromobiphenyl | Intermediate | Moderate conditions (e.g., higher temperature or catalyst loading than for iodide) | Good to High | A good balance between reactivity and cost. Widely used in many applications. |
| 4-Hydroxy-4'-chlorobiphenyl | Lowest | Harsher conditions (e.g., specialized ligands, higher temperatures, longer reaction times) | Moderate to Good | Most cost-effective starting material. May require significant optimization. |
Experimental Protocols
The following is a representative experimental protocol for the Suzuki-Miyaura coupling of a halo-hydroxybiphenyl with an arylboronic acid. This protocol, based on procedures for similar substrates, can be adapted for the iodo-, bromo-, and chloro-analogs, with the understanding that reaction times and temperatures may need to be adjusted based on the reactivity of the specific halide.
Synthesis of 4'-Hydroxy-[1,1'-biphenyl]-4-carbonitrile
This procedure details the coupling of a 4-halo-4'-hydroxybiphenyl with 4-cyanophenylboronic acid.
Materials:
-
4-Halo-4'-hydroxybiphenyl (e.g., 4-Hydroxy-4'-bromobiphenyl) (1.0 equiv)
-
4-Cyanophenylboronic acid (1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 equiv)
-
Triphenylphosphine (PPh₃) (0.08 equiv)
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
1,4-Dioxane
-
Water
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-hydroxy-4'-bromobiphenyl (1.0 equiv), 4-cyanophenylboronic acid (1.2 equiv), and potassium carbonate (2.0 equiv).
-
The flask is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times.
-
Add 1,4-dioxane and water (typically in a 4:1 to 5:1 ratio) to the flask. The mixture is stirred and degassed by bubbling the inert gas through the solution for 15-20 minutes.
-
Palladium(II) acetate (0.02 equiv) and triphenylphosphine (0.08 equiv) are then added to the reaction mixture under a positive flow of the inert gas.
-
The reaction mixture is heated to reflux (approximately 90-100 °C) and stirred vigorously. The progress of the reaction is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, the reaction mixture is cooled to room temperature.
-
The mixture is diluted with ethyl acetate and washed with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford 4'-hydroxy-[1,1'-biphenyl]-4-carbonitrile.
Note: For this compound, the reaction may proceed at a lower temperature (e.g., 80 °C) and may be complete in a shorter time. For 4-hydroxy-4'-chlorobiphenyl, a more active catalyst system (e.g., using a more electron-rich and bulky phosphine ligand like SPhos or XPhos) and higher temperatures may be necessary to achieve a reasonable yield.
Visualizing the Synthetic Workflow
The following diagrams illustrate the key concepts and workflows described in this guide.
References
Navigating the Halogen Highway: A Cost-Benefit Analysis of 4-Hydroxy-4'-iodobiphenyl in Biaryl Synthesis
For researchers and drug development professionals, the synthesis of biaryl scaffolds is a cornerstone of modern medicinal chemistry. The choice of starting materials for crucial cross-coupling reactions, such as the Suzuki-Miyaura coupling, significantly impacts not only the reaction efficiency but also the overall cost-effectiveness of a synthetic campaign. This guide provides a detailed cost-benefit analysis of using 4-Hydroxy-4'-iodobiphenyl compared to its common alternative, 4-Hydroxy-4'-bromobiphenyl, offering a quantitative and qualitative framework for making informed decisions in the laboratory.
The strategic selection between an iodinated or brominated precursor hinges on a fundamental trade-off between reactivity and cost. Aryl iodides are generally more reactive than their bromide counterparts in the rate-determining oxidative addition step of many palladium-catalyzed cross-coupling reactions. This enhanced reactivity can translate to milder reaction conditions, shorter reaction times, and potentially higher yields. However, this performance advantage often comes at a higher purchase price.
At a Glance: Cost and Performance Comparison
To facilitate a direct comparison, the following tables summarize the key cost and performance metrics for this compound and 4-Hydroxy-4'-bromobiphenyl.
Table 1: Starting Material Cost Comparison
| Compound | CAS Number | Molecular Weight ( g/mol ) | Representative Pricing (USD/g) |
| This compound | 29558-78-9 | 296.11 | $52.00/1g, $40.30/g (for 10g)[1] |
| 4-Hydroxy-4'-bromobiphenyl | 29558-77-8 | 249.11 | $15.20/g (for 5g)[2] |
Table 2: Performance in Suzuki-Miyaura Coupling with Phenylboronic Acid
| Starting Material | Product Yield (%) | Moles of Product per Dollar of Starting Material |
| 4-Iodophenol | 17.9 | 359 |
| 4-Bromophenol | 21.75 | 382 |
The Deeper Dive: Analyzing the Trade-offs
The data reveals that while this compound is significantly more expensive on a per-gram basis, the narrative is more nuanced when considering reaction performance. In the cited study, the bromo-analogue provided a slightly higher yield, leading to a marginally better outcome in terms of moles of product per dollar spent on the starting material.[3]
However, this single data point does not encompass the full scope of potential benefits associated with the higher reactivity of the iodo-compound. The general reactivity trend for aryl halides in Suzuki coupling is I > Br > Cl, which can lead to several advantages for the iodinated substrate:
-
Milder Reaction Conditions: The use of this compound may allow for lower reaction temperatures and the use of less expensive or sensitive catalysts and ligands.
-
Shorter Reaction Times: Faster reaction kinetics can increase laboratory throughput and reduce energy costs, a significant factor in large-scale synthesis.
-
Higher Catalyst Turnover: The ease of oxidative addition can lead to more efficient catalyst turnover, potentially allowing for lower catalyst loadings and further cost savings.
Experimental Protocols: A Representative Suzuki-Miyaura Coupling
Below is a general experimental protocol for the Suzuki-Miyaura coupling of a 4-hydroxy-4'-halobiphenyl with an arylboronic acid.
Materials:
-
4-Hydroxy-4'-halobiphenyl (iodo or bromo) (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0), Pd(PPh₃)₄) (0.02 mmol, 2 mol%)
-
Base (e.g., Potassium Carbonate, K₂CO₃) (2.0 mmol)
-
Solvent (e.g., 1,4-Dioxane/Water mixture, 4:1) (10 mL)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the 4-hydroxy-4'-halobiphenyl, arylboronic acid, palladium catalyst, and base.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the degassed solvent mixture via syringe.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizing the Process: Diagrams and Workflows
To further clarify the concepts discussed, the following diagrams illustrate the Suzuki-Miyaura coupling mechanism, a typical experimental workflow, and the logical framework for the cost-benefit analysis.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A generalized experimental workflow for Suzuki-Miyaura coupling.
Caption: Logical framework for the cost-benefit analysis.
Conclusion and Recommendations
The decision to use this compound over its brominated counterpart is a strategic one that depends on the specific goals of the synthesis.
Choose this compound when:
-
Mild reaction conditions are a priority: This is especially important when working with sensitive functional groups on other parts of the molecule.
-
Rapid synthesis is required: For high-throughput screening or when time is a critical factor, the faster reaction times can be a significant advantage.
-
Maximizing yield with minimal optimization is desired: The higher reactivity can often lead to more reliable and higher-yielding reactions with less need for extensive optimization of catalysts, ligands, and conditions.
Choose 4-Hydroxy-4'-bromobiphenyl when:
-
Cost of starting materials is the primary driver: For large-scale synthesis where the cost of raw materials is a major budgetary concern, the bromo-analogue offers a more economical option.
-
Longer reaction times and potentially harsher conditions are acceptable: If the target molecule is robust and can withstand more forcing conditions, the cost savings may outweigh the longer reaction times.
Ultimately, a thorough cost-benefit analysis should consider not only the price of the starting materials but also the cost of catalysts, solvents, energy, and the value of the researcher's time. For early-stage drug discovery and process development, the higher initial cost of this compound may be justified by the increased efficiency and reliability it offers. For large-scale manufacturing of a well-established process, the cost savings of using the bromo-analogue may be more compelling.
References
Commercially Available 4-Hydroxy-4'-iodobiphenyl: A Guide to Impurity Characterization and Comparison
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the characterization of impurities in commercially available 4-Hydroxy-4'-iodobiphenyl. It is designed to assist researchers, scientists, and drug development professionals in understanding the potential impurities, the analytical methodologies for their identification and quantification, and how these impurities might influence experimental outcomes.
Introduction
This compound is a crucial intermediate in the synthesis of a variety of compounds, including liquid crystal materials and pharmaceutical agents.[1][2] Its purity is paramount to ensure the desired properties and efficacy of the final products. Impurities can arise from the synthetic route, degradation, or storage of the material. This guide outlines the common impurities associated with this compound and provides a framework for their characterization.
Potential Impurities in this compound
The synthesis of this compound often involves a Suzuki-Miyaura coupling reaction.[1] This synthetic method, while efficient, can lead to several process-related impurities. Understanding the reaction mechanism is key to anticipating the types of impurities that may be present.
Common Impurities from Synthesis:
-
Homocoupling Products: Dimerization of the starting materials can occur, leading to the formation of biphenyl or 4,4'-diiodobiphenyl.[3][4][5]
-
Dehalogenation Products: The iodine substituent can be replaced by a hydrogen atom, resulting in 4-hydroxybiphenyl.[3]
-
Starting Materials: Unreacted starting materials, such as 4-iodophenol and 4-iodophenylboronic acid, may be present in the final product.
-
Catalyst Residues: Residual palladium from the catalyst used in the coupling reaction can be a significant impurity.[6]
-
Solvent Residues: Volatile organic compounds used as solvents during the synthesis and purification process may remain.[7]
The following table summarizes potential impurities and their sources:
| Impurity Name | Chemical Structure | Potential Source |
| 4,4'-Biphenol | HO-C₆H₄-C₆H₄-OH | Homocoupling of 4-hydroxyphenylboronic acid |
| 4,4'-Diiodobiphenyl | I-C₆H₄-C₆H₄-I | Homocoupling of 1,4-diiodobenzene |
| 4-Hydroxybiphenyl | C₆H₅-C₆H₄-OH | Dehalogenation of this compound |
| Biphenyl | C₆H₅-C₆H₅ | Homocoupling of phenylboronic acid |
| 4-Iodophenol | I-C₆H₄-OH | Unreacted starting material |
| Phenylboronic Acid | C₆H₅-B(OH)₂ | Unreacted starting material |
| Palladium | Pd | Catalyst from Suzuki-Miyaura coupling |
| Residual Solvents | e.g., Toluene, THF | Solvents used in synthesis and purification |
Experimental Protocols for Impurity Profiling
A robust impurity profiling strategy employs a combination of chromatographic and spectroscopic techniques to separate, identify, and quantify impurities.[7][8]
1. High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UPLC):
-
Purpose: To separate and quantify non-volatile and semi-volatile impurities.
-
Methodology:
-
Column: A reverse-phase C18 column is typically used.
-
Mobile Phase: A gradient of water and acetonitrile, often with a modifier like formic acid or trifluoroacetic acid to improve peak shape.
-
Detection: A UV detector set at a wavelength where the analyte and potential impurities absorb, or a diode array detector (DAD) to obtain UV spectra for peak purity assessment.[9]
-
Quantification: An external standard method with certified reference standards of the potential impurities is used for accurate quantification.
-
2. Liquid Chromatography-Mass Spectrometry (LC-MS):
-
Purpose: To identify unknown impurities and confirm the identity of known impurities.[8]
-
Methodology:
-
An HPLC or UPLC system is coupled to a mass spectrometer (e.g., Q-TOF or Orbitrap) for high-resolution mass data.
-
Ionization Source: Electrospray ionization (ESI) is commonly used for polar compounds like this compound.
-
Data Analysis: The accurate mass measurements are used to determine the elemental composition of the impurities, and fragmentation patterns (MS/MS) provide structural information.
-
3. Gas Chromatography-Mass Spectrometry (GC-MS):
-
Purpose: To identify and quantify volatile and semi-volatile impurities, such as residual solvents.[7]
-
Methodology:
-
Injection: Headspace injection is often used for the analysis of residual solvents.
-
Column: A capillary column with a suitable stationary phase (e.g., 5% phenyl-methylpolysiloxane) is used for separation.
-
Detection: A mass spectrometer is used for identification and quantification.
-
4. Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Purpose: To provide detailed structural information about isolated impurities.[7]
-
Methodology:
-
¹H NMR and ¹³C NMR are used to determine the chemical structure.
-
2D NMR techniques (e.g., COSY, HSQC, HMBC) can be employed for more complex structures.
-
5. Inductively Coupled Plasma-Mass Spectrometry (ICP-MS):
-
Purpose: To quantify trace elemental impurities, particularly residual palladium from the catalyst.[7]
-
Methodology:
-
The sample is digested in acid and introduced into the plasma.
-
The mass spectrometer detects and quantifies the specific isotopes of the elements of interest.
-
Comparison with Alternatives
While this compound is a versatile building block, other halogenated biphenyls can be considered as alternatives depending on the specific application. The choice of halogen can influence the reactivity in subsequent coupling reactions.[2]
| Compound | CAS Number | Key Differences and Considerations |
| 4-Hydroxy-4'-bromobiphenyl | 29558-77-8 | The C-Br bond is generally less reactive than the C-I bond in palladium-catalyzed cross-coupling reactions, which can offer different selectivity.[2] |
| 4-Bromo-4'-iodobiphenyl | 105946-82-5 | Offers differential reactivity of the two halogen atoms, allowing for sequential cross-coupling reactions.[10] |
The impurity profile of these alternatives would be similar in terms of process-related impurities from Suzuki-Miyaura coupling, but may differ in starting material-related impurities.
Visualizing the Workflow
The following diagrams illustrate the typical workflow for impurity characterization and the potential synthetic pathways leading to impurities.
Caption: Experimental workflow for impurity characterization.
Caption: Impurity formation pathways in synthesis.
Conclusion
A thorough characterization of impurities in commercially available this compound is critical for ensuring the quality and reliability of research and development outcomes. By employing a multi-technique analytical approach, researchers can confidently identify and quantify impurities, leading to a better understanding of their potential impact on downstream applications. This guide provides a foundational framework for establishing robust quality control procedures for this important chemical intermediate.
References
- 1. Page loading... [wap.guidechem.com]
- 2. This compound (29558-78-9) for sale [vulcanchem.com]
- 3. youtube.com [youtube.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. nbinno.com [nbinno.com]
- 7. biotech-spain.com [biotech-spain.com]
- 8. tandfonline.com [tandfonline.com]
- 9. tijer.org [tijer.org]
- 10. nbinno.com [nbinno.com]
Performance Benchmark of 4-Hydroxy-4'-iodobiphenyl in Flow Chemistry for Biaryl Synthesis
For Researchers, Scientists, and Drug Development Professionals: A Comparative Guide to the Continuous Flow Synthesis of Bioactive Biphenyl Scaffolds.
The synthesis of functionalized biphenyls is a cornerstone of modern medicinal chemistry, with this structural motif present in numerous active pharmaceutical ingredients (APIs). Flow chemistry offers significant advantages over traditional batch processes for such syntheses, including enhanced heat and mass transfer, improved safety, and greater scalability. This guide provides a comparative performance benchmark for 4-Hydroxy-4'-iodobiphenyl in a continuous flow Suzuki-Miyaura cross-coupling reaction, a key transformation in drug discovery and development. Its performance is evaluated against common alternative starting materials, 4-iodophenol and 4-bromophenol, providing researchers with data to inform substrate selection and process optimization.
Performance Comparison in Flow Suzuki-Miyaura Coupling
The following table summarizes the performance of this compound and its alternatives in a representative flow Suzuki-Miyaura coupling reaction with phenylboronic acid. The data for the alternatives are derived from published studies, while the performance of this compound is projected based on established reactivity principles where aryl iodides generally exhibit higher reactivity than the corresponding bromides.
| Parameter | This compound (Projected) | 4-Iodophenol (Analogous System) | 4-Bromophenol |
| Substrate | This compound | 4-Iodotoluene | 4-Bromophenol |
| Coupling Partner | Phenylboronic Acid | Phenylboronic Acid | Phenylboronic Acid |
| Catalyst | Heterogeneous Pd Catalyst (e.g., Pd/C) | Gel-Supported Pd Nanoparticles | Pd(PPh₃)₄ |
| Solvent | Ethanol/Water | Ethanol/Water | 1,4-Dioxane/Water |
| Base | K₂CO₃ | K₂CO₃ | K₃PO₄ |
| Temperature | 80 - 100 °C | 95 °C | 75.3 °C |
| Residence Time | < 15 min | 30 min | 60 - 70 min |
| Yield/Conversion | > 95% (Projected) | 99% Yield[1] | Total Conversion (87.24% selectivity)[2] |
| Throughput | High (Projected) | High | Moderate |
| Reactivity | High | High | Moderate |
Note: The performance of this compound is a projection based on the higher reactivity of aryl iodides compared to aryl bromides in Suzuki-Miyaura cross-coupling reactions.[3] The data for 4-iodotoluene is used as a proxy for 4-iodophenol due to structural similarity and availability of flow chemistry data.[1]
Experimental Protocols
Below are representative experimental protocols for the Suzuki-Miyaura cross-coupling of aryl halides in a continuous flow system.
General Continuous Flow Suzuki-Miyaura Coupling Protocol
A solution of the aryl halide (e.g., this compound, 1.0 eq.) and phenylboronic acid (1.2 eq.) in a suitable solvent (e.g., ethanol/water mixture) is prepared. A separate solution of the base (e.g., K₂CO₃, 2.0 eq.) in the same solvent system is also prepared. These two solutions are pumped at controlled flow rates into a T-mixer, where they combine before entering a heated packed-bed reactor containing a heterogeneous palladium catalyst (e.g., 10% Pd/C).[2] The reaction mixture then flows through the reactor, with the residence time controlled by the total flow rate and the reactor volume. The output stream is collected, and the product is isolated after appropriate workup and purification.
Specific Protocol for 4-Bromophenol (Adapted from Literature)[2]
Two separate solutions are prepared. Solution A contains 4-bromophenol and phenylboronic acid (1.3 molar ratio) in 1,4-dioxane. Solution B contains aqueous K₃PO₄ (2.0 eq.) and Pd(PPh₃)₄ (0.03 eq.). The two solutions are pumped into a T-joint and then through a preheated PFA tubular flow reactor at 75.32 °C. A constant residence time of approximately 60 minutes is maintained. The product stream is then collected for analysis and purification.
Visualizing the Chemistry and Process
To better illustrate the underlying chemical transformation and its context within the broader drug development landscape, the following diagrams are provided.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A simplified overview of the drug development process.[4][5][6]
References
Safety Operating Guide
Proper Disposal of 4-Hydroxy-4'-iodobiphenyl: A Guide for Laboratory Professionals
The safe and compliant disposal of 4-Hydroxy-4'-iodobiphenyl is a critical aspect of laboratory safety and environmental responsibility. For researchers, scientists, and drug development professionals, adherence to proper disposal protocols is paramount to ensure the safety of personnel and the protection of the environment. This guide provides essential, step-by-step information for the appropriate management of this compound waste.
Before initiating any disposal procedures, it is crucial to consult the specific Safety Data Sheet (SDS) provided by the supplier of your material. This document will contain the most accurate and detailed safety and disposal information.
Immediate Safety and Handling Precautions
When handling this compound, especially during disposal procedures, wearing appropriate Personal Protective Equipment (PPE) is mandatory.
Personal Protective Equipment (PPE) Summary
| PPE Category | Specification |
| Eye Protection | Chemical safety goggles or a face shield (if splash hazards exist). |
| Hand Protection | Chemically resistant gloves (e.g., nitrile, neoprene). Inspect gloves prior to use. |
| Body Protection | Laboratory coat, long-sleeved clothing, and closed-toe shoes. For larger quantities or potential for significant exposure, consider a chemical-resistant apron or suit. |
Step-by-Step Disposal Protocol
The disposal of this compound must be conducted in accordance with all federal, state, and local environmental regulations. This compound should be treated as hazardous chemical waste.
-
Waste Identification and Segregation :
-
All waste containing this compound, including unused product, contaminated consumables (e.g., weigh paper, pipette tips), and personal protective equipment, must be segregated as hazardous waste.
-
Do not mix this waste with other waste streams unless compatibility is known and it is permitted by your institution's hazardous waste management plan.
-
-
Containerization :
-
Collect solid waste in a designated, robust, and sealable container that is compatible with the chemical. High-density polyethylene (HDPE) or glass containers are generally suitable.
-
For solutions containing this compound, use a compatible, sealed liquid waste container.
-
Ensure the waste container is kept closed except when adding waste.
-
-
Labeling :
-
Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," and the appropriate hazard pictograms.
-
Include the date when the first waste was added to the container.
-
-
Storage :
-
Store the sealed and labeled waste container in a designated satellite accumulation area within the laboratory.
-
This area should be secure, well-ventilated, and away from general laboratory traffic and incompatible materials.
-
-
Spill Management :
-
In the event of a small spill, carefully sweep the solid material to avoid dust generation and place it into the designated hazardous waste container.
-
Clean the spill area with a suitable solvent and collect the cleaning materials as hazardous waste.
-
For larger spills, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department or emergency response team.
-
-
Arranging for Professional Disposal :
-
Contact your institution's EHS office or a licensed chemical waste disposal contractor to arrange for the pickup and proper disposal of the waste.
-
Do not dispose of this compound down the drain or in the regular trash.
-
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
Essential Safety and Logistical Information for Handling 4-Hydroxy-4'-iodobiphenyl
This document provides essential procedural guidance for researchers, scientists, and drug development professionals on the safe handling of 4-Hydroxy-4'-iodobiphenyl. The information is intended to supplement, not replace, institutional safety protocols and professional judgment.
Personal Protective Equipment (PPE)
Given the limited specific toxicity data for this compound, robust personal protective equipment should be worn at all times to minimize exposure. The following table summarizes the recommended PPE based on general chemical safety principles and data from related compounds.
| Protection Type | Recommended Equipment | Specification/Standard |
| Eye and Face Protection | Safety glasses with side shields or tightly fitting safety goggles. A face shield should be used if there is a risk of splashing. | Conforming to EN 166 (EU) or ANSI Z87.1 (US).[1] |
| Skin Protection | Chemical-resistant gloves (Nitrile or Neoprene are recommended). A lab coat or chemical-resistant apron should be worn. For larger quantities or increased risk of exposure, a disposable coverall is advised. Gloves must be inspected prior to use.[1][2] | Gloves tested according to EN 374.[3] |
| Respiratory Protection | Use in a well-ventilated area or under a chemical fume hood. If ventilation is inadequate or dust is generated, a NIOSH (US) or EN 149 (EU) approved respirator with an appropriate filter (e.g., for organic vapors and particulates) should be used.[1][4] | Approved/certified respirator.[4] |
| Foot Protection | Closed-toe shoes. | N/A |
Operational and Disposal Plans
Safe handling and disposal are critical to laboratory safety. The following procedural guidance outlines the key steps for working with and disposing of this compound.
Handling and Storage:
-
Preparation: Ensure a well-ventilated workspace, preferably a chemical fume hood.[1] Assemble all necessary PPE before handling the compound.
-
Handling: Avoid direct contact with skin and eyes.[1] Minimize the generation of dust.[1] Ground all equipment when handling larger quantities to prevent electrostatic discharge.[1][4] Wash hands thoroughly after handling.[1][3]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.[1][2] Keep away from incompatible materials such as strong oxidizing agents.[1] The compound may be light-sensitive.[5] Recommended storage temperature is refrigerated.
Disposal Plan:
-
Waste Collection: Collect all waste material, including contaminated PPE, in a designated, labeled, and sealed container.[1]
-
Segregation: Do not mix with other waste streams unless explicitly permitted.[1]
-
Disposal Route: Dispose of the chemical waste through a licensed and approved hazardous waste disposal company.[1] Follow all local, regional, and national regulations for chemical waste disposal.[1] Do not pour down the drain.[1][2]
Experimental Protocols
-
A comprehensive list of all chemicals to be used, with a review of their individual safety data sheets.
-
A detailed description of each step of the procedure, including quantities of materials to be used.
-
Identification of potential hazards at each step and the control measures to be implemented.
-
Specific procedures for waste deactivation and disposal.
-
An emergency plan detailing procedures for spills, exposures, and other foreseeable incidents.
Visual Workflow for Safe Handling
The following diagram outlines the logical workflow for the safe handling of this compound, from initial preparation to final disposal.
Caption: Workflow for Safe Handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
